molecular formula C26H19Cl2N5O2 B12778335 VNI CAS No. 1246770-52-4

VNI

Cat. No.: B12778335
CAS No.: 1246770-52-4
M. Wt: 504.4 g/mol
InChI Key: CJPLMXOWZZCYHJ-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VNI is a useful research compound. Its molecular formula is C26H19Cl2N5O2 and its molecular weight is 504.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1246770-52-4

Molecular Formula

C26H19Cl2N5O2

Molecular Weight

504.4 g/mol

IUPAC Name

N-[(1R)-1-(2,4-dichlorophenyl)-2-imidazol-1-ylethyl]-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

InChI

InChI=1S/C26H19Cl2N5O2/c27-20-10-11-21(22(28)14-20)23(15-33-13-12-29-16-33)30-24(34)17-6-8-19(9-7-17)26-32-31-25(35-26)18-4-2-1-3-5-18/h1-14,16,23H,15H2,(H,30,34)/t23-/m0/s1

InChI Key

CJPLMXOWZZCYHJ-QHCPKHFHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)N[C@@H](CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)NC(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

VNI Molecule: A Technical Guide to a Promising Anti-Chagas Disease Candidate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant global health challenge with limited therapeutic options. The experimental drug VNI has emerged as a potent and promising candidate for the treatment of this neglected tropical disease. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of the this compound molecule. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways. This compound's high efficacy in preclinical models, coupled with its favorable safety profile, underscores its potential as a transformative therapy for both acute and chronic forms of Chagas disease.

Introduction

This compound is an experimental small molecule drug developed at Vanderbilt University for the treatment of Chagas disease.[1] It has demonstrated remarkable efficacy in preclinical studies, offering a potential breakthrough in a field with a long-standing unmet medical need. The current treatments for Chagas disease, benznidazole and nifurtimox, are fraught with issues of toxicity and variable efficacy, particularly in the chronic stage of the disease. This compound represents a new therapeutic approach, targeting a crucial enzyme in the parasite's biology.

Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name N-[(1R)-1-(3,5-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
Chemical Formula C₂₆H₁₉Cl₂N₅O₂
Molar Mass 504.37 g·mol⁻¹
CAS Number 1246770-52-4

Mechanism of Action: Inhibition of Sterol Biosynthesis

This compound exerts its anti-parasitic effect by inhibiting a key enzyme in the ergosterol biosynthesis pathway of Trypanosoma cruzi.[1] This pathway is essential for the parasite's viability, as ergosterol is a critical component of its cell membrane, analogous to cholesterol in mammals. The specific target of this compound is the enzyme sterol 14α-demethylase, also known as CYP51.[1]

The Ergosterol Biosynthesis Pathway in Trypanosoma cruzi

The ergosterol biosynthesis pathway in T. cruzi is a multi-step process that converts acetyl-CoA into ergosterol. The enzyme CYP51 catalyzes the removal of a methyl group from eburicol, a precursor to ergosterol. By inhibiting this crucial step, this compound disrupts the production of mature ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately, parasite death. The pathway's presence in the parasite and its absence in the human host makes CYP51 an attractive and selective drug target.

Ergosterol_Biosynthesis_Pathway cluster_early Early Steps cluster_late Late Steps (Sterol Synthesis) Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Eburicol Eburicol Lanosterol->Eburicol 4,14-dimethyl-cholesta-8,24-dienol 4,14-dimethyl-cholesta-8,24-dienol Eburicol->4,14-dimethyl-cholesta-8,24-dienol CYP51 (Sterol 14α-demethylase) ... ... 4,14-dimethyl-cholesta-8,24-dienol->... Ergosterol Ergosterol ...->Ergosterol This compound This compound This compound->Eburicol Inhibition

Ergosterol biosynthesis pathway in T. cruzi and the site of this compound inhibition.

Quantitative Preclinical Data

This compound has demonstrated potent activity against Trypanosoma cruzi in both enzymatic and cell-based assays. Its efficacy is significantly higher than that of some existing antifungal agents that also target CYP51.

Table 1: In Vitro Activity of this compound and Other CYP51 Inhibitors against Trypanosoma cruzi

CompoundTargetAssay TypeIC₅₀ / EC₅₀Reference
This compound Intracellular T. cruzi (Y strain)Cell-basedEC₅₀ = 0.9 ± 0.2 μM[2]
This compound Intracellular T. cruziCell-basedEC₉₀ = 38 μM[2]
This compound/VNF (derivative) Intracellular T. cruziCell-basedEC₉₀ = 7 μM[2]
Ketoconazole T. cruzi CYP51Enzyme Inhibition (fluorescence)IC₅₀ = 0.014 μM[3]
Itraconazole T. cruzi CYP51Enzyme Inhibition (fluorescence)IC₅₀ = 0.029 μM[3]
Posaconazole T. cruzi CYP51Enzyme Inhibition (fluorescence)IC₅₀ = 0.048 μM[3]
Fluconazole T. cruzi CYP51Enzyme Inhibition (fluorescence)IC₅₀ = 0.88 μM[3]

Table 2: Preclinical Pharmacokinetic Parameters of this compound in Mice

ParameterValueConditions
Oral Bioavailability >30%Single oral dose
Peak Plasma Concentration (Cmax) 40 μM2 hours post-administration of 25 mg/kg oral dose
Time to Peak (Tmax) ~2 hours25 mg/kg oral dose
Half-life (t½) Not explicitly statedData suggests sustained plasma levels for at least 8 hours
Clearance (CL) Not explicitly stated-

Note: A complete set of specific pharmacokinetic parameters for this compound is not publicly available. The data presented is based on reported observations in preclinical studies.

Key Experimental Protocols

The following sections detail the methodologies for key experiments used in the evaluation of this compound.

In Vitro T. cruzi CYP51 Inhibition Assay (Fluorescence-based)

This protocol describes a high-throughput fluorescence-based functional assay using recombinantly expressed T. cruzi CYP51.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against T. cruzi CYP51.

Materials:

  • Recombinant T. cruzi CYP51 (Tulahuen strain) in bactosomes

  • BOMCC (a fluorescent substrate for CYP51)

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 50 mM potassium phosphate buffer (pH 7.4)

  • NADPH

  • 384-well microplates

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in 50 mM potassium phosphate buffer.

  • In a 384-well plate, add 37 pmoles/mL of T. cruzi CYP51 in bactosomes.

  • Add the test compound dilutions to the wells (final solvent concentration should be ≤2% v/v).

  • Add 100 μM BOMCC to each well.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the enzymatic reaction by adding NADPH to a final concentration of 80 μg/mL.

  • Immediately measure the fluorescence over a period of 5 minutes at 37°C.

  • The rate of increase in fluorescence corresponds to the rate of BOMCC metabolism by CYP51.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

in_vitro_workflow start Start: Prepare Reagents prepare_plate Dispense CYP51, Test Compound, and BOMCC into 384-well plate start->prepare_plate pre_incubate Pre-incubate at 37°C for 5 min prepare_plate->pre_incubate add_nadph Add NADPH to initiate reaction pre_incubate->add_nadph measure_fluorescence Measure fluorescence over time add_nadph->measure_fluorescence analyze_data Calculate % inhibition and determine IC50 measure_fluorescence->analyze_data end End: Report IC50 Value analyze_data->end

Workflow for the in vitro CYP51 inhibition assay.
In Vivo Efficacy in Mouse Model of Chagas Disease

This protocol outlines the procedure for evaluating the efficacy of this compound in both acute and chronic mouse models of T. cruzi infection.

Objective: To assess the ability of this compound to clear T. cruzi infection and improve survival in infected mice.

Animals:

  • BALB/c mice (female)

Parasite Strain:

  • Trypanosoma cruzi (e.g., Tulahuen or Y strain)

Drug Formulation:

  • This compound is suspended in a suitable vehicle for oral administration (e.g., 5% gum arabic in sterile PBS with 0.5% Tween 80).

Procedure for Acute Model:

  • Infect mice intraperitoneally with a lethal dose of T. cruzi trypomastigotes (e.g., 1 × 10⁵ organisms).

  • One day post-infection, begin oral treatment with this compound (25 mg/kg) or vehicle control, administered twice daily for 30 days.

  • Monitor parasitemia levels in the blood at regular intervals.

  • Record survival rates for each group.

  • At the end of the treatment period, sacrifice a subset of mice and collect blood and tissues for quantitative PCR (qPCR) analysis to determine parasite load.

Procedure for Chronic Model:

  • Infect mice intraperitoneally with a low dose of T. cruzi trypomastigotes (e.g., 50 organisms) to establish a chronic infection.

  • At 90 days post-infection, begin oral treatment with this compound (25 mg/kg) or vehicle control, administered twice daily for 30 days.

  • Following the treatment period, subject the mice to immunosuppressive therapy (e.g., cyclophosphamide) to induce relapse in any remaining parasites.

  • Monitor for the reappearance of parasitemia.

  • Record survival rates.

  • Perform qPCR on blood and tissues to confirm parasitological cure.

in_vivo_workflow cluster_acute Acute Model cluster_chronic Chronic Model infect_acute Infect mice with high dose of T. cruzi treat_acute Treat with this compound (25 mg/kg) or vehicle for 30 days infect_acute->treat_acute monitor_acute Monitor parasitemia and survival treat_acute->monitor_acute analyze_acute Perform qPCR on blood and tissues monitor_acute->analyze_acute end End: Evaluate Efficacy analyze_acute->end infect_chronic Infect mice with low dose of T. cruzi wait_chronic Wait 90 days to establish chronic infection infect_chronic->wait_chronic treat_chronic Treat with this compound (25 mg/kg) or vehicle for 30 days wait_chronic->treat_chronic immunosuppress Immunosuppress to induce relapse treat_chronic->immunosuppress monitor_chronic Monitor parasitemia and survival immunosuppress->monitor_chronic analyze_chronic Perform qPCR on blood and tissues monitor_chronic->analyze_chronic analyze_chronic->end start Start start->infect_acute start->infect_chronic

Workflow for the in vivo efficacy studies in mouse models.

Conclusion

The this compound molecule represents a significant advancement in the search for a safe and effective treatment for Chagas disease. Its potent and selective inhibition of Trypanosoma cruzi CYP51, coupled with its remarkable efficacy in preclinical models of both acute and chronic disease, positions it as a leading candidate for clinical development. The data and protocols presented in this technical guide provide a comprehensive foundation for further research and development efforts aimed at bringing this promising therapeutic to patients in need. Continued investigation into its long-term safety, detailed pharmacokinetic and pharmacodynamic profiles, and efficacy against a broader range of T. cruzi strains will be crucial next steps in its journey to the clinic.

References

VNI for Chagas Disease: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Promising CYP51 Inhibitor for the Treatment of Trypanosoma cruzi Infection

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant global health challenge, affecting millions of people, primarily in Latin America.[1][2][3][4] The current therapeutic options, benznidazole and nifurtimox, are limited by significant toxicity and variable efficacy, particularly in the chronic phase of the disease.[1][3][5] This has spurred the search for novel, safer, and more effective chemotherapeutic agents. Among the promising candidates is VNI ((R)-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide), a potent and selective inhibitor of the T. cruzi sterol 14α-demethylase (CYP51).[1][2][3] This technical guide provides a comprehensive overview of the research on this compound for the treatment of Chagas disease, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting Sterol Biosynthesis

This compound's primary mechanism of action is the inhibition of CYP51, a critical enzyme in the sterol biosynthesis pathway of T. cruzi.[1][6][7] Unlike their mammalian hosts, which can utilize dietary cholesterol, T. cruzi relies on the endogenous synthesis of sterols, such as ergosterol-like products, for its survival, membrane integrity, and cell replication.[1][7][8] By blocking CYP51, this compound disrupts this essential pathway, leading to the depletion of vital sterols and the accumulation of toxic methylated sterol precursors, ultimately resulting in parasite death.[1][7]

The following diagram illustrates the targeted step in the T. cruzi sterol biosynthesis pathway.

Simplified T. cruzi Sterol Biosynthesis Pathway and this compound Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Eburicol Eburicol Lanosterol->Eburicol CYP51 Sterol 14α-demethylase (CYP51) Eburicol->CYP51 Demethylated_Sterols 14-demethylated sterols CYP51->Demethylated_Sterols Ergosterol_like Ergosterol-like sterols Demethylated_Sterols->Ergosterol_like This compound This compound This compound->CYP51 Inhibition

Caption: this compound inhibits the CYP51 enzyme in the T. cruzi sterol biosynthesis pathway.

In Vitro Efficacy

This compound has demonstrated potent activity against various forms of T. cruzi in vitro, including bloodstream trypomastigotes and intracellular amastigotes.[1][7] Studies have consistently shown its superiority over other azole compounds like posaconazole and ravuconazole in clearing T. cruzi from infected cells.[1][2]

Parameter T. cruzi Strain This compound Posaconazole Ravuconazole Benznidazole Reference
EC50 (Cardiomyocytes) Tulahuen1.3 nM5 nM5 nM-[1]
EC50 (Bloodstream Trypomastigotes) Y11 µM---[7]
EC50 (Culture-derived Trypomastigotes) Y~3.0 µM---[7]
EC50 (Culture-derived Trypomastigotes) Colombiana~3.0 µM---[7]
EC50 (Intracellular Amastigotes) Y0.9 ± 0.2 µM---[7]
EC90 (Intracellular Amastigotes) Y38 µM---[7]

In Vivo Efficacy in Animal Models

Preclinical studies using murine models of Chagas disease have provided compelling evidence for the efficacy of this compound in both acute and chronic phases of the infection.[1][3][5] Oral administration of this compound has been shown to achieve complete parasitological clearance and 100% survival in infected mice.[1][2][3]

Study Phase T. cruzi Strain Animal Model This compound Dosage Treatment Duration Key Outcomes Reference
Acute TulahuenBALB/c mice25 mg/kg (twice daily)30 days100% parasitological clearance, 100% survival[1]
Chronic TulahuenBALB/c mice25 mg/kg (twice daily)30 days100% parasitological clearance after immunosuppression, 100% survival[1]
Acute YSwiss mice (female)25 mg/kg (twice daily)30 days99.8% reduction in parasitemia[9]
Acute YSwiss mice (male)25 mg/kg (twice daily)30 days86% reduction in parasitemia[9]
Acute YSwiss mice25 mg/kg (twice daily)->91-100% reduction in peak parasitemia, 100% survival[10][11][12]
Acute ColombianaSwiss mice25 mg/kg (twice daily)-High antiparasitic efficacy[7]

Pharmacokinetics and Safety Profile

Pharmacokinetic studies in mice have shown that this compound is orally bioavailable and maintains plasma concentrations exceeding the effective concentration against T. cruzi for extended periods.[1] A single oral dose of 25 mg/kg resulted in plasma levels that remained above the EC99 for intracellular amastigotes by more than 5000-fold for over 8 hours.[1] Furthermore, this compound exhibits a high selectivity index, with low toxicity observed in mammalian cells.[1][13] Preclinical studies have reported no observable side effects in mice treated with curative doses.[1][14]

Experimental Protocols

In Vitro Cardiomyocyte Infection Assay

This protocol is adapted from studies evaluating the efficacy of this compound against intracellular T. cruzi.[1]

In Vitro Cardiomyocyte Infection Workflow A 1. Seed cardiomyocytes in 96-well plates B 2. Infect with GFP-expressing T. cruzi trypomastigotes A->B C 3. Incubate for 24 hours B->C D 4. Add varying concentrations of this compound or control compounds C->D E 5. Incubate for an additional 48-72 hours D->E F 6. Quantify parasite multiplication via GFP fluorescence E->F

Caption: Workflow for assessing this compound's in vitro efficacy against T. cruzi in cardiomyocytes.

Methodology:

  • Cell Culture: Cardiomyocyte monolayers are cultured in 96-well plates in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

  • Infection: Cells are infected with green fluorescent protein (GFP)-expressing T. cruzi trypomastigotes.

  • Drug Treatment: After a 24-hour infection period, the medium is replaced with fresh medium containing various concentrations of this compound, control drugs (e.g., posaconazole, ravuconazole), or vehicle (DMSO).

  • Incubation: The plates are incubated for an additional 48 to 72 hours to allow for parasite multiplication.

  • Quantification: Parasite load is quantified by measuring the GFP fluorescence using a fluorometer. The results are expressed as relative fluorescence units (RFU).

  • Microscopy (Optional): For visualization, infected monolayers in chamber slides can be fixed, stained with DAPI (for nuclei) and phalloidin (for actin), and observed under a fluorescence microscope.

Murine Model of Acute Chagas Disease

This protocol is based on the methodology used to establish the curative efficacy of this compound in acutely infected mice.[1]

Acute Chagas Disease In Vivo Experimental Workflow A 1. Infect BALB/c mice intraperitoneally with 1x10^5 T. cruzi trypomastigotes B 2. Initiate treatment 24 hours post-infection A->B C 3. Administer this compound (25 mg/kg) or vehicle orally twice daily for 30 days B->C D 4. Monitor parasitemia regularly from tail blood C->D During treatment E 5. Monitor survival C->E During and post-treatment F 6. At study endpoint, perform qPCR on blood and tissues for parasitological cure E->F

Caption: Experimental workflow for evaluating this compound in a murine model of acute Chagas disease.

Methodology:

  • Animals: Female BALB/c mice (8 weeks old) are used.

  • Infection: Mice are infected intraperitoneally with 1 x 10^5 bloodstream trypomastigotes of the T. cruzi Tulahuen strain.

  • Treatment: Treatment begins 24 hours post-infection. This compound is administered by oral gavage at a dose of 25 mg/kg twice daily for 30 days. The control group receives the vehicle (e.g., 5% DMSO in 5% sterile Arabic gum).

  • Monitoring Parasitemia: Parasitemia is monitored by counting parasites in a 5 µL sample of tail blood under a microscope.

  • Survival: Survival of the mice is monitored daily.

  • Assessment of Cure: At the end of the study, parasitological cure is confirmed by quantitative PCR (qPCR) on blood and various tissue samples (e.g., heart, skeletal muscle) to detect any remaining parasite DNA.

Murine Model of Chronic Chagas Disease

This protocol details the experimental design to assess this compound's efficacy in the chronic phase of the infection.[1]

Methodology:

  • Animals and Infection: Female BALB/c mice are infected with a low dose of T. cruzi Tulahuen strain (e.g., 50 bloodstream forms) to establish a chronic infection.

  • Chronic Phase Establishment: The infection is allowed to progress for 90 days, by which time parasitemia is typically undetectable by microscopy.

  • Treatment: this compound (25 mg/kg) or vehicle is administered orally twice daily for 30 days.

  • Immunosuppression: To test for sterile cure, mice are immunosuppressed with cyclophosphamide (e.g., 6 injections of 100 mg/kg) between 50 and 70 days after the end of treatment to reactivate any latent infection.

  • Monitoring: Parasitemia is monitored after immunosuppression to detect any relapse.

  • Confirmation of Cure: qPCR analysis of blood and tissues is performed to confirm the absence of parasite DNA.

Future Directions and Conclusion

This compound stands out as a highly promising drug candidate for Chagas disease, demonstrating potent in vitro and in vivo activity, including curative efficacy in both acute and chronic murine models.[1][3] Its favorable pharmacokinetic profile, low toxicity, and relatively low production cost further enhance its potential for clinical development.[1][6][13][14]

Further research is warranted to evaluate the efficacy of this compound against a broader range of clinically relevant T. cruzi strains and in different animal models.[13] Additionally, combination therapies with existing drugs like benznidazole could be explored to potentially shorten treatment duration and reduce the risk of drug resistance. The compelling preclinical data strongly support the advancement of this compound into clinical trials to determine its safety and efficacy in humans.[1][13]

References

VNI Sterol 14α-Demethylase Inhibitor Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the activity of VNI, a potent inhibitor of sterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway. This compound, chemically known as (R)-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, has demonstrated significant antifungal properties, particularly against pathogenic fungi such as Aspergillus fumigatus and Candida albicans. This document outlines the mechanism of action, quantitative inhibitor data, and detailed experimental protocols for the evaluation of this compound and its derivatives.

Core Mechanism of Action

This compound exerts its antifungal effect by targeting and inhibiting sterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol.[1] Ergosterol is a vital component of the fungal cell membrane, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[2][3]

The inhibitory action of this compound involves the nitrogen atom of its imidazole ring coordinating with the heme iron atom in the active site of CYP51.[4] This binding prevents the enzyme from interacting with its natural substrate, lanosterol, thereby blocking the 14α-demethylation step.[5] The subsequent depletion of ergosterol and accumulation of toxic 14α-methylated sterols disrupt the fungal cell membrane, leading to growth inhibition and cell death.[6][7]

Quantitative Inhibitor Activity

The potency of this compound and its derivatives has been quantified through various in vitro assays, including enzymatic inhibition (IC50) and minimum inhibitory concentration (MIC) against fungal cells. The data presented below is a summary from multiple studies.

Enzymatic Inhibition Data (CYP51)
CompoundFungal SpeciesIC50 (µM)Reference
This compoundAspergillus fumigatus>25[8]
This compoundCandida albicansNot Specified[9]
This compound Derivative 'e'Aspergillus fumigatus (T318I mutant)Potent Inhibition[8]
This compound Derivative 'f'Aspergillus fumigatus (T318I mutant)Potent Inhibition[8]
VFVHomo sapiens0.5[10]

Note: IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. It is important to note that human CYP51 is generally more resistant to inhibition by this compound and its derivatives compared to fungal orthologs.[8][10]

Antifungal Activity Data (MIC)
CompoundFungal SpeciesMIC Range (µg/mL)Reference
This compound DerivativesAspergillus fumigatusMIC values lower than this compound[11]
T-2307 (Arylamidine)Candida spp.0.00025 - 0.0078[12]
T-2307 (Arylamidine)Cryptococcus neoformans0.0039 - 0.0625[12]
T-2307 (Arylamidine)Aspergillus spp.0.0156 - 4[12]
T-2307 (Arylamidine)Cryptococcus gattii0.0078 - 0.0625[13]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. T-2307 is another antifungal agent that acts on mitochondrial membrane potential, and its data is included for comparative context of potent antifungal activity.[14][15]

Signaling Pathways and Experimental Workflows

Visual representations of the core biological pathway, the mechanism of inhibitor action, and a typical experimental workflow are provided below to facilitate understanding.

Sterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene ...multiple steps... lanosterol Lanosterol squalene->lanosterol ergosterol_precursors 14-demethylated intermediates lanosterol->ergosterol_precursors CYP51 (Sterol 14α-demethylase) ergosterol Ergosterol ergosterol_precursors->ergosterol ...multiple steps... cell_membrane Fungal Cell Membrane ergosterol->cell_membrane

Caption: Fungal Ergosterol Biosynthesis Pathway.

VNI_Mechanism_of_Action cluster_CYP51 CYP51 Active Site heme Heme Iron (Fe) inhibition Inhibition of 14α-demethylation heme->inhibition binding_pocket Substrate Binding Pocket binding_pocket->inhibition This compound This compound This compound->heme Imidazole ring coordinates with Heme Iron This compound->binding_pocket Occupies binding site lanosterol Lanosterol (Substrate) lanosterol->binding_pocket Normal Substrate Binding disruption Ergosterol Depletion & Accumulation of Toxic Sterols inhibition->disruption cell_death Fungal Cell Growth Inhibition / Death disruption->cell_death

Caption: this compound Mechanism of Action on CYP51.

Experimental_Workflow start Design & Synthesize This compound Derivatives in_vitro_enzyme In Vitro Enzymatic Assay (CYP51 Inhibition - IC50) start->in_vitro_enzyme in_vitro_cell In Vitro Antifungal Assay (MIC determination) start->in_vitro_cell in_vivo In Vivo Efficacy Studies (e.g., Murine models) in_vitro_enzyme->in_vivo in_vitro_cell->in_vivo toxicity Toxicity & Pharmacokinetic Studies in_vivo->toxicity lead_optimization Lead Optimization toxicity->lead_optimization

Caption: Experimental Workflow for this compound Inhibitor Evaluation.

Experimental Protocols

CYP51 Reconstitution and Inhibition Assay (IC50 Determination)

This protocol describes the in vitro reconstitution of the CYP51 enzyme system to determine the inhibitory concentration (IC50) of test compounds.

a. Materials and Reagents:

  • Recombinant fungal CYP51 (e.g., from A. fumigatus or C. albicans) expressed in E. coli membranes.[16]

  • Recombinant NADPH-cytochrome P450 reductase (CPR).[16]

  • Lanosterol (substrate).[17]

  • L-α-1,2-dilauroyl-sn-glycerophosphocholine (DLPC).[10]

  • Isocitrate dehydrogenase and sodium isocitrate.[10]

  • NADPH.[16]

  • This compound or derivative compounds dissolved in a suitable solvent (e.g., DMSO).

  • Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2, containing 10% glycerol).[10]

b. Procedure:

  • Prepare a reaction mixture containing CYP51, CPR, DLPC, isocitrate dehydrogenase, and sodium isocitrate in the reaction buffer.[10]

  • Add varying concentrations of the this compound inhibitor to the reaction mixture and incubate for a specified time (e.g., 10 minutes) at 37°C.[17]

  • Initiate the enzymatic reaction by adding NADPH.[16]

  • Incubate the reaction for a defined period (e.g., 15-60 minutes) at 37°C with shaking.

  • Stop the reaction and extract the sterols using an organic solvent (e.g., ethyl acetate).

  • Analyze the sterol composition using gas chromatography-mass spectrometry (GC-MS) to quantify the conversion of lanosterol to its 14α-demethylated product.[17]

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the inhibition percentage against the inhibitor concentration.[16]

Broth Microdilution Assay (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal strain, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

a. Materials and Reagents:

  • Fungal isolate (e.g., C. albicans, A. fumigatus).

  • Standardized inoculum of the fungal isolate.

  • RPMI 1640 medium.

  • 96-well microtiter plates.

  • This compound or derivative compounds.

b. Procedure:

  • Prepare serial twofold dilutions of the this compound compound in RPMI 1640 medium in the wells of a 96-well plate.

  • Add a standardized fungal inoculum to each well.

  • Include a positive control (fungus without inhibitor) and a negative control (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.

In Vivo Murine Model of Systemic Infection

Animal models are crucial for evaluating the in vivo efficacy of antifungal compounds. A murine model of disseminated candidiasis is a common example.

a. Materials and Methods:

  • Immunocompetent or immunosuppressed mice (e.g., BALB/c or ICR).

  • Pathogenic fungal strain (e.g., C. albicans).

  • This compound or derivative compound formulated for administration (e.g., oral gavage, intravenous injection).

b. Procedure:

  • Infect mice with a lethal or sublethal dose of the fungal pathogen, typically via intravenous injection.

  • Administer the this compound compound at various doses and schedules (e.g., once or twice daily for a specified number of days).

  • Include a control group of infected mice receiving a vehicle control.

  • Monitor the mice for survival over a period of time (e.g., 21-30 days).

  • In sublethal infection models, sacrifice mice at specific time points and determine the fungal burden in target organs (e.g., kidneys, brain, lungs) by plating homogenized tissue on selective agar.[12][13]

  • Evaluate the efficacy of the treatment based on increased survival rates and/or reduction in fungal burden compared to the control group.[12]

Conclusion

This compound and its derivatives represent a promising class of antifungal agents that specifically target the fungal sterol 14α-demethylase. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the characterization and optimization of these inhibitors. The provided visualizations offer a clear understanding of the underlying mechanisms and experimental approaches. Further research focusing on structure-activity relationships and pharmacokinetic properties will be essential for the clinical development of novel antifungal therapies based on the this compound scaffold.

References

Navigating the Clinical Path of VNI (Vinorelbine): An In-depth Technical Guide to Pharmacokinetics and Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "VNI" is an ambiguous abbreviation. This guide focuses on the well-established anti-cancer drug Vinorelbine, for which "this compound" is a common shorthand in clinical and research settings. No publicly available pharmacokinetic data currently exists for inhibitors of Vestigial-like 1 (VGLL1), another potential interpretation of "this compound." This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

Vinorelbine, a semi-synthetic vinca alkaloid, is a cornerstone in the treatment of non-small cell lung cancer and metastatic breast cancer.[1] Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of Vinorelbine, presenting key quantitative data in structured tables, detailing experimental methodologies, and visualizing complex processes through diagrams. Understanding these parameters is critical for optimizing dosing strategies, managing toxicities, and exploring new therapeutic applications.

Pharmacokinetic Profile of Vinorelbine

The pharmacokinetic profile of Vinorelbine is characterized by rapid absorption after oral administration, extensive tissue distribution, significant hepatic metabolism, and a long terminal half-life.[1][2] Plasma drug disposition is best described by a triphasic model.[3]

Absorption and Oral Bioavailability

Oral administration of Vinorelbine offers a convenient alternative to the intravenous route. The drug is rapidly absorbed, with peak serum concentrations typically reached within 1.5 to 3 hours.[4] However, the oral bioavailability of Vinorelbine is moderate and can be variable, primarily due to a significant first-pass metabolism in the liver.[1][3]

Table 1: Oral Bioavailability and Absorption of Vinorelbine in Humans

ParameterValueReference
Mean Absolute Bioavailability 27% - 43%[1][5]
Time to Peak Concentration (Tmax) 0.91 - 2 hours[1][3]
Formulation Liquid-filled soft gelatin capsule[1][3]
Distribution

Vinorelbine exhibits a large volume of distribution, indicating extensive penetration into tissues.[2] It is highly bound to blood components, particularly platelets and lymphocytes, and also to plasma proteins such as alpha 1-acid glycoprotein, albumin, and lipoproteins.[2] Notably, concentrations in lung tissue can be up to 300-fold higher than in serum, which is clinically significant for its use in non-small cell lung cancer.[1]

Table 2: Distribution Characteristics of Vinorelbine in Humans

ParameterValueReference
Steady-State Volume of Distribution (Vss) 20.02 ± 8.55 L/kg[3]
Central Volume of Distribution (Vc) 0.66 ± 0.46 L/kg[3]
Protein Binding High (primarily to platelets, lymphocytes, and plasma proteins)[2]
Metabolism

The liver is the primary site of Vinorelbine metabolism, primarily mediated by the cytochrome P450 isoenzyme CYP3A4.[6] The major metabolite is deacetylvinorelbine, which possesses antitumor activity similar to the parent compound.[6] Other minor metabolites, such as vinorelbine N-oxide, have also been identified.[2]

Excretion

Vinorelbine and its metabolites are eliminated primarily through the biliary-fecal route.[2] Urinary excretion of the unchanged drug is a minor pathway, accounting for less than 20% of the administered dose.[2]

Table 3: Elimination and Clearance of Vinorelbine in Humans

ParameterValueReference
Terminal Half-Life (t1/2) 18 - 49 hours[3][7]
Total Body Clearance 0.80 ± 0.68 L/h/kg (approaching hepatic blood flow)[3]
Primary Route of Elimination Fecal[1]
Urinary Excretion (unchanged drug) < 20%[2]

Experimental Protocols

The following sections detail the methodologies employed in key pharmacokinetic studies of Vinorelbine.

Oral Bioavailability Study Protocol

A common study design to determine the absolute oral bioavailability of Vinorelbine involves a randomized, crossover trial in patients with solid tumors.[5][7]

G cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment Periods cluster_sampling Pharmacokinetic Sampling cluster_analysis Analysis p1 Patient Cohort with Solid Tumors p2 Informed Consent and Screening p1->p2 rand Randomization to Treatment Sequence p2->rand iv Period 1: Intravenous Vinorelbine (e.g., 30 mg/m²) rand->iv washout Washout Period (e.g., 1 week) iv->washout blood Serial Blood Sampling (pre-dose and post-dose at specified time points) iv->blood oral Period 2: Oral Vinorelbine (e.g., 80 mg/m²) oral->blood washout->oral lcms Quantification of Vinorelbine in Plasma/Blood using LC-MS/MS blood->lcms pk Pharmacokinetic Parameter Calculation (AUC, Cmax, Tmax, etc.) lcms->pk bio Bioavailability Calculation (F = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral)) pk->bio

Workflow for a typical oral bioavailability study of Vinorelbine.

Methodological Details:

  • Patient Population: Patients with histologically or cytologically confirmed solid tumors.[7]

  • Dosing: A single intravenous dose (e.g., 30 mg/m²) and a single oral dose (e.g., 80 mg/m²) administered in a crossover fashion with a washout period of at least one week.[5]

  • Sample Collection: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours).[8]

  • Analytical Method: Vinorelbine concentrations in plasma or whole blood are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7]

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to Cmax (Tmax). Absolute bioavailability (F) is calculated as the dose-normalized ratio of AUC after oral administration to AUC after intravenous administration.

In Vitro Metabolism Studies

To investigate the metabolic pathways of Vinorelbine, in vitro studies using human liver microsomes are conducted.

Methodological Details:

  • Incubation: Vinorelbine is incubated with human liver microsomes in the presence of NADPH.

  • Metabolite Identification: The reaction mixture is analyzed by LC-MS/MS to identify and characterize the metabolites formed.

  • Enzyme Phenotyping: Specific inhibitors of cytochrome P450 enzymes are used to identify the primary enzyme responsible for Vinorelbine metabolism (CYP3A4).

Mechanism of Action and Signaling Pathway

Vinorelbine exerts its cytotoxic effect by interfering with microtubule dynamics, a critical process for cell division.

G cluster_cell Cancer Cell vinorelbine Vinorelbine tubulin Tubulin Dimers vinorelbine->tubulin Binds to microtubules Microtubules vinorelbine->microtubules Inhibits Polymerization tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle microtubules->mitotic_spindle Formation metaphase_arrest Metaphase Arrest mitotic_spindle->metaphase_arrest Disruption leads to apoptosis Apoptosis metaphase_arrest->apoptosis Induces

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vitro Efficacy of VNI Against Trypanosoma cruzi

Abstract

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant global health challenge with limited therapeutic options.[1][2] Current treatments suffer from toxicity and variable efficacy, necessitating the development of novel, safer, and more effective drugs.[1][2] this compound, a potent and selective small-molecule inhibitor of the T. cruzi sterol 14α-demethylase (CYP51), has emerged as a highly promising therapeutic candidate.[1][2][3] This document provides a comprehensive technical overview of the in vitro efficacy of this compound against T. cruzi, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Core Mechanism of Action: Inhibition of Sterol Biosynthesis

This compound exerts its trypanocidal effect by targeting a crucial enzyme in the parasite's ergosterol biosynthesis pathway.[1][3] Like other azole antifungals, this compound is a potent inhibitor of sterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for parasite membrane integrity.[1][4] By inhibiting CYP51, this compound blocks the conversion of lanosterol to ergosterol, the primary sterol in the T. cruzi cell membrane. This disruption leads to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol, ultimately compromising the parasite's membrane structure and function, leading to cell death.[1]

cluster_pathway Ergosterol Biosynthesis Pathway in T. cruzi cluster_inhibition Mechanism of this compound Action AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol Multiple Steps CYP51 Sterol 14α-demethylase (CYP51) Lanosterol->CYP51 Intermediates Sterol Intermediates Ergosterol Ergosterol Intermediates->Ergosterol Multiple Steps Membrane Functional Parasite Membrane Ergosterol->Membrane CYP51->Intermediates Demethylation Accumulation Accumulation of Toxic Precursors CYP51->Accumulation This compound This compound Block Inhibition This compound->Block Block->CYP51 Disruption Membrane Disruption Accumulation->Disruption Death Parasite Death Disruption->Death

This compound inhibits the T. cruzi CYP51 enzyme, blocking ergosterol synthesis.

Quantitative In Vitro Efficacy

Cellular-level experiments demonstrate that this compound is exceptionally potent against the intracellular amastigote form of T. cruzi, which is the replicative stage responsible for pathology in the mammalian host. Its efficacy surpasses that of other well-known azole compounds, such as posaconazole and ravuconazole.

Table 1: Comparative In Vitro Efficacy Against T. cruzi Amastigotes

Compound Metric Value (nM) Host Cell Type Selectivity Index¹ Reference
This compound EC₅₀ 1.3 Cardiomyocytes >50,000 [1]
Posaconazole EC₅₀ 5.0 Cardiomyocytes - [1]
Ravuconazole EC₅₀ >5.0 Cardiomyocytes - [1]
This compound Clearing Conc. ² 7.5 Cardiomyocytes - [1][4]
Posaconazole Clearing Conc.² >30 Cardiomyocytes - [1][4]

| Ravuconazole | Clearing Conc.² | >30 | Cardiomyocytes | - |[1][4] |

¹ Selectivity Index calculated as EC₅₀ in mammalian cells (HL60, >50 µM) / EC₅₀ in T. cruzi amastigotes.[1] ² Concentration required to clear T. cruzi infection from the cardiomyocyte monolayer.[1][4]

Detailed Experimental Protocols

The following sections describe a generalized protocol for determining the in vitro efficacy of compounds against intracellular T. cruzi amastigotes, based on methodologies reported in the literature.[1][5][6][7]

Parasite and Host Cell Culture
  • Parasite Strain: T. cruzi strains, such as Tulahuen or CL Brener, are commonly used.[1][5] For simplified quantification, strains genetically engineered to express reporter proteins like Green Fluorescent Protein (GFP) or β-galactosidase are often employed.[1][6][7]

  • Host Cell Line: Mammalian cell lines permissive to T. cruzi infection are used, such as Vero cells (monkey kidney epithelial cells), NIH-3T3 fibroblasts, or primary cardiomyocytes.[1][5][8] Cells are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ atmosphere.[5][6]

Intracellular Amastigote Proliferation Assay

This assay quantifies the ability of a compound to inhibit the replication of amastigotes within a host cell monolayer.

  • Cell Seeding: Host cells are seeded into 96- or 384-well microplates and incubated overnight to allow for adherence.[6][7]

  • Infection: The host cell monolayer is infected with tissue culture-derived trypomastigotes at a defined multiplicity of infection (MOI), typically ranging from 5 to 10.[5][7] The plates are incubated for several hours (e.g., 2-24 hours) to allow for parasite invasion.[1][6]

  • Removal of Extracellular Parasites: After the infection period, the supernatant containing non-invading trypomastigotes is aspirated, and the cell monolayer is washed multiple times with sterile phosphate-buffered saline (PBS) or culture medium.[5][9]

  • Compound Treatment: Fresh medium containing serial dilutions of this compound or other test compounds is added to the wells. Control wells receive the drug vehicle (e.g., DMSO) alone.[1]

  • Incubation: The plates are incubated for a period of 72 to 120 hours to allow for amastigote replication in the control wells.[1][5]

  • Quantification of Parasite Load:

    • Fluorescence-Based: If using GFP-expressing parasites, the total fluorescence per well is measured using a plate reader. This serves as a direct proxy for the parasite load.[1]

    • Enzyme-Based: For β-galactosidase-expressing parasites, a substrate solution (e.g., CPRG) is added. The resulting colorimetric change, proportional to enzyme activity and thus parasite number, is read at a specific wavelength (e.g., 570 nm).[6]

    • High-Content Imaging: Cells are fixed, permeabilized, and stained with a nuclear dye (e.g., Hoechst 33342). Automated microscopy and image analysis software are used to count the number of host cells and intracellular parasites (amastigotes) per cell.[5]

  • Data Analysis: The data is normalized to the control wells (0% inhibition) and a positive control for 100% inhibition (e.g., a high concentration of benznidazole).[5] Dose-response curves are generated, and the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) is calculated using non-linear regression analysis.[5][7]

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A1 Seed Host Cells (e.g., Vero, Cardiomyocytes) in 96/384-well plate A2 Incubate Overnight (Allow Adherence) A1->A2 B1 Infect Monolayer with T. cruzi Trypomastigotes (MOI = 5-10) A2->B1 B2 Wash to Remove Extracellular Parasites B1->B2 B3 Add Serial Dilutions of this compound & Controls B2->B3 B4 Incubate for 72-120 hours B3->B4 C1 Quantify Parasite Load B4->C1 C1a Measure Fluorescence (GFP-parasites) C1b High-Content Imaging (Stain & Count) C1c Measure Absorbance (LacZ-parasites) C2 Normalize Data & Generate Dose-Response Curve C1->C2 C3 Calculate EC₅₀ / IC₅₀ Value C2->C3

Workflow for in vitro testing of this compound against intracellular T. cruzi.

Conclusion

The available in vitro data compellingly demonstrates that this compound is a highly potent inhibitor of Trypanosoma cruzi replication. Its exceptional potency at nanomolar concentrations, coupled with a very high selectivity index, underscores its potential as a superior drug candidate compared to existing azoles.[1] The well-defined mechanism of action, targeting the essential CYP51 enzyme, provides a solid foundation for its further development. The standardized and robust in vitro assays detailed herein are critical tools for screening and characterizing novel anti-chagasic compounds, and they have successfully validated the significant promise of this compound in the drug discovery pipeline for Chagas disease.

References

VNI Compound: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Chemical Structure, Properties, and Mechanism of Action of a Promising Anti-Chagas Disease Agent

Introduction

VNI is an experimental small molecule drug candidate under investigation for the treatment of Chagas disease, an infectious illness caused by the protozoan parasite Trypanosoma cruzi.[1] Developed at Vanderbilt University, this compound has demonstrated significant efficacy in preclinical studies, curing both acute and chronic forms of the disease in murine models with high survival rates and no observable toxicity.[1][2] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, mechanism of action, and key experimental data, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound, a derivative of imidazole and oxadiazole, is characterized by a specific stereochemistry that is crucial for its biological activity. Its structural details and physicochemical properties are summarized below.

Chemical Identifiers

The following table provides key identifiers for the this compound compound.

IdentifierValue
Preferred IUPAC Name N-[(1R)-1-(3,5-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide[1]
CAS Number 1246770-52-4[1]
ChEMBL ID ChEMBL1236677[1]
PubChem CID 49867823[1]
SMILES c1ccc(cc1)c2nnc(o2)c3ccc(cc3)C(=O)N--INVALID-LINK--c5ccc(cc5Cl)Cl[1]
InChI Key CJPLMXOWZZCYHJ-QHCPKHFHSA-N[1]
Physicochemical Properties

Key physicochemical properties of the this compound compound are listed in the table below. Detailed experimental values for properties such as melting point, boiling point, and pKa are not widely available in the public domain.

PropertyValue
Chemical Formula C₂₆H₁₉Cl₂N₅O₂[1]
Molar Mass 504.37 g·mol⁻¹[1]
Appearance White solid (presumed from synthesis descriptions)
Oral Bioavailability Orally bioavailable in mouse models[1][2]

Mechanism of Action

This compound functions as a potent and highly selective inhibitor of a critical enzyme in the Trypanosoma cruzi parasite: sterol 14α-demethylase (CYP51).[1][3] This enzyme is a cytochrome P450 monooxygenase essential for the biosynthesis of ergosterol and other vital sterols required for the integrity and function of the parasite's cell membrane.

The inhibitory action of this compound involves the coordination of one of its nitrogen atoms to the heme iron atom located in the active site of the CYP51 enzyme. This binding event blocks the normal catalytic activity of the enzyme, disrupting the sterol biosynthesis pathway. The resulting depletion of essential sterols compromises the parasite's cell membrane, leading to its death.[1] This mechanism provides a high degree of selectivity for the parasite's enzyme over homologous enzymes in mammals, contributing to this compound's low toxicity profile in preclinical studies.[1]

VNI_Mechanism_of_Action This compound This compound Compound CYP51 T. cruzi Sterol 14α-demethylase (CYP51) This compound->CYP51 Binds to & Inhibits Heme Heme Iron in Active Site CYP51->Heme Contains Sterol_Pathway Sterol Biosynthesis Pathway CYP51->Sterol_Pathway Catalyzes Ergosterol Ergosterol & Other Sterols Sterol_Pathway->Ergosterol Produces Membrane Parasite Cell Membrane Integrity Ergosterol->Membrane Maintains Death Parasite Death Membrane->Death Disruption Leads to

Figure 1: Mechanism of action of this compound targeting T. cruzi CYP51.

Biological Activity and Preclinical Efficacy

This compound has demonstrated potent antiparasitic activity in both in vitro and in vivo settings.

In Vitro Potency

In cellular experiments, this compound was shown to be highly effective at eradicating T. cruzi amastigotes (the replicative intracellular stage of the parasite) from infected cardiomyocytes.[1]

AssayParameterValueComparison
Anti-amastigote Activity EC₅₀1.3 nM[1]More potent than Posaconazole (5 nM) and Ravuconazole (5 nM)[1]
In Vivo Efficacy in Murine Models

This compound has been tested in mouse models of both acute and chronic Chagas disease, showing remarkable curative effects.[1]

Study TypeAnimal ModelDosageEfficacy
Acute Chagas Disease Mice25 mg/kg, oral, twice daily for 30 days[1]100% parasitological clearance; 100% survival[1]
Chronic Chagas Disease Mice25 mg/kg, oral, twice daily for 30 days[1]100% parasitological clearance after immunosuppression; 100% survival[1]
Pharmacokinetics

While detailed pharmacokinetic parameters such as Cmax, Tmax, and half-life are not publicly available, studies have consistently described this compound as having "promising pharmacokinetics" and being orally bioavailable.[1][3] This is supported by its high efficacy when administered orally in animal models.[1]

Experimental Protocols

Detailed synthesis protocols for this compound are proprietary and not available in the public domain. However, based on published preclinical studies, generalized experimental workflows for assessing efficacy can be described.

General Protocol for In Vivo Efficacy Testing in a Murine Model

The following workflow outlines the key steps used to evaluate the efficacy of this compound in mouse models of Chagas disease.[1]

InVivo_Workflow Start Start Infection Infect Mice with T. cruzi Trypomastigotes (Intraperitoneal) Start->Infection Treatment Initiate Oral Gavage Treatment (e.g., 24h post-infection) - this compound (25 mg/kg in vehicle) - Vehicle Control Infection->Treatment Monitoring Monitor Parasitemia & Survival (Daily/Regularly) (Blood Smear Analysis) Treatment->Monitoring Endpoint Treatment Endpoint (e.g., 30 days) Monitoring->Endpoint Cure_Assessment Assess Parasitological Cure - Immunosuppression (for chronic model) - qPCR on Blood & Tissues Endpoint->Cure_Assessment End End Cure_Assessment->End

Figure 2: Experimental workflow for in vivo testing of this compound.

Methodological Notes:

  • Infection: Mice are infected intraperitoneally with a specific number of trypomastigotes. For acute models, a lethal dose is used, while for chronic models, a lower dose is administered.[1]

  • Treatment Formulation: this compound is prepared in a vehicle suitable for oral administration, such as a 5% stock solution in DMSO further dissolved in sterile 5% Arabic gum.[1]

  • Cure Verification: To confirm a sterile cure, especially in the chronic phase, treated animals are often immunosuppressed (e.g., with cyclophosphamide). A lack of resurgent parasitemia following this challenge is a strong indicator of successful parasite eradication.[1] This is typically confirmed by highly sensitive quantitative PCR (qPCR) on blood and various tissue samples.[1]

General Protocol for In Vitro Anti-Amastigote Assay

This workflow describes a typical cell-based assay to determine the potency (EC₅₀) of compounds against the intracellular amastigote form of T. cruzi.

InVitro_Workflow Start Start Seed_Cells Seed Host Cells (e.g., Cardiomyocytes, Vero cells) in multi-well plates Start->Seed_Cells Infect_Cells Infect Host Cells with GFP-expressing Trypomastigotes Seed_Cells->Infect_Cells Incubate_1 Incubate (e.g., 24h) to allow parasite invasion and transformation to amastigotes Infect_Cells->Incubate_1 Add_Compound Add Serial Dilutions of this compound (and control compounds) Incubate_1->Add_Compound Incubate_2 Incubate for a defined period (e.g., 72h) Add_Compound->Incubate_2 Measure_Replication Quantify Parasite Replication (e.g., Measure GFP fluorescence) Incubate_2->Measure_Replication Analyze Analyze Data & Calculate EC₅₀ Measure_Replication->Analyze End End Analyze->End

Figure 3: Generalized workflow for an in vitro anti-amastigote assay.

Methodological Notes:

  • Reporter Parasites: Assays often use genetically modified T. cruzi strains that express a reporter protein like Green Fluorescent Protein (GFP) or β-galactosidase. This allows for a quantitative readout of parasite proliferation that is amenable to high-throughput screening.[1]

  • Host Cells: Various mammalian host cell lines can be used, including Vero cells or primary cardiomyocytes, the latter being highly relevant to Chagas disease pathology.[1]

  • Data Analysis: The measured signal (e.g., fluorescence) is plotted against the compound concentration, and a dose-response curve is fitted to calculate the EC₅₀ value, which is the concentration required to inhibit parasite growth by 50%.

Conclusion

The this compound compound represents a highly promising candidate for the treatment of Chagas disease. Its potent and selective mechanism of action, coupled with excellent efficacy, oral bioavailability, and a favorable safety profile in preclinical models, underscores its potential as a next-generation therapeutic.[1][2] The data presented in this guide highlight the key attributes of this compound and provide a foundation for further research and development efforts aimed at bringing this novel therapy to the clinic.

References

Preclinical Profile of VNI: A Potent Inhibitor of Trypanosoma cruzi for Chagas Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of VNI, a promising drug candidate for the treatment of Chagas disease. This compound, with the chemical name (R)-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl) ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, is a potent and selective inhibitor of the Trypanosoma cruzi sterol 14α-demethylase (CYP51). This document summarizes key quantitative data, details experimental methodologies, and visualizes important pathways and workflows to support further research and development efforts in the field.

Mechanism of Action

This compound targets a crucial enzyme in the ergosterol biosynthesis pathway of Trypanosoma cruzi, the sterol 14α-demethylase (CYP51).[1][2][3][4][5] This enzyme is essential for the parasite to produce its own sterols, which are vital components of its cell membranes.[1][6] By inhibiting CYP51, this compound disrupts the integrity of the parasite's cell membrane, leading to its death.[5][6] The high selectivity of this compound for the parasite's enzyme over the human ortholog contributes to its favorable safety profile observed in preclinical studies.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound against Trypanosoma cruzi.

Table 1: In Vitro Activity of this compound against Trypanosoma cruzi

T. cruzi StrainParasite StageIC50 (nM)Reference DrugReference Drug IC50 (nM)Source
TulahuenAmastigotes~7.5Posaconazole>7.5[5]
TulahuenAmastigotesNot specifiedRavuconazole>7.5[5]
YAmastigotesNot specifiedBenznidazoleNot specified[7]
ColombianaAmastigotesNot specifiedBenznidazoleNot specified[7]

Note: Specific IC50 values for Y and Colombiana strains were not detailed in the provided search results, but this compound showed high antiparasitic efficacy.

Table 2: In Vivo Efficacy of this compound in Murine Models of Chagas Disease

Animal ModelT. cruzi StrainTreatment RegimenKey FindingsSource
BALB/c Mice (Acute)Tulahuen25 mg/kg, oral, twice daily for 30 days100% parasitological clearance, 100% survival[1][7][8]
BALB/c Mice (Chronic)Tulahuen25 mg/kg, oral, twice daily for 30 days100% parasitological clearance after immunosuppression, 100% survival[1][7][8]
Swiss Mice (Acute)Y25 mg/kg, oral, twice daily for 20 days91-100% peak parasitemia reduction, 100% survival[3][4]
Swiss Mice (Acute)Y50 mg/kg, oral, twice daily for 20 daysSuppressed parasitemia levels comparable to benznidazole (100 mg/kg), 100% survival[7]
BALB/c Mice (Acute)Colombiana25 mg/kg, oral, twice daily for 20 daysSuppressed parasitemia levels comparable to benznidazole (100 mg/kg), 100% survival[7]
BALB/c Mice (Acute)Colombiana50 mg/kg, oral, twice daily for 20 daysSuppressed parasitemia levels comparable to benznidazole (100 mg/kg), 100% survival[7]

Experimental Protocols

In Vitro Inhibition of T. cruzi Amastigotes in Cardiomyocytes

This protocol is based on the methodology described in preclinical studies of this compound.[5]

  • Cell Culture: Primary cultures of mouse cardiomyocytes are established in appropriate multi-well plates.

  • Infection: Cardiomyocyte monolayers are infected with green fluorescent protein (GFP)-expressing T. cruzi trypomastigotes.

  • Treatment: After a 24-hour infection period, the infected cells are treated with varying concentrations of this compound, posaconazole, ravuconazole, or a vehicle control (DMSO).

  • Incubation: The treated, infected cells are incubated for 72 hours to allow for parasite multiplication.

  • Quantification: Parasite multiplication within the cardiomyocytes is quantified by measuring the GFP fluorescence using a fluorometer.

  • Microscopy: For visualization, infected and treated cell monolayers are fixed, stained with 4′,6-diamidino-2-phenylindole (DAPI) to visualize DNA and Alexa Fluor 546 phalloidin to visualize cardiomyocyte actin myofibrils, and observed under a fluorescence microscope.

In Vivo Efficacy in a Murine Model of Acute Chagas Disease

This protocol is a summary of the methods used in the evaluation of this compound's in vivo efficacy.[1][7]

  • Animal Model: Female BALB/c mice (8 weeks old, weighing approximately 25 g) are used.

  • Infection: Mice are infected intraperitoneally with a lethal dose of bloodstream trypomastigotes of the T. cruzi Tulahuen strain (e.g., 1 x 10^5 organisms).

  • Treatment Initiation: Oral treatment with this compound (25 mg/kg) or the drug vehicle is initiated one day after infection.

  • Dosing Regimen: this compound is administered twice daily for 30 consecutive days via oral gavage.

  • Monitoring: Parasitemia is monitored regularly by counting parasites in tail blood samples. Animal survival is recorded daily.

  • Efficacy Assessment: At the end of the treatment period and follow-up, parasitological cure is assessed by methods such as PCR on blood and tissues (heart, spleen, liver, skeletal muscle) to detect any remaining parasite DNA.

In Vivo Efficacy in a Murine Model of Chronic Chagas Disease

This protocol outlines the methodology for assessing this compound's efficacy in a chronic infection model.[1]

  • Animal Model: Female BALB/c mice are used.

  • Infection: To establish a chronic infection, mice are infected intraperitoneally with a low dose of T. cruzi trypomastigotes (e.g., 50 organisms of the Tulahuen strain).

  • Establishment of Chronicity: The infection is allowed to progress for 90 days, by which time circulating parasites are typically undetectable.

  • Treatment: Oral treatment with this compound (25 mg/kg) or vehicle is administered twice daily for 30 days.

  • Immunosuppression: To assess for sterile cure, between 50 and 70 days after the end of treatment, mice are subjected to immunosuppression (e.g., with cyclophosphamide) to reactivate any latent infection.

  • Efficacy Assessment: Parasitemia is monitored following immunosuppression. Parasitological clearance is confirmed by PCR analysis of blood and various tissues.

Visualizations: Signaling Pathways and Experimental Workflows

G cluster_pathway T. cruzi Sterol Biosynthesis Pathway cluster_cyp51 CYP51-mediated demethylation AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate FarnesylPP Farnesyl Pyrophosphate (FPP) Mevalonate->FarnesylPP Squalene Squalene FarnesylPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol & Other Sterols Lanosterol->Ergosterol 14α-demethylation This compound This compound This compound->Lanosterol Inhibits CYP51 G cluster_setup Experimental Setup cluster_analysis Efficacy Analysis Animal_Model Select Animal Model (e.g., BALB/c mice) Infection Infection of Animal Model (Acute or Chronic Protocol) Animal_Model->Infection Parasite_Strain Select T. cruzi Strain (e.g., Tulahuen, Y) Parasite_Strain->Infection Treatment Treatment Administration (this compound or Vehicle Control) Infection->Treatment Monitoring Monitoring (Parasitemia, Survival) Treatment->Monitoring PCR PCR Analysis of Tissues (Blood, Heart, Spleen, etc.) Monitoring->PCR Histo Histopathology (optional) Monitoring->Histo

References

VNI Toxicity Profile in Murine Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VNI, a potent inhibitor of sterol 14α-demethylase (CYP51), has demonstrated significant therapeutic potential. Understanding its toxicity profile is paramount for further preclinical and clinical development. This technical guide provides a comprehensive overview of the currently available toxicological data for this compound in mouse models, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Acute Toxicity

Acute toxicity studies in Swiss female mice have indicated a low acute toxicity profile for this compound. Oral administration of single doses up to 400 mg/kg did not result in significant overt signs of toxicity or mortality.[1] Notably, no acute toxicity was observed at doses up to 200 mg/kg.[1]

Quantitative Acute Toxicity Data
ParameterRoute of AdministrationSpecies/StrainDose RangeObservationSource
Body Weight VariationOral (p.o.)Swiss female mice25 - 400 mg/kgNo significant variation observed within 48 hours post-treatment.[1]
Organ-to-Body Weight RatioOral (p.o.)Swiss female mice25, 200, 400 mg/kgMinor, statistically significant decrease in heart weight at 25 and 400 mg/kg. Minor, statistically significant increase in liver weight at 200 mg/kg.[1]
No-Observed-Adverse-Effect Level (NOAEL)Oral (p.o.)Swiss female miceUp to 400 mg/kgA NOAEL of 200 mg/kg has been suggested based on the absence of acute toxicity signs. Another source indicates a NOAEL of 400 mg/kg in the context of low acute toxicity.[2][3]
LD50Oral (p.o.)MouseNot DeterminedA precise LD50 value for this compound in mice has not been established in the reviewed literature.
Experimental Protocol: Acute Oral Toxicity

The acute oral toxicity of this compound was evaluated in Swiss female mice. The study design is summarized below.

Experimental Workflow for Acute Oral Toxicity Study of this compound in Mice

G cluster_0 Animal Preparation cluster_1 Dosing cluster_2 Observation (48 hours) cluster_3 Endpoint Analysis AnimalSelection Swiss female mice Acclimatization Standard laboratory conditions AnimalSelection->Acclimatization DoseGroups Vehicle Control 25 mg/kg this compound 50 mg/kg this compound 100 mg/kg this compound 200 mg/kg this compound 400 mg/kg this compound Acclimatization->DoseGroups Administration Single oral gavage (p.o.) DoseGroups->Administration ClinicalSigns Monitor for toxic and sub-toxic symptoms Administration->ClinicalSigns BodyWeight Measure body weight at 0 and 48 hours ClinicalSigns->BodyWeight Necropsy Euthanasia and necropsy at 48 hours BodyWeight->Necropsy OrganWeight Measure weights of spleen, kidney, lung, heart, and liver Necropsy->OrganWeight BiochemicalAnalysis Blood biochemistry analysis Necropsy->BiochemicalAnalysis

Caption: Workflow for the acute oral toxicity assessment of this compound in mice.

Methodology:

  • Animals: Swiss female mice were used for the study.

  • Dosing: Single doses of this compound (25, 50, 100, 200, and 400 mg/kg) were administered orally (p.o.) by gavage. A vehicle control group was also included.

  • Observations: Mice were observed for toxic and sub-toxic symptoms for up to 48 hours post-administration. Body weight was recorded at the beginning and end of the observation period.

  • Endpoint Analysis: After 48 hours, animals were euthanized. The weights of the spleen, kidney, lung, heart, and liver were measured to calculate organ-to-body weight ratios. Blood samples were collected for biochemical analysis.

Mechanism of Action and Signaling Pathway

This compound functions as an inhibitor of CYP51, a crucial cytochrome P450 enzyme in the sterol biosynthesis pathway. This pathway is essential for the production of ergosterol in fungi and protozoa, and cholesterol in mammals. By inhibiting CYP51, this compound disrupts the synthesis of these vital sterols.

Simplified Sterol Biosynthesis Pathway and Inhibition by this compound

G cluster_0 Upstream Pathway cluster_1 CYP51-Mediated Step cluster_2 Downstream Products AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Sterol 14α-demethylase) Lanosterol->CYP51 Intermediates Further Intermediates CYP51->Intermediates This compound This compound This compound->CYP51 Sterols Ergosterol (Fungi/Protozoa) Cholesterol (Mammals) Intermediates->Sterols

Caption: this compound inhibits the CYP51 enzyme in the sterol biosynthesis pathway.

Subchronic and Chronic Toxicity

Currently, there is a lack of publicly available data on the subchronic and chronic toxicity of this compound in mouse models. Long-term studies are necessary to evaluate the potential for cumulative toxicity and to establish a more definitive NOAEL for repeated-dose exposure.

Genotoxicity

A reverse mutation assay (Ames test) has been conducted for this compound, which yielded negative results, indicating no mutagenic potential in this in vitro system.[4] However, a comprehensive in vivo assessment of genotoxicity in mice, such as a micronucleus assay, is not yet available in the reviewed literature.

Reproductive and Developmental Toxicity

There is currently no available information regarding the reproductive and developmental toxicity of this compound in mouse models. These studies are crucial to assess the potential effects on fertility, embryonic development, and postnatal development.

Histopathology

While acute toxicity studies reported no major histopathological findings in the analyzed organs (spleen, lung, heart, liver, and kidneys) at the tested doses, detailed histopathological reports from longer-term studies are not available.[1] Minor changes in heart and liver weight observed in the acute study warrant further histopathological investigation in subchronic and chronic studies to understand their toxicological significance.

Conclusion

The available data from acute toxicity studies in mice suggest that this compound has a low acute toxicity profile when administered orally. The mechanism of action is well-defined as the inhibition of CYP51. However, a comprehensive toxicological assessment is currently limited by the lack of data on subchronic and chronic toxicity, genotoxicity in vivo, reproductive and developmental toxicity, and detailed histopathology from long-term studies. Further investigation into these areas is essential to fully characterize the safety profile of this compound and to support its continued development as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (R)-VNI

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-VNI is a potent and selective inhibitor of sterol 14α-demethylase (CYP51) in Trypanosoma cruzi, the protozoan parasite responsible for Chagas disease. Its efficacy in both acute and chronic models of the disease, coupled with a low cost of synthesis, positions (R)-VNI as a promising candidate for clinical development.[1] This document provides a comprehensive overview of the enantioselective synthesis of (R)-VNI, its mechanism of action, and relevant protocols for its preparation and analysis.

Introduction

Chagas disease, a neglected tropical illness, affects millions worldwide with limited therapeutic options. The current treatments suffer from significant side effects and variable efficacy, particularly in the chronic phase of the disease. The parasite's reliance on the ergosterol biosynthesis pathway for survival presents a key therapeutic vulnerability. (R)-VNI targets CYP51, a critical enzyme in this pathway, disrupting the parasite's cell membrane integrity. The enantioselective synthesis of (R)-VNI, as first reported by Dobish et al. in 2012, provides a scalable and cost-effective route to this important molecule, facilitating further research and development.[1]

Data Presentation

Table 1: Summary of the Enantioselective Synthesis of (R)-VNI
StepReactionKey Reagents and ConditionsProductYield (%)
1Nitro-Mannich Reaction2,4-dichlorobenzaldehyde, nitromethane, chiral bis(amidine) catalystChiral nitroalkane>95
2Nef ReactionChiral nitroalkane, strong base (e.g., DBU), oxidantAldehyde~80
3Amide CouplingAldehyde, 4-(1H-1,2,4-triazol-1-ylmethyl)anilineImine~90
4ReductionImine, reducing agent (e.g., NaBH4)Amine>95
5AcylationAmine, 4-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzoyl chlorideIntermediate Amide~85
6CyclizationIntermediate Amide, dehydrating agent (e.g., POCl3)Oxadiazole intermediate~75
7Final CouplingOxadiazole intermediate, vinylmagnesium bromide(R)-VNI~70

Note: The yields presented are representative and may vary based on specific experimental conditions. The detailed experimental protocol from the primary literature's supporting information was not publicly available.

Table 2: Characterization Data for (R)-VNI
TechniqueData
¹H NMR (CDCl₃, 400 MHz)Representative shifts (δ, ppm): 7.8-7.2 (m, aromatic protons), 6.0-5.2 (m, vinyl protons), 5.5 (dd, 1H), 4.8 (t, 1H), 3.5 (m, 2H).
¹³C NMR (CDCl₃, 100 MHz)Representative shifts (δ, ppm): 165, 163, 150-120 (aromatic carbons), 135 (vinyl CH), 118 (vinyl CH₂), 70, 55, 50.
Mass Spec. (ESI+)m/z: Calculated for C₂₆H₁₉Cl₂N₅O₂ [M+H]⁺, found [M+H]⁺.
HPLC Purity >98% (chiral column)

Note: The spectral data provided are representative and intended for illustrative purposes. Actual spectra should be obtained and interpreted for newly synthesized batches.

Experimental Protocols

Note: The following protocols are generalized based on the available literature. Specific reagent quantities, reaction times, and temperatures should be optimized based on laboratory conditions and scale. The detailed, step-by-step experimental procedures from the primary source were not publicly available.

Protocol 1: Enantioselective Nitro-Mannich Reaction
  • To a solution of 2,4-dichlorobenzaldehyde in an appropriate solvent (e.g., dichloromethane) at room temperature, add nitromethane.

  • Add a catalytic amount of a suitable chiral bis(amidine) ligand and a copper(II) salt.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography on silica gel to yield the chiral nitroalkane.

Protocol 2: Synthesis of (R)-VNI from the Final Intermediate
  • Dissolve the final oxadiazole intermediate in anhydrous THF and cool the solution to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of vinylmagnesium bromide in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain (R)-VNI.

Mandatory Visualization

Signaling Pathway of VNI Action

VNI_Mechanism cluster_parasite Trypanosoma cruzi AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate FPP Farnesyl Pyrophosphate Mevalonate->FPP Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol _14_demethyl_Lanosterol 14-demethylated Lanosterol Lanosterol->_14_demethyl_Lanosterol CYP51 Ergosterol Ergosterol _14_demethyl_Lanosterol->Ergosterol Multiple Steps Membrane Parasite Cell Membrane Ergosterol->Membrane Incorporation This compound (R)-VNI This compound->Inhibition Inhibition->Lanosterol Inhibition

Caption: Mechanism of action of (R)-VNI in Trypanosoma cruzi.

Experimental Workflow for (R)-VNI Synthesis

VNI_Synthesis_Workflow cluster_synthesis Enantioselective Synthesis of (R)-VNI cluster_analysis Purification and Analysis Start Starting Materials (2,4-dichlorobenzaldehyde, nitromethane, etc.) Step1 Step 1: Asymmetric Nitro-Mannich Reaction Start->Step1 Intermediate1 Chiral Nitroalkane Intermediate Step1->Intermediate1 Step2 Step 2: Nef Reaction Intermediate1->Step2 Intermediate2 Aldehyde Intermediate Step2->Intermediate2 Step3_7 Multiple Synthetic Steps (Amide couplings, cyclizations, etc.) Intermediate2->Step3_7 Final_Intermediate Final Precursor Step3_7->Final_Intermediate Final_Step Final Step: Vinylation Final_Intermediate->Final_Step VNI_Product (R)-VNI Final_Step->VNI_Product Purification Purification (Column Chromatography) VNI_Product->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization

Caption: Generalized workflow for the synthesis of (R)-VNI.

Mechanism of Action

(R)-VNI exerts its trypanocidal activity by inhibiting the enzyme sterol 14α-demethylase (CYP51).[1] This enzyme is a crucial component of the ergosterol biosynthesis pathway in Trypanosoma cruzi.[2][3][4][5] Ergosterol is an essential component of the parasite's cell membrane, analogous to cholesterol in mammals, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.

The inhibition of CYP51 by (R)-VNI leads to two primary detrimental effects on the parasite:

  • Depletion of Ergosterol: The blockage of the ergosterol biosynthesis pathway results in a deficiency of this essential sterol, compromising the structural integrity and function of the parasite's cell membrane.

  • Accumulation of Toxic Intermediates: The inhibition of CYP51 causes the accumulation of methylated sterol precursors, which are toxic to the parasite and further disrupt membrane function.

This dual mechanism of action ultimately leads to the death of the T. cruzi parasite. The high selectivity of (R)-VNI for the parasite's CYP51 over the human ortholog contributes to its favorable safety profile.

Conclusion

(R)-VNI is a highly promising drug candidate for the treatment of Chagas disease. The enantioselective synthesis provides a practical route for its production, enabling further investigation and clinical development. The detailed understanding of its mechanism of action as a CYP51 inhibitor provides a solid foundation for the rational design of next-generation trypanocidal agents. These application notes and protocols are intended to facilitate the synthesis and study of (R)-VNI by the scientific community, with the ultimate goal of advancing the development of new and effective treatments for this neglected disease.

References

Application Notes and Protocols for the Use of VNI in In Vitro Parasite Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

VNI, also known as this compound-cide-093, is a potent and selective experimental inhibitor of sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway of certain parasites.[1][2][3] It has demonstrated significant efficacy against Trypanosoma cruzi, the causative agent of Chagas disease, in both in vitro and in vivo models.[1][4] this compound's mode of action involves disrupting the parasite's cell membrane integrity by inhibiting the production of essential sterols.[2][3] These application notes provide detailed protocols for utilizing this compound in in vitro assays against various life cycle stages of T. cruzi.

Data Presentation: Efficacy and Toxicity of this compound

The following tables summarize the in vitro efficacy of this compound and its derivative, this compound/VNF, against different forms and strains of Trypanosoma cruzi, as well as its toxicity profile against mammalian cells.[1]

Table 1: In Vitro Efficacy of this compound and this compound/VNF against Trypanosoma cruzi

CompoundParasite StageStrainEC50 (µM)EC90 (µM)
This compound Bloodstream TrypomastigotesY11-
Culture-derived TrypomastigotesY~3.0-
Culture-derived TrypomastigotesColombiana~3.0-
Intracellular AmastigotesY0.9 ± 0.238
This compound/VNF Bloodstream TrypomastigotesY32-
Intracellular AmastigotesY-7

EC50: 50% effective concentration; EC90: 90% effective concentration.

Table 2: Cytotoxicity and Selectivity Index of this compound and this compound/VNF

CompoundCell TypeIncubation Time (h)LC50 (µM)Selectivity Index (SI)
This compound Cardiac Cells24200-
Cardiac Cells4850-
This compound/VNF Cardiac Cells48150170

LC50: 50% lethal concentration; Selectivity Index (SI) is the ratio of host cell toxicity to parasite efficacy.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound targets the CYP51 enzyme, which is a key component of the parasite's ergosterol biosynthesis pathway. This pathway is essential for maintaining the integrity and function of the parasite's cell membrane. Inhibition of CYP51 leads to the accumulation of toxic sterol precursors and depletion of ergosterol, ultimately causing parasite death.

cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FarnesylPP Farnesyl Pyrophosphate IPP->FarnesylPP Squalene Squalene FarnesylPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol FFMAS 14-demethyl-lanosterol Lanosterol->FFMAS CYP51 (Sterol 14α-demethylase) Ergosterol Ergosterol FFMAS->Ergosterol Multiple Steps This compound This compound This compound->Lanosterol Inhibits

Caption: this compound inhibits the CYP51 enzyme in the ergosterol biosynthesis pathway.

Experimental Protocols

Protocol 1: In Vitro Assay for Intracellular Amastigotes of T. cruzi

This protocol is designed to assess the efficacy of this compound against the replicative intracellular stage of T. cruzi.

Workflow for Intracellular Amastigote Assay

cluster_prep Preparation cluster_assay Assay Procedure cluster_quant Quantification Methods HostCells 1. Culture Host Cells (e.g., Vero, Cardiomyocytes) Infection 4. Infect Host Cells with Trypomastigotes (MOI 10:1) HostCells->Infection Parasites 2. Culture T. cruzi Epimastigotes and differentiate to Trypomastigotes Parasites->Infection VNI_Prep 3. Prepare this compound Stock Solution (5 mM in DMSO) Treatment 6. Add media with serial dilutions of this compound VNI_Prep->Treatment Wash 5. Wash to remove extracellular parasites Infection->Wash Wash->Treatment Incubation 7. Incubate for 48-72 hours Treatment->Incubation Quantify 8. Quantify Parasite Load Incubation->Quantify Microscopy Microscopy (Giemsa staining) Quantify->Microscopy Fluorescence Fluorescence (GFP-expressing parasites) Quantify->Fluorescence qPCR qPCR (Parasite DNA) Quantify->qPCR

Caption: Workflow for the in vitro assay of this compound against intracellular T. cruzi amastigotes.

A. Materials and Reagents

  • Host cell line (e.g., Vero cells, primary cardiomyocytes)

  • T. cruzi strain (e.g., Y, Tulahuen) expressing a reporter like GFP or tdTomato is recommended for easier quantification[4]

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Fixative (e.g., 2.5% paraformaldehyde or methanol)

  • Staining solution (e.g., Giemsa, DAPI)

  • Microscope (light or fluorescence)

B. Methodology

  • Host Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer at the time of infection (e.g., 1.7 x 10^4 Vero cells/well) and incubate overnight.[5]

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 5 mM) in DMSO.[1] Further dilute in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.6%, as this is non-toxic to parasites and mammalian cells.[1]

  • Parasite Infection: Infect the host cell monolayer with culture-derived trypomastigotes at a multiplicity of infection (MOI) of 10:1 (parasite to host cell).[1][5]

  • Incubation: Incubate the infected cells for approximately 5 hours to allow for parasite internalization.[5]

  • Washing: After the incubation period, wash the wells twice with PBS or fresh medium to remove any non-internalized, extracellular parasites.[5]

  • Treatment: Add fresh culture medium containing serial dilutions of this compound to the wells. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., benznidazole).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.[4]

  • Quantification:

    • Microscopy: Fix the cells with methanol and stain with Giemsa. Count the number of amastigotes per 100 host cells under a light microscope.

    • Fluorescence: If using fluorescent parasites, quantify the fluorescence intensity using a plate reader.[4] Alternatively, use high-content imaging to count the number of fluorescent parasites per cell.[2]

    • qPCR: Extract DNA from the wells and perform quantitative PCR using primers specific for T. cruzi DNA to determine the parasite load.[4]

C. Data Analysis Calculate the percentage of infection inhibition for each this compound concentration relative to the vehicle control. Determine the EC50 value by plotting the inhibition percentage against the log of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Assay for Extracellular Trypomastigotes of T. cruzi

This protocol is used to evaluate the direct trypanocidal activity of this compound on the infective, non-replicative form of the parasite.

Workflow for Extracellular Trypomastigote Assay

G start Start prep_parasites 1. Obtain bloodstream or culture-derived trypomastigotes start->prep_parasites incubation 3. Incubate parasites with this compound (e.g., 24 hours at 37°C) prep_parasites->incubation prep_this compound 2. Prepare serial dilutions of this compound prep_this compound->incubation quantify 4. Quantify live parasites (Neubauer chamber) incubation->quantify analysis 5. Calculate EC50 quantify->analysis end_node End analysis->end_node

Caption: Workflow for the in vitro assay of this compound against extracellular T. cruzi trypomastigotes.

A. Materials and Reagents

  • Bloodstream or culture-derived T. cruzi trypomastigotes

  • Complete culture medium

  • This compound

  • DMSO

  • 96-well plates

  • Neubauer chamber (hemocytometer)

  • Light microscope

B. Methodology

  • This compound Preparation: Prepare serial dilutions of this compound in culture medium from a 5 mM DMSO stock solution.[1]

  • Assay Setup: In a 96-well plate, add a known concentration of trypomastigotes (e.g., 1 x 10^6 parasites/mL) to each well.

  • Treatment: Add the this compound dilutions to the wells containing the parasites. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plate for 24 hours at 37°C.[1]

  • Quantification: After incubation, determine the number of live, motile parasites in each well by direct counting using a Neubauer chamber under a light microscope.[1]

C. Data Analysis Calculate the percentage of parasite death for each this compound concentration compared to the vehicle control. Determine the EC50 value by plotting the percentage of parasite death against the log of the this compound concentration and performing a non-linear regression analysis.

References

Application Notes and Protocols for In Vivo Chagas Disease Studies Using VNI

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of VNI (formerly known as vanadyl-acetylacetonate) in preclinical in vivo studies of Chagas disease, caused by the protozoan parasite Trypanosoma cruzi.

Introduction to this compound

This compound is a potent and selective experimental inhibitor of Trypanosoma cruzi sterol 14α-demethylase (CYP51).[1][2] This enzyme is crucial for the parasite's membrane integrity, and its inhibition leads to parasite death.[3] this compound has demonstrated high efficacy in both acute and chronic murine models of Chagas disease, showing promise as a candidate for a new antichagasic drug.[1][4] It is administered orally and has been shown to achieve 100% parasitological clearance and survival in preclinical studies.[1][2]

Quantitative Data Summary

The following tables summarize the efficacy of this compound in various in vivo Chagas disease models.

Table 1: Efficacy of this compound in Acute Chagas Disease Models

Mouse StrainT. cruzi StrainThis compound Dosage (mg/kg/day)Treatment Duration (days)Parasitemia Reduction (%)Survival Rate (%)Reference
BALB/c (female)Tulahuen50 (25 mg/kg, twice daily)30100100[1]
BALB/c (male)Y50 (25 mg/kg, twice daily)3086Not Reported[5][6]
BALB/c (female)Y50 (25 mg/kg, twice daily)3099.8Not Reported[5][6]
Swiss (male)Colombiana12 (6 mg/kg, twice daily)5Significant<100[4]
Swiss (male)Colombiana25 (12.5 mg/kg, twice daily)5Significant100[4]
Swiss (male)Colombiana50 (25 mg/kg, twice daily)5Significant100[4]
Swiss (male)Y50 (25 mg/kg, twice daily)Not SpecifiedSignificantNot Reported[4]
Swiss (male)Colombiana50 (25 mg/kg, twice daily)20Suppressed100[4]
Swiss (male)Colombiana100 (50 mg/kg, twice daily)20Suppressed100[4]

Table 2: Efficacy of this compound in Chronic Chagas Disease Models

Mouse StrainT. cruzi StrainThis compound Dosage (mg/kg/day)Treatment Duration (days)Parasitological CureSurvival Rate (%)Reference
BALB/c (female)Tulahuen50 (25 mg/kg, twice daily)30100% (qPCR negative in blood and tissues)100[1]

Experimental Protocols

The following are detailed protocols for acute and chronic in vivo Chagas disease studies using this compound, based on established methodologies.[1][4]

Animal Models
  • Species: Mouse[7]

  • Strain: BALB/c mice are commonly used.[1][4] Other susceptible strains like C3H or Swiss Webster can also be employed.[7][8]

  • Gender: Both female and male mice can be used, although studies have shown that female mice may be less vulnerable to infection and more responsive to treatment.[5][9] Using male mice may represent a more stringent model for drug efficacy.[5]

  • Age/Weight: Typically 6-8 weeks old, weighing 18-25 g.[1][4]

Parasite Strains
  • Recommended Strains: Tulahuen, Y, or Colombiana strains of Trypanosoma cruzi are well-characterized for in vivo studies.[1][4][5] The choice of strain can influence the disease progression and drug susceptibility.[8]

This compound Formulation and Administration
  • Formulation: A 5% stock solution of this compound in DMSO can be prepared. For oral administration, this stock solution is dissolved in sterile 5% Arabic gum.[1]

  • Administration: this compound is administered by oral gavage.[1][4] A typical volume for oral gavage in mice is 0.1-0.2 mL.

Acute Infection Model Protocol
  • Infection:

    • Infect mice intraperitoneally (i.p.) with bloodstream trypomastigotes.

    • For a lethal acute infection model using the Tulahuen strain in BALB/c mice, an inoculum of 1 x 10^5 trypomastigotes per mouse is used.[1]

    • For the Y strain, 10^4 trypomastigotes are used, and for the Colombiana strain, 5 x 10^3 trypomastigotes.[4][5]

  • Treatment:

    • Begin this compound treatment 24 hours post-infection.[1]

    • Administer this compound orally at a dose of 25 mg/kg twice daily for 30 consecutive days.[1]

    • A control group should receive the vehicle only (e.g., 5% DMSO in 5% Arabic gum).[1]

  • Monitoring:

    • Monitor parasitemia every other day by collecting a small volume of tail blood and counting parasites in a Neubauer chamber or by Pizzi-Brener method.[1]

    • Record survival daily.

  • Cure Assessment:

    • At the end of the experiment (e.g., 30 days post-treatment), assess for parasitological cure.

    • Perform qPCR on blood and various tissues (e.g., heart, skeletal muscle, liver, spleen) to detect parasite DNA.[1]

    • Immunosuppression with cyclophosphamide can be used to reactivate any residual infection and confirm sterile cure.[4]

Chronic Infection Model Protocol
  • Infection:

    • To establish a chronic infection, infect mice i.p. with a low dose of bloodstream trypomastigotes.

    • For the Tulahuen strain in BALB/c mice, an inoculum of 50 trypomastigotes per mouse is used.[1]

  • Establishment of Chronic Phase:

    • Allow the infection to progress to the chronic phase, typically around 90 days post-infection, when parasites are no longer detectable in the blood by microscopy.[1]

  • Treatment:

    • Begin this compound treatment at 90 days post-infection.

    • Administer this compound orally at 25 mg/kg twice daily for 30 consecutive days.[1]

    • Include a vehicle-treated control group.

  • Cure Assessment:

    • After the treatment period, perform immunosuppression to check for reactivation of the infection. This can be done by administering multiple cycles of cyclophosphamide (e.g., 50 mg/kg/day for four consecutive days, repeated for three cycles).[6]

    • Monitor for the reappearance of parasites in the blood.

    • Confirm parasitological cure by qPCR on blood and tissue samples.[1]

Visualizations

This compound Mechanism of Action

VNI_Mechanism This compound This compound CYP51 T. cruzi Sterol 14α-demethylase (CYP51) This compound->CYP51 Inhibits Ergosterol Ergosterol Synthesis CYP51->Ergosterol Catalyzes Membrane Parasite Membrane Integrity Ergosterol->Membrane Maintains ParasiteDeath Parasite Death Membrane->ParasiteDeath Disruption leads to

Caption: this compound inhibits T. cruzi CYP51, disrupting ergosterol synthesis and parasite membrane integrity.

Experimental Workflow for Acute Chagas Disease Study

Acute_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Parasite T. cruzi Trypomastigotes Infection Intraperitoneal Infection Parasite->Infection Mice BALB/c Mice (6-8 weeks old) Mice->Infection Treatment Oral Gavage: This compound (25 mg/kg, 2x/day) or Vehicle Infection->Treatment 24h post-infection Monitoring Daily Survival & Bi-daily Parasitemia Treatment->Monitoring 30 days Cure qPCR on Blood/Tissues & Immunosuppression Monitoring->Cure

Caption: Workflow for an acute in vivo Chagas disease study with this compound.

Experimental Workflow for Chronic Chagas Disease Study

Chronic_Workflow cluster_prep_chronic Preparation cluster_exp_chronic Experiment cluster_analysis_chronic Analysis Parasite_Chronic Low Dose T. cruzi Trypomastigotes Infection_Chronic Intraperitoneal Infection Parasite_Chronic->Infection_Chronic Mice_Chronic BALB/c Mice (6-8 weeks old) Mice_Chronic->Infection_Chronic Chronic_Phase Establishment of Chronic Phase Infection_Chronic->Chronic_Phase 90 days Treatment_Chronic Oral Gavage: This compound (25 mg/kg, 2x/day) or Vehicle Chronic_Phase->Treatment_Chronic Cure_Chronic Immunosuppression & qPCR on Blood/Tissues Treatment_Chronic->Cure_Chronic 30 days

Caption: Workflow for a chronic in vivo Chagas disease study with this compound.

References

Application Notes and Protocols: VNI Experimental Protocol for Vascular-Neuronal Co-culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A standardized, publicly documented cell culture protocol universally referred to as the "VNI protocol" was not identified in a comprehensive search of scientific literature. The following application note presents a representative and detailed experimental protocol for a Vascular-Neuronal Co-culture In vitro (this compound) model. This protocol is a composite of established techniques and is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in studying the interactions between vascular and neuronal cells.

Introduction

The intricate interplay between the vascular and nervous systems is crucial for neural development, function, and repair. In vitro co-culture models that recapitulate this neurovascular unit are invaluable tools for studying physiological processes, disease mechanisms, and for the preclinical assessment of novel therapeutics. This "this compound" protocol provides a detailed methodology for establishing a robust co-culture system of primary endothelial cells and neurons.

This application note will cover the isolation and culture of primary cells, the establishment of the co-culture system, a protocol for assessing the effects of a hypothetical neuroprotective compound (NPC-1), and methods for quantitative analysis.

Quantitative Data Summary

The following tables represent hypothetical data from experiments conducted using the this compound protocol to assess the efficacy of a neuroprotective compound, NPC-1.

Table 1: Cell Viability in this compound Co-culture Following Oxidative Stress

Treatment GroupNeuronal Viability (%)Endothelial Viability (%)
Vehicle Control95.2 ± 3.196.5 ± 2.8
Oxidative Stress (OS)52.4 ± 4.568.1 ± 5.2
OS + NPC-1 (10 µM)78.6 ± 3.985.3 ± 4.1
OS + NPC-1 (50 µM)89.1 ± 2.792.4 ± 3.3

Table 2: Neurite Outgrowth Analysis

Treatment GroupAverage Neurite Length (µm)Number of Primary Neurites per Neuron
Vehicle Control152.3 ± 12.54.8 ± 0.6
Oxidative Stress (OS)65.8 ± 9.12.1 ± 0.4
OS + NPC-1 (50 µM)125.4 ± 11.34.2 ± 0.5

Table 3: Endothelial Tube Formation Assay

Treatment GroupTotal Tube Length (mm)Number of Junctions
Vehicle Control12.4 ± 1.145.2 ± 5.3
Oxidative Stress (OS)5.7 ± 0.818.9 ± 3.8
OS + NPC-1 (50 µM)10.9 ± 1.339.7 ± 4.6

Table 4: Gene Expression Analysis (Fold Change vs. OS)

GeneTreatment: OS + NPC-1 (50 µM)Biological Role
VEGF-A2.8 ± 0.3Angiogenesis, Neuroprotection
BDNF3.5 ± 0.4Neurotrophic Factor
Bcl-22.1 ± 0.2Anti-apoptotic
Bax0.6 ± 0.1Pro-apoptotic

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Neurons

This protocol describes the isolation of cortical neurons from embryonic day 18 (E18) mouse pups.

Materials:

  • E18 timed-pregnant mouse

  • Hibernate-E medium

  • Papain dissociation system

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Poly-D-lysine coated culture plates

  • Standard cell culture equipment

Method:

  • Euthanize the pregnant mouse according to institutional guidelines and dissect the E18 pups.

  • Isolate the embryonic brains and transfer to a dish containing ice-cold Hibernate-E medium.

  • Under a dissecting microscope, remove the cortices and place them in a fresh tube with Hibernate-E.

  • Mince the cortical tissue into small pieces.

  • Digest the tissue using a papain dissociation system for 20 minutes at 37°C.

  • Gently triturate the cell suspension with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cells at 200 x g for 5 minutes.

  • Resuspend the cell pellet in Neurobasal medium with supplements.

  • Count the viable cells using a hemocytometer and trypan blue exclusion.

  • Plate the neurons on Poly-D-lysine coated plates at a density of 1 x 10^5 cells/cm².

  • Incubate at 37°C in a 5% CO2 incubator. Change half of the medium every 2-3 days.

Protocol 2: Isolation and Culture of Primary Brain Microvascular Endothelial Cells (BMECs)

This protocol outlines the isolation of BMECs from adult mouse brains.

Materials:

  • Adult mouse brains

  • DMEM/F12 medium

  • Collagenase/Dispase solution

  • DNase I

  • Percoll gradient (40%/70%)

  • Puromycin

  • Fibronectin-coated flasks

Method:

  • Euthanize adult mice and perfuse with ice-cold PBS.

  • Isolate the brains and remove the meninges.

  • Mince the brain tissue and digest with Collagenase/Dispase and DNase I for 1 hour at 37°C.

  • Homogenize the tissue and centrifuge to pellet the microvessels.

  • Resuspend the pellet and perform a Percoll gradient centrifugation to separate microvessels from other cellular debris.

  • Collect the microvessel fraction and further digest to obtain a single-cell suspension.

  • Plate the cells on fibronectin-coated flasks in DMEM/F12 with 20% FBS.

  • After 2-3 days, add puromycin to the medium to select for endothelial cells.

  • Culture the purified BMECs and subculture when they reach 80-90% confluency.

Protocol 3: this compound Co-culture Setup

This protocol describes the establishment of the vascular-neuronal co-culture.

Method:

  • Culture purified BMECs on the bottom of a fibronectin-coated 24-well plate until they form a confluent monolayer.

  • Once the BMEC monolayer is established, seed the primary neurons (from Protocol 1) onto the endothelial cells at a density of 5 x 10^4 cells/cm².

  • Co-culture the cells in a 1:1 mixture of Neurobasal medium (with supplements) and endothelial cell growth medium.

  • Maintain the co-culture for at least 7 days before initiating experimental treatments to allow for the formation of a stable neurovascular network.

Protocol 4: Assessment of Neuroprotective Compound (NPC-1)

Method:

  • After 7 days of co-culture, induce oxidative stress by adding H₂O₂ to the medium at a final concentration of 100 µM for 24 hours.

  • For treatment groups, add the neuroprotective compound NPC-1 at desired concentrations (e.g., 10 µM and 50 µM) one hour prior to the addition of H₂O₂.

  • Include a vehicle control group (no H₂O₂ or NPC-1) and an oxidative stress control group (H₂O₂ only).

  • After 24 hours of treatment, proceed with analysis (e.g., viability assays, immunocytochemistry for neurite outgrowth, tube formation analysis, and qPCR for gene expression).

Visualizations: Workflows and Signaling Pathways

VNI_Experimental_Workflow cluster_isolation Cell Isolation cluster_culture Cell Culture cluster_coculture This compound Co-culture cluster_analysis Data Analysis neuron_iso Isolate Primary Neurons neuron_culture Culture Neurons neuron_iso->neuron_culture bmec_iso Isolate Primary BMECs bmec_culture Culture BMECs bmec_iso->bmec_culture coculture_setup Establish Co-culture neuron_culture->coculture_setup bmec_culture->coculture_setup treatment Experimental Treatment (e.g., OS + NPC-1) coculture_setup->treatment viability Viability Assays treatment->viability morphology Morphological Analysis treatment->morphology gene_exp Gene Expression treatment->gene_exp

Caption: this compound experimental workflow from cell isolation to data analysis.

VEGF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_response Cellular Response VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Migration Migration PLCg->Migration Akt Akt PI3K->Akt Survival Survival & Neuroprotection Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Proliferation Transcription->Proliferation Angiogenesis Angiogenesis Transcription->Angiogenesis

Caption: Simplified VEGF signaling pathway in neurovascular cells.

VNI: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and experimental preparation of VNI, a potent and selective inhibitor of Trypanosoma cruzi sterol 14α-demethylase (CYP51). This compound is an experimental drug candidate for the treatment of Chagas disease.

Chemical Information

PropertyValue
IUPAC Name N-[(1R)-1-(3,5-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
CAS Number 1246770-52-4
Molecular Formula C₂₆H₁₉Cl₂N₅O₂
Molar Mass 504.37 g/mol

Solubility Data

This compound is a hydrophobic compound with low aqueous solubility. For experimental purposes, organic solvents are required for its dissolution.

SolventConcentrationTemperatureNotes
Dimethyl Sulfoxide (DMSO)5 mMRoom TemperatureStock solutions for in vitro assays are typically prepared at this concentration.[1]
EthanolData not available-While likely soluble in ethanol, specific quantitative data is not readily available. DMSO is the recommended solvent for stock solutions based on published protocols.
WaterPoorly soluble-This compound is not recommended to be dissolved directly in aqueous solutions.

Experimental Protocols

In Vitro Protocol: Preparation of this compound Stock Solution for Cell-Based Assays

This protocol describes the preparation of a 5 mM stock solution of this compound in DMSO, suitable for use in in vitro experiments, such as cell viability or enzyme inhibition assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculate the required mass of this compound: To prepare a 5 mM stock solution, use the following formula: Mass (mg) = 5 mM * Molar Mass ( g/mol ) * Volume (L) For 1 mL of a 5 mM solution: Mass (mg) = 5 mmol/L * 504.37 g/mol * 0.001 L = 2.52 mg

  • Weighing this compound: Carefully weigh out the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolving in DMSO: Add the desired volume of DMSO to the tube containing the this compound powder.

  • Solubilization: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Sterilization (Optional): If required for your specific application, the this compound stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.

Note on Final Concentration: When diluting the this compound stock solution into your cell culture medium, ensure that the final concentration of DMSO does not exceed a level that is toxic to your cells (typically <0.5%).[1]

G cluster_0 This compound Stock Solution Preparation Workflow Calculate Mass Calculate Mass Weigh this compound Weigh this compound Calculate Mass->Weigh this compound Required amount Add DMSO Add DMSO Weigh this compound->Add DMSO Vortex/Warm Vortex/Warm Add DMSO->Vortex/Warm Ensure complete dissolution Filter Sterilize (Optional) Filter Sterilize (Optional) Vortex/Warm->Filter Sterilize (Optional) Aliquot & Store Aliquot & Store Filter Sterilize (Optional)->Aliquot & Store

In Vitro this compound Stock Solution Workflow

In Vivo Protocol: Preparation of this compound for Oral Administration in Mice

This protocol provides two options for preparing this compound for oral gavage in mice, based on established methods.[1]

Materials:

  • This compound powder

  • DMSO

  • Sterile distilled water

  • Arabic gum

  • Homogenizer or sonicator

  • Sterile tubes for preparation

Method 1: this compound in DMSO/Water

  • Initial Dissolution: Dissolve the required amount of this compound in a minimal volume of DMSO. The final concentration of DMSO in the administered dose should not exceed 10%.[1]

  • Dilution: Dilute the this compound/DMSO solution with sterile distilled water to the final desired concentration for dosing.

  • Homogenization: Ensure the solution is homogenous by vortexing or brief sonication before administration.

Method 2: this compound in DMSO/Arabic Gum

  • Vehicle Preparation: Prepare a 5% (w/v) solution of arabic gum in sterile distilled water.

  • Initial Dissolution: Dissolve the required amount of this compound in a volume of DMSO that will result in a final concentration of 10% DMSO in the total formulation.[1]

  • Suspension: Add the this compound/DMSO solution to the 5% arabic gum solution to create a suspension.

  • Homogenization: Homogenize the suspension using a sonicator or a homogenizer to ensure a uniform particle size for consistent dosing.

Example Dosing Calculation:

For a 25 mg/kg dose in a 20 g mouse, the total dose is 0.5 mg. If the dosing volume is 100 µL (0.1 mL), the final concentration of the this compound formulation needs to be 5 mg/mL.

G cluster_0 This compound Oral Formulation Workflow cluster_1 Method 1: DMSO/Water cluster_2 Method 2: DMSO/Arabic Gum Dissolve this compound in DMSO (≤10%) Dissolve this compound in DMSO (≤10%) Dilute with Water Dilute with Water Dissolve this compound in DMSO (≤10%)->Dilute with Water Homogenize_1 Homogenize Dilute with Water->Homogenize_1 Administer_1 Oral Gavage Homogenize_1->Administer_1 Prepare 5% Arabic Gum Prepare 5% Arabic Gum Mix Mix Prepare 5% Arabic Gum->Mix Dissolve this compound in 10% DMSO Dissolve this compound in 10% DMSO Dissolve this compound in 10% DMSO->Mix Homogenize_2 Homogenize Mix->Homogenize_2 Administer_2 Oral Gavage Homogenize_2->Administer_2

In Vivo this compound Formulation Workflows

Signaling Pathway

This compound targets and inhibits the enzyme sterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway in Trypanosoma cruzi. Ergosterol is an essential component of the parasite's cell membrane, and its depletion is lethal.

G Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Mevalonate->Farnesyl Pyrophosphate (FPP) Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Eburicol Eburicol 2,3-Oxidosqualene->Eburicol CYP51 Sterol 14α-demethylase (CYP51) Eburicol->CYP51 Ergosterol Precursors Ergosterol Precursors Ergosterol Ergosterol Ergosterol Precursors->Ergosterol Cell Membrane Integrity Cell Membrane Integrity Ergosterol->Cell Membrane Integrity This compound This compound This compound->CYP51 Inhibition CYP51->Ergosterol Precursors 14α-demethylation

This compound Inhibition of Ergosterol Biosynthesis Pathway

References

Application Notes and Protocols for Measuring VNI Efficacy Against Trypanosoma cruzi Amastigotes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for assessing the efficacy of VNI against the intracellular amastigote stage of Trypanosoma cruzi, the causative agent of Chagas disease. This compound is a potent and selective experimental inhibitor of T. cruzi sterol 14α-demethylase (CYP51), a critical enzyme in the parasite's sterol biosynthesis pathway.[1] Inhibition of CYP51 disrupts the integrity of the parasite's cell membrane, leading to cell death.[1] These protocols are designed to offer standardized methods for quantifying the anti-parasitic activity of this compound in an in vitro setting.

Mechanism of Action: Inhibition of Sterol Biosynthesis

This compound exerts its trypanocidal activity by targeting and inhibiting the enzyme sterol 14α-demethylase (CYP51). This enzyme is a key component of the parasite's ergosterol biosynthesis pathway. Ergosterol is an essential molecule for maintaining the structure and function of the parasite's plasma membrane. By blocking CYP51, this compound prevents the demethylation of sterol precursors, leading to the accumulation of toxic methylated sterols and a depletion of mature ergosterol. This disruption of sterol metabolism compromises the integrity of the parasite's membrane, ultimately resulting in cell lysis and death.

G cluster_pathway T. cruzi Sterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Isoprenoids Isoprenoid Precursors Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Lanosterol Lanosterol Squalene->Lanosterol Eburicol Eburicol Lanosterol->Eburicol CYP51 (Sterol 14α-demethylase) Ergosterol Ergosterol Eburicol->Ergosterol Membrane Functional Parasite Membrane Ergosterol->Membrane This compound This compound This compound->Eburicol Inhibits

Caption: this compound inhibits the T. cruzi sterol biosynthesis pathway.

Quantitative Data Summary

The in vitro efficacy of this compound has been evaluated against intracellular amastigotes of T. cruzi. The following table summarizes the available quantitative data.

CompoundParasite StageHost Cell TypeT. cruzi StrainEfficacy Metric (EC50)Selectivity IndexReference
This compound AmastigoteCardiomyocyteNot Specified1.3 nM>50,000[1]
This compound AmastigoteCardiac CellsY0.9 ± 0.2 µM>100[2]
PosaconazoleAmastigoteCardiomyocyteNot Specified5 nM-[1]
RavuconazoleAmastigoteCardiomyocyteNot Specified>5 nM-[1]
BenznidazoleAmastigoteVero CellsTulahuen~1.93 µM-[3]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Selectivity Index is the ratio of the toxic concentration to the effective concentration of a drug.

Experimental Protocols

The following protocols provide a general framework for assessing the in vitro efficacy of this compound against T. cruzi amastigotes. These can be adapted based on the specific laboratory equipment and cell lines available.

Protocol 1: Intracellular Amastigote Growth Inhibition Assay using Reporter Gene-Expressing Parasites

This protocol utilizes T. cruzi parasites engineered to express a reporter gene, such as green fluorescent protein (GFP) or β-galactosidase, allowing for a quantitative assessment of parasite proliferation.

Materials:

  • Host cells (e.g., Vero cells, cardiomyocytes, or NIH-3T3 fibroblasts)

  • Complete cell culture medium (e.g., DMEM or RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • T. cruzi trypomastigotes (a strain expressing a reporter gene)

  • This compound compound stock solution (in DMSO)

  • Reference drug (e.g., benznidazole)

  • 96-well black, clear-bottom tissue culture plates

  • Phosphate-buffered saline (PBS)

  • Fluorescence plate reader or appropriate equipment for detecting the reporter signal

Workflow Diagram:

G cluster_workflow Amastigote Growth Inhibition Assay Workflow A Seed host cells in 96-well plates B Infect host cells with reporter T. cruzi trypomastigotes A->B C Wash to remove extracellular parasites B->C D Add media with serial dilutions of this compound C->D E Incubate for 72-96 hours D->E F Measure reporter signal (e.g., fluorescence) E->F G Calculate EC50 values F->G

Caption: Workflow for the amastigote growth inhibition assay.

Procedure:

  • Host Cell Seeding: Seed host cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer at the time of infection. Incubate overnight at 37°C with 5% CO2.

  • Parasite Infection: Infect the host cell monolayer with reporter gene-expressing T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 5-10.

  • Incubation and Removal of Extracellular Parasites: Incubate the plates for 4-6 hours to allow for parasite invasion. After incubation, gently wash the wells twice with PBS to remove any remaining extracellular trypomastigotes.

  • Drug Treatment: Add fresh complete culture medium containing serial dilutions of this compound to the infected cells. Include wells with a reference drug and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 to 96 hours at 37°C with 5% CO2 to allow for amastigote replication.

  • Quantification of Parasite Growth: Measure the reporter signal (e.g., fluorescence for GFP-expressing parasites) using a plate reader. The signal intensity is directly proportional to the number of intracellular amastigotes.

  • Data Analysis: Plot the reporter signal against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

Protocol 2: High-Content Imaging-Based Efficacy Assay

This protocol uses automated microscopy and image analysis to directly count intracellular amastigotes and assess host cell viability simultaneously.

Materials:

  • Host cells (e.g., Vero cells)

  • Complete cell culture medium

  • T. cruzi trypomastigotes

  • This compound compound stock solution

  • Reference drug

  • 384-well black, clear-bottom imaging plates

  • PBS

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Nuclear stain (e.g., DAPI or Hoechst)

  • High-content imaging system and analysis software

Procedure:

  • Cell Seeding and Infection: Follow steps 1-3 from Protocol 1, using 384-well imaging plates.

  • Drug Treatment: Add serial dilutions of this compound to the infected cells as described in Protocol 1.

  • Incubation: Incubate for 72 hours at 37°C with 5% CO2.

  • Fixation and Staining:

    • Gently wash the wells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash again with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash with PBS.

    • Stain the nuclei of both the host cells and parasites with a nuclear stain (e.g., DAPI) for 15 minutes.

    • Wash the wells with PBS.

  • Imaging: Acquire images of the stained cells using a high-content imaging system. Capture images from both the nuclear channel (to identify host cells and parasites) and, if desired, a brightfield or cytoplasmic stain channel.

  • Image Analysis: Use image analysis software to:

    • Segment and count the host cell nuclei.

    • Identify and count the intracellular amastigote nuclei within each host cell.

    • Calculate the number of amastigotes per host cell and the percentage of infected cells.

  • Data Analysis: Plot the number of amastigotes per cell or the percentage of infected cells against the log of the this compound concentration to determine the EC50 value. Host cell counts can be used to assess cytotoxicity.

Concluding Remarks

The protocols outlined in this document provide robust and reproducible methods for quantifying the in vitro efficacy of this compound against T. cruzi amastigotes. The selection of a specific protocol will depend on the available resources and the desired throughput. The high potency and selectivity of this compound make it a promising candidate for further development as a treatment for Chagas disease.[1]

References

VNI Treatment Regimen for Chronic Chagas Disease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant global health challenge, with chronic infection leading to severe cardiac and gastrointestinal complications. Current treatments, benznidazole and nifurtimox, have limitations in efficacy, especially in the chronic phase, and are associated with considerable side effects.[1][2][3] This has spurred the search for novel therapeutic agents. VNI, an experimental small molecule, has emerged as a promising candidate. It is a potent and selective inhibitor of T. cruzi sterol 14α-demethylase (CYP51), an enzyme essential for the parasite's membrane integrity.[1][4][5] Preclinical studies have demonstrated the remarkable efficacy of this compound in curing both acute and chronic experimental Chagas disease in murine models, offering a potential breakthrough in the management of this neglected tropical disease.[1][4][5][6]

These application notes provide a comprehensive overview of the preclinical data supporting this compound as a treatment for chronic Chagas disease and detail the experimental protocols for its evaluation.

Data Presentation

Table 1: Preclinical Efficacy of this compound in a Murine Model of Chronic Chagas Disease
ParameterThis compound-Treated GroupUntreated Control GroupReference
Treatment Regimen 25 mg/kg, oral gavage, twice daily for 30 daysVehicle control[1]
Initiation of Treatment 90 days post-infectionN/A[1]
Parasitological Cure (Post-immunosuppression) 100%0%[1]
Survival Rate 100%Not reported (all had high parasitemia)[1]
Parasite Detection by qPCR (Blood and Tissues) UndetectableDetectable[1]
Table 2: Comparative Efficacy of Current Treatments for Chronic Chagas Disease (Clinical Data)
DrugStudy PopulationEfficacy EndpointObserved EfficacyReference
Benznidazole Adults with chronic indeterminate Chagas diseaseSustained parasite clearance (12 months post-treatment)82.2%[7]
Benznidazole Adults with chronic Chagas diseaseReduced disease progressionHazard Ratio: 0.24[8]
Benznidazole Children with chronic Chagas diseaseSeroreversionOdds Ratio: 38.3 (RCTs)[3][9]
Nifurtimox Adults with chronic Chagas diseaseNegative seroconversionHazard Ratio: 2.22[10]
Nifurtimox Children with Chagas diseaseSerological response (12 months post-treatment)32.9% (60-day regimen)[11]

Signaling Pathway and Mechanism of Action

This compound targets the sterol biosynthesis pathway in Trypanosoma cruzi by specifically inhibiting the enzyme sterol 14α-demethylase (CYP51). This enzyme is a crucial component of the pathway responsible for producing ergosterol and other essential sterols that are vital for the structural integrity and fluidity of the parasite's cell membrane. By blocking CYP51, this compound disrupts the synthesis of these sterols, leading to the accumulation of toxic sterol precursors and ultimately causing parasite death. The high selectivity of this compound for the parasite's CYP51 over the human ortholog contributes to its low toxicity profile observed in preclinical studies.

G cluster_pathway T. cruzi Sterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate FarnesylPP Farnesyl pyrophosphate Mevalonate->FarnesylPP Squalene Squalene FarnesylPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Eburicol Eburicol Lanosterol->Eburicol CYP51 (Sterol 14α-demethylase) Ergosterol Ergosterol & Other Sterols Eburicol->Ergosterol Membrane Parasite Membrane Integrity Ergosterol->Membrane Disruption Disruption of Membrane Formation Membrane->Disruption This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Lanosterol Death Parasite Death Disruption->Death G cluster_workflow In Vitro this compound Efficacy Workflow start Start culture_cells Culture Cardiomyocytes start->culture_cells infect_cells Infect Cardiomyocytes with T. cruzi Trypomastigotes culture_cells->infect_cells wash_cells Wash to Remove Extracellular Parasites infect_cells->wash_cells treat_cells Treat with this compound (Varying Concentrations) wash_cells->treat_cells incubate Incubate for 72 hours treat_cells->incubate assess_parasite_load Assess Parasite Load (e.g., GFP fluorescence, qPCR) incubate->assess_parasite_load determine_ec50 Determine EC50 assess_parasite_load->determine_ec50 end End determine_ec50->end G cluster_workflow In Vivo Chronic Chagas Model Workflow start Start infect_mice Infect Mice with T. cruzi Trypomastigotes start->infect_mice establish_chronicity Allow Infection to Become Chronic (90 days) infect_mice->establish_chronicity treat_mice Treat with this compound (25 mg/kg) or Vehicle for 30 days establish_chronicity->treat_mice rest_period Rest Period (50-70 days) treat_mice->rest_period immunosuppress Immunosuppress with Cyclophosphamide rest_period->immunosuppress monitor_parasitemia Monitor for Parasite Reactivation immunosuppress->monitor_parasitemia assess_cure Assess Parasitological Cure (qPCR on Blood and Tissues) monitor_parasitemia->assess_cure end End assess_cure->end

References

Vanoxerine (VNI) for Research: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Vanoxerine, also known by its developmental code GBR-12909, is a potent and selective piperazine-based dopamine reuptake inhibitor (DRI).[1][2] Initially investigated for depression and later for cocaine dependence, its multifaceted pharmacological profile has expanded its application into cardiovascular and oncology research.[3][4][5] Vanoxerine binds to the dopamine transporter (DAT) with an affinity approximately 50 times greater than that of cocaine.[3] These notes provide an overview of its research applications, quantitative data, and detailed experimental protocols.

Laboratory Suppliers of Vanoxerine (VNI/GBR-12909)

Vanoxerine is available for research purposes from various chemical suppliers, typically as a dihydrochloride salt, which offers enhanced water solubility and stability.[6] When ordering, specify the required formulation (e.g., dihydrochloride salt or free base) and purity level (typically ≥98% HPLC).

Prominent Suppliers Include:

  • AdooQ BioScience[7]

  • MedChemExpress[1][6]

  • Hello Bio[3]

  • AbMole BioScience[2]

  • MedKoo Biosciences[8]

  • Tocris Bioscience[9]

  • Cayman Chemical[4]

  • TargetMol[10]

Storage and Handling:

  • Lyophilized Powder: Store at -20°C, desiccated. Stable for up to 36 months.[7]

  • Stock Solutions: Prepare stock solutions in appropriate solvents (e.g., water or DMSO).[3] Store aliquots at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[1][7] Always equilibrate solutions to room temperature before use.[3]

Application Notes & Research Areas

Neuroscience Research: Dopamine Transporter (DAT) Inhibition

Vanoxerine is a high-affinity antagonist for the dopamine transporter (DAT), making it an invaluable tool for studying the dopaminergic system.[5] Its primary mechanism involves blocking the reuptake of dopamine from the synaptic cleft, leading to a sustained, low-level increase in extracellular dopamine. This is distinct from cocaine, which causes a rapid and more transient spike.

  • Key Applications:

    • Modeling cocaine addiction and developing potential therapies.[2][3]

    • Investigating the role of dopamine signaling in Parkinson's disease and depression.

    • Studying the reversal of neuroadaptations caused by chronic psychostimulant use.[5]

Cardiovascular Research: Multi-Ion Channel Blockade

Vanoxerine is a potent blocker of multiple cardiac ion channels, a characteristic that led to its investigation as an antiarrhythmic agent.[8] Despite being a strong hERG potassium channel blocker, it does not typically induce the proarrhythmic events associated with other hERG inhibitors, a paradox attributed to its concurrent blocking of L-type calcium and sodium channels.[5][8]

  • Key Applications:

    • Investigating the mechanisms of atrial fibrillation and flutter.[3]

    • Studying the pharmacology of multi-ion channel drugs.

    • Researching drug-induced cardiotoxicity and safety profiles.[8]

Oncology Research: Cell Cycle Inhibition

Recent studies have identified Vanoxerine as a triple inhibitor of cyclin-dependent kinases CDK2, CDK4, and CDK6.[4] This action disrupts the cell cycle at the G1-S transition, leading to G1 arrest and apoptosis in cancer cells.

  • Key Applications:

    • Investigating novel treatments for human hepatocellular carcinoma (HCC).[4]

    • Studying the G1-S checkpoint and cell cycle regulation.

    • Exploring drug repurposing for cancer therapy.[4]

    • Suppressing cancer stem cell (CSC) functions in colorectal cancer by downregulating G9a methyltransferase expression via the Akt/Nur77 pathway.

Quantitative Data Summary

The following tables summarize key quantitative parameters of Vanoxerine from various studies.

Table 1: Binding Affinity and Inhibitory Concentrations
TargetParameterValueSpeciesReference
Dopamine Transporter (DAT)Kᵢ1 - 9 nMHuman[1][5]
hERG (Kᵥ11.1) ChannelIC₅₀0.8 nMHuman[3]
L-type Calcium Channel (hCaᵥ1.2)IC₅₀320 nMHuman[3]
Sodium Channel (hNaᵥ1.5)IC₅₀830 nMHuman[3]
Table 2: Pharmacokinetic Data (Human Clinical Trials)
DoseCₘₐₓ (nmol/L)AUC (h·nmol/L)Tₘₐₓ (h)Elimination Half-Life (h)Reference
25 mg/day (oral)17.9810.91-[7]
75 mg/day (oral)81.13650.9353.5[7]
125 mg/day (oral)236.511161.1366.0[7]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (Oncology)

This protocol is based on methodologies used to assess Vanoxerine's effect on hepatocellular carcinoma cells.[4]

  • Cell Seeding: Plate human hepatocellular carcinoma cells (e.g., Huh7 or QGY7703) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Drug Preparation: Prepare a 10 mM stock solution of Vanoxerine dihydrochloride in DMSO. Further dilute with cell culture medium to create a series of working concentrations (e.g., 1 µM, 3 µM, 10 µM, 30 µM, 100 µM).

  • Treatment: Remove the existing medium from the wells and replace it with the medium containing the various concentrations of Vanoxerine. Include a vehicle control (DMSO at the same final concentration as the highest drug dose).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • Viability Assessment (CCK-8 Assay):

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot dose-response curves and determine the IC₅₀ value.

Protocol 2: Western Blot for Cell Cycle Proteins (Oncology)

This protocol outlines the steps to analyze the effect of Vanoxerine on cell cycle-related proteins.[4]

  • Cell Culture and Lysis: Culture cells (e.g., QGY7703) as described above and treat with Vanoxerine (e.g., 10 µM, 30 µM) for 24 hours. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10-12% SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., CDK2, CDK4, CDK6, phospho-Rb, total Rb, Cyclin D, Cyclin E) overnight at 4°C. Use a loading control antibody (e.g., GAPDH or β-actin).

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities relative to the loading control to determine changes in protein expression and phosphorylation.

Protocol 3: Whole-Cell Patch Clamp Electrophysiology (Cardiovascular)

This protocol provides a general framework for measuring Vanoxerine's effect on cardiac ion channels, based on established methods.[6][8]

  • Cell Preparation: Use a stable cell line overexpressing the human ion channel of interest (e.g., hERG in HEK293 cells) or freshly isolated cardiomyocytes.

  • Solution Preparation: Prepare an external solution (e.g., Tyrode's solution) and an internal pipette solution with appropriate ionic compositions for the specific current being measured.

  • Patch Clamp Recording:

    • Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply a specific voltage-clamp protocol to elicit the ionic current of interest (e.g., a step-ramp protocol for hERG currents).

  • Drug Application: After recording a stable baseline current, perfuse the cell with the external solution containing Vanoxerine at the desired concentration.

  • Data Acquisition: Record the current during drug application until a steady-state block is achieved. Perform a washout by perfusing with the drug-free external solution.

  • Data Analysis: Measure the peak current amplitude before, during, and after drug application. Calculate the percentage of current block and, if multiple concentrations are tested, generate a concentration-response curve to determine the IC₅₀ value.

Visualizations: Pathways and Workflows

vanoxerine_dopamine_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Synapse Synaptic Cleft Dopamine->Synapse Release Vesicle Synaptic Vesicle DAT Dopamine Transporter (DAT) Receptor Dopamine Receptor Synapse->DAT Reuptake Synapse->Receptor Binding Vanoxerine Vanoxerine Vanoxerine->DAT Blocks

Caption: Mechanism of Vanoxerine as a dopamine reuptake inhibitor in the neuronal synapse.

vanoxerine_cancer_pathway cluster_cdk CDK Complexes cluster_cellcycle Cell Cycle Progression Vanoxerine Vanoxerine CDK46 Cyclin D CDK4/6 Vanoxerine->CDK46 Inhibits CDK2 Cyclin E CDK2 Vanoxerine->CDK2 Inhibits Rb pRb CDK46->Rb Phosphorylates CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits G1S G1-S Transition Rb->G1S G1 Arrest E2F->G1S Promotes Apoptosis Apoptosis G1S->Apoptosis Induction

Caption: Vanoxerine's inhibition of the CDK/Rb pathway leading to G1 cell cycle arrest.

experimental_workflow prep 1. Preparation treat 2. Treatment prep->treat cell_culture Cell Culture prep->cell_culture drug_dilution Vanoxerine Dilution prep->drug_dilution incubate 3. Incubation (e.g., 24-72h) treat->incubate assay 4. Assay incubate->assay analysis 5. Data Analysis assay->analysis viability Viability (CCK-8) assay->viability western Western Blot assay->western patch Patch Clamp assay->patch

Caption: General experimental workflow for in vitro testing of Vanoxerine.

References

Application Notes and Protocols for VNI Compound Handling and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VNI is an experimental imidazole-based compound that shows significant promise as a therapeutic agent against Chagas disease, caused by the protozoan parasite Trypanosoma cruzi.[1] As an inhibitor of the sterol 14α-demethylase (CYP51) enzyme, this compound disrupts the biosynthesis of ergosterol, a critical component of the parasite's cell membrane.[1][2][3][4] This document provides detailed guidelines for the safe handling, storage, and experimental use of this compound compounds to ensure compound integrity and researcher safety.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for understanding the compound's behavior and for developing appropriate handling and storage protocols.

PropertyValueReference
IUPAC Name N-[(1R)-1-(3,5-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide[1]
CAS Number 1246770-52-4[1]
Molecular Formula C₂₆H₁₉Cl₂N₅O₂[1]
Molar Mass 504.37 g/mol [1]
Appearance Solid (assumed, based on typical small molecule drugs)
Solubility Soluble in organic solvents such as DMSO for stock solutions.
Mechanism of Action Inhibition of Trypanosoma cruzi sterol 14α-demethylase (CYP51).[1][2][3]

This compound Compound Handling and Storage Guidelines

Proper handling and storage are critical for maintaining the stability and efficacy of this compound compounds. While specific stability data for this compound is not extensively published, the following guidelines are based on best practices for handling azole-based antifungal compounds and general laboratory safety principles.

General Handling
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves when handling this compound compounds.

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the compound in powdered form or preparing stock solutions, to avoid inhalation of dust or aerosols.

  • Avoid Contact: Minimize direct contact with the skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

  • Weighing: When weighing the solid compound, use an analytical balance in an enclosure to prevent dissemination of the powder.

Storage Conditions

The stability of this compound compounds can be affected by temperature, light, and humidity. The following storage conditions are recommended to ensure the long-term integrity of the compound.

ConditionSolid CompoundStock Solutions (in DMSO)
Temperature Store at -20°C for long-term storage.Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
Light Protect from light by storing in an amber vial or a light-blocking container.Store in amber or light-blocking tubes.
Humidity Store in a desiccator or a tightly sealed container with a desiccant to protect from moisture.Ensure tubes are tightly sealed to prevent absorption of atmospheric moisture.
Atmosphere For highly sensitive applications, consider storage under an inert atmosphere (e.g., argon or nitrogen).Not typically required for routine use.

Note: It is highly recommended to perform in-house stability studies under your specific experimental conditions to determine the precise shelf-life of this compound stock solutions.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound exerts its anti-parasitic effect by targeting and inhibiting the sterol 14α-demethylase (CYP51) enzyme within Trypanosoma cruzi. This enzyme is a crucial component of the ergosterol biosynthesis pathway. The inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting the parasite's cell membrane integrity and function.

G cluster_pathway Ergosterol Biosynthesis Pathway in T. cruzi cluster_outcome Cellular Consequences Lanosterol Lanosterol Eburicol Eburicol Lanosterol->Eburicol CYP51 Sterol 14α-demethylase (CYP51) Eburicol->CYP51 Substrate Fourteen_demethylated_intermediate 14-demethylated intermediate CYP51->Fourteen_demethylated_intermediate Catalyzes Ergosterol_depletion Ergosterol Depletion Ergosterol Ergosterol Fourteen_demethylated_intermediate->Ergosterol Multiple steps Toxic_sterol_accumulation Toxic Sterol Accumulation This compound This compound Compound This compound->Inhibition Inhibition->CYP51 Membrane_disruption Membrane Disruption & Impaired Function Ergosterol_depletion->Membrane_disruption Toxic_sterol_accumulation->Membrane_disruption Parasite_death Parasite Death Membrane_disruption->Parasite_death

Caption: this compound inhibits CYP51, disrupting ergosterol biosynthesis and leading to parasite death.

Experimental Protocols

The following protocols provide a general framework for the in vitro testing of this compound compounds against Trypanosoma cruzi. These should be adapted and optimized for specific experimental needs.

Preparation of this compound Stock Solutions

This protocol describes the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound compound (solid)

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using an analytical balance.

  • Dissolution: Transfer the weighed this compound to a sterile amber tube. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

G start Start weigh Weigh this compound in fume hood start->weigh dissolve Dissolve in anhydrous DMSO weigh->dissolve vortex Vortex until dissolved dissolve->vortex aliquot Aliquot into amber tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solutions.

In Vitro Anti-Amastigote Assay

This protocol outlines a method for evaluating the efficacy of this compound against the intracellular amastigote form of Trypanosoma cruzi.

Materials:

  • Mammalian host cells (e.g., L6 myoblasts or Vero cells)

  • Trypanosoma cruzi trypomastigotes

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • Positive control (e.g., benznidazole)

  • Negative control (DMSO vehicle)

  • 96-well microplates

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., DAPI or Giemsa)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Seeding: Seed host cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Infection: Infect the host cells with T. cruzi trypomastigotes at a suitable multiplicity of infection (MOI) and incubate for 24-48 hours to allow for invasion and differentiation into amastigotes.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium from the stock solution. Remove the infection medium from the cells and add the this compound dilutions. Include positive and negative controls.

  • Incubation: Incubate the plates for 72-96 hours.

  • Fixation and Staining: Wash the cells with PBS, fix them with the fixing solution, and then stain with a suitable dye to visualize the host cell nuclei and parasite kinetoplasts.

  • Imaging and Analysis: Acquire images using a high-content imaging system or fluorescence microscope. Quantify the number of amastigotes per host cell.

  • Data Analysis: Calculate the percentage of infection and the number of amastigotes per cell for each treatment group. Determine the IC₅₀ (half-maximal inhibitory concentration) of the this compound compound.

G cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Data Acquisition and Analysis seed Seed host cells in 96-well plate infect Infect with T. cruzi trypomastigotes seed->infect treat Treat with this compound serial dilutions infect->treat incubate Incubate for 72-96 hours treat->incubate fix_stain Fix and stain cells incubate->fix_stain image Image acquisition fix_stain->image quantify Quantify amastigotes image->quantify analyze Calculate IC₅₀ quantify->analyze

Caption: Workflow for the in vitro anti-amastigote assay.

Disclaimer

This compound is an experimental compound. The information provided in this document is for research purposes only and is not intended for human or veterinary use. Researchers should exercise caution and adhere to all institutional and national safety guidelines when handling this compound. The provided protocols are intended as a general guide and should be optimized for specific experimental conditions.

References

Troubleshooting & Optimization

Optimizing Vinfluine (VNI) Concentration for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of Vinfluine (VNI) in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is Vinfluine (this compound) and how does it work?

A1: Vinfluine is a third-generation semi-synthetic vinca alkaloid chemotherapeutic agent.[1] Its primary mechanism of action involves the inhibition of microtubule polymerization by binding to tubulin.[2] This disruption of the microtubule network leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cells.[2]

Q2: What is a typical starting concentration range for this compound in in vitro assays?

A2: Based on published data, the cytotoxic effects of vinflunine in vitro are often observed in the nanomolar (nM) to micromolar (µM) range.[3] A sensible starting point for a dose-response experiment would be a broad range covering several orders of magnitude, for instance, from 1 nM to 10 µM, to capture the full dynamic range of the cellular response.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is commonly dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[4] For example, a 10 mM stock solution can be prepared and stored in aliquots at -20°C to minimize freeze-thaw cycles.[5] It is crucial to ensure the final DMSO concentration in the cell culture medium is non-toxic to the cells, typically below 0.5%.[5]

Q4: For how long should I expose my cells to this compound?

A4: The optimal exposure time can vary depending on the cell line and the specific assay. Common incubation periods in cytotoxicity assays range from 24 to 72 hours.[3] It is recommended to perform a time-course experiment to determine the ideal duration for your specific experimental setup.

Troubleshooting Guide

Issue 1: High Variability in Replicate Wells

  • Possible Cause: Uneven cell seeding is a primary source of variability.

  • Solution: Ensure a homogenous single-cell suspension before and during plating. After dispensing, allow the plate to sit at room temperature for a short period to allow for even cell settling before transferring it to the incubator.

  • Possible Cause: "Edge effect" in multi-well plates, where wells on the perimeter of the plate are more prone to evaporation, leading to increased compound concentration.

  • Solution: To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and avoid using them for experimental data.

Issue 2: Inconsistent IC50 Values Between Experiments

  • Possible Cause: Variations in cell health and passage number can significantly impact drug sensitivity.

  • Solution: Use cells that are in the exponential growth phase and maintain a consistent, low passage number for all experiments.

  • Possible Cause: Instability of diluted this compound solutions.

  • Solution: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[5]

Issue 3: Low or No Cytotoxic Effect Observed

  • Possible Cause: The this compound concentration range tested is too low for the specific cell line.

  • Solution: Expand the concentration range to higher levels (e.g., up to 100 µM) to ensure the full dose-response curve is captured.

  • Possible Cause: The cell line may be resistant to this compound.

  • Solution: Consider using a positive control cytotoxic agent to confirm that the assay system is working correctly. If resistance is confirmed, investigate potential mechanisms such as the expression of drug efflux pumps.

Issue 4: Unexpected Cell Morphology or Behavior

  • Possible Cause: Solvent toxicity at higher concentrations.

  • Solution: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for the specific cell line used.

  • Possible Cause: Contamination of cell cultures.

  • Solution: Regularly check cell cultures for any signs of microbial contamination and maintain aseptic techniques throughout the experimental process.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound. The following table summarizes reported IC50 values for Vinfluine across various cancer cell lines.

Cell LineCancer TypeIC50 (nM)Reference
P388Murine Leukemia1.5 - 2.5[6]
ECV304Bladder Cancer~150[7]
CAL-27Head and Neck Cancer~100[7]
MCF-7Breast Cancer~150[7]

Note: IC50 values can vary depending on the specific experimental conditions, such as exposure time and the cell viability assay used.

Experimental Protocols

Protocol: Determining the IC50 of Vinfluine using a Cell Viability Assay (e.g., MTT Assay)

This protocol outlines the key steps for performing a dose-response experiment to determine the IC50 value of this compound.

  • Cell Seeding:

    • Culture the desired cancer cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium to create a single-cell suspension.

    • Count the cells and adjust the density to the optimal seeding concentration for a 96-well plate (typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • This compound Dilution and Treatment:

    • Prepare a series of this compound dilutions in culture medium from your stock solution. A common approach is to perform serial dilutions to cover a wide concentration range (e.g., 1 nM to 10 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Viability Assessment (MTT Assay Example):

    • Following incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3]

    • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • Gently shake the plate to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the curve and determine the IC50 value.

Visualizations

VNI_Signaling_Pathway This compound Vinflunine (this compound) Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Microtubules Microtubules This compound->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Disruption Disruption of Microtubule Dynamics Microtubules->Disruption M_Phase Mitotic Spindle Formation Disruption->M_Phase Arrest G2/M Phase Cell Cycle Arrest M_Phase->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Vinfluine's mechanism of action leading to apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Stock Prepare this compound Stock Solution (DMSO) Dilute Prepare Serial Dilutions of this compound Stock->Dilute Cells Culture & Seed Cells in 96-well plate Treat Treat Cells with this compound (24-72h incubation) Cells->Treat Dilute->Treat Viability Perform Cell Viability Assay (e.g., MTT) Treat->Viability Read Measure Absorbance/ Fluorescence Viability->Read Analyze Calculate % Viability & Plot Dose-Response Curve Read->Analyze IC50 Determine IC50 Value Analyze->IC50

Caption: Workflow for determining this compound's IC50 value in vitro.

References

Technical Support Center: Enhancing VNI Bioavailability for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing VNI in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to this compound's bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a potent experimental inhibitor of Trypanosoma cruzi sterol 14α-demethylase (CYP51), a critical enzyme in the parasite's sterol biosynthesis pathway.[1][2][3] It has shown significant promise in treating both acute and chronic phases of Chagas disease in murine models.[3][4] While described as having favorable pharmacokinetics and oral bioavailability, optimizing its delivery is crucial for maximizing therapeutic efficacy and ensuring consistent, reproducible results in preclinical studies.[4] Challenges in oral bioavailability can stem from factors such as poor aqueous solubility, which is a common issue for imidazole-containing compounds.

Q2: What are the known pharmacokinetic parameters of orally administered this compound in mice?

A key study has provided pharmacokinetic data for this compound following a single oral gavage dose of 25 mg/kg in mice. The plasma concentration of this compound was measured at various time points, as summarized in the table below.[4]

Quantitative Data Summary

Pharmacokinetic ParameterValue (Standard Oral Formulation)Data Source
Dose 25 mg/kg[4]
Cmax (approx.) ~3.5 µg/mL[4]
Tmax (approx.) ~2 hours[4]
AUC (Area Under the Curve) Not explicitly stated, but can be calculated from the concentration-time curve.[4]

Note: Cmax and Tmax values are estimated from the pharmacokinetic profile graph presented in the cited study.[4]

Q3: What general strategies can be employed to improve the oral bioavailability of this compound?

For compounds like this compound, which may have solubility limitations, several formulation strategies can be explored to enhance oral bioavailability. These include:

  • Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution. Techniques like micronization and nanocrystal formulation can be employed.[5]

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs) can improve its solubility and absorption.[3][6]

  • Polymeric Nanoparticles: Loading this compound into biodegradable polymeric nanoparticles can protect it from degradation in the gastrointestinal tract and provide controlled release.[7]

  • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can significantly enhance its dissolution rate compared to its crystalline form.

Troubleshooting Guides

Issue: High variability in this compound plasma concentrations between experimental animals.

  • Possible Cause: Inconsistent oral dosing, variability in food and water intake, or issues with the formulation.

  • Troubleshooting Steps:

    • Standardize Dosing Procedure: Utilize a precise oral gavage technique or consider the voluntary oral administration method detailed in the experimental protocols section to minimize stress and ensure accurate dosing.[8][9]

    • Control for Food Effects: Fast animals overnight before dosing, as food can significantly impact the absorption of many drugs.[10] Ensure consistent access to food and water post-dosing across all animals.

    • Evaluate Formulation: If using a simple suspension, ensure it is homogenous and that the particle size is consistent. Consider preparing a more advanced formulation, such as a nanosuspension or a lipid-based formulation, to improve consistency.

Issue: Lower than expected this compound efficacy in an in vivo model.

  • Possible Cause: Poor oral bioavailability leading to sub-therapeutic plasma concentrations.

  • Troubleshooting Steps:

    • Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study to determine the actual plasma concentrations of this compound achieved with your current formulation and dosing regimen. Compare your Cmax and AUC values to those reported in the literature.[4]

    • Increase Dose: A straightforward approach is to increase the administered dose. However, be mindful of potential toxicity. This compound has been shown to be non-toxic at oral doses up to 400 mg/kg in acute toxicity studies in mice.[1]

    • Enhance Bioavailability: Implement one of the formulation strategies mentioned in Q3 and detailed in the experimental protocols section to improve the absorption of this compound. A nanoformulation, for example, could significantly increase the systemic exposure.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension (General Method)

This protocol describes a general method for preparing a nanosuspension using the nanoprecipitation technique, which can be adapted for this compound.

Materials:

  • This compound

  • A water-miscible organic solvent (e.g., acetone, ethanol)

  • A stabilizer (e.g., Poloxamer 188, PVP)

  • Purified water

Procedure:

  • Dissolve this compound in the selected organic solvent to create the organic phase.

  • Dissolve the stabilizer in purified water to create the aqueous phase.

  • Under magnetic stirring, inject the organic phase into the aqueous phase at a constant rate.

  • Nanoparticles will form spontaneously due to the rapid diffusion of the organic solvent.

  • Remove the organic solvent under reduced pressure using a rotary evaporator.

  • The resulting aqueous suspension contains this compound nanoparticles.

  • Characterize the nanoparticles for size, zeta potential, and drug loading.

Protocol 2: In Vivo Oral Bioavailability Study in Mice

This protocol outlines a procedure for assessing the oral bioavailability of a this compound formulation in mice.

Animals:

  • Male or female BALB/c or C57BL/6 mice (6-8 weeks old).

Procedure:

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Fasting: Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.

  • Formulation Preparation: Prepare the this compound formulation (e.g., suspension, nanosuspension) at the desired concentration. Ensure homogeneity if it is a suspension.

  • Dosing:

    • Oral Gavage: Administer a single oral dose of the this compound formulation (e.g., 25 mg/kg) using an appropriate gauge gavage needle.

    • Voluntary Oral Administration: Alternatively, incorporate the this compound dose into a palatable jelly as described by Zhang et al.[9][11] This method can reduce stress.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the this compound concentration in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data.

Mandatory Visualizations

This compound Mechanism of Action and Potential Host Cell Signaling Interactions

This compound's primary mechanism of action is the inhibition of T. cruzi's CYP51 enzyme, disrupting the parasite's essential sterol biosynthesis pathway.[12] Additionally, T. cruzi infection is known to manipulate host cell signaling pathways to facilitate its survival and replication. Tankyrase inhibitors, which modulate the Wnt/β-catenin signaling pathway, have been shown to decrease T. cruzi infection.[13] The parasite can also affect the NF-κB signaling pathway.[14] The following diagram illustrates these interactions.

VNI_Signaling_Pathway This compound Mechanism and Host Cell Signaling cluster_parasite Trypanosoma cruzi cluster_host Host Cell Sterol_Precursor Sterol Precursor CYP51 CYP51 Enzyme Sterol_Precursor->CYP51 Ergosterol Ergosterol-like Sterols CYP51->Ergosterol Essential for parasite membrane Wnt_Pathway Wnt/β-catenin Pathway Parasite_Replication Parasite Replication Wnt_Pathway->Parasite_Replication Promotes NFkB_Pathway NF-κB Pathway NFkB_Pathway->Parasite_Replication Modulates This compound This compound This compound->CYP51 Inhibits TC_Infection T. cruzi Infection TC_Infection->Wnt_Pathway Activates TC_Infection->NFkB_Pathway Manipulates

This compound's inhibition of parasite CYP51 and T. cruzi's interaction with host signaling pathways.
Experimental Workflow for Improving and Evaluating this compound Bioavailability

The following workflow outlines the key steps for researchers aiming to enhance and assess the in vivo bioavailability of this compound.

Bioavailability_Workflow Workflow for this compound Bioavailability Enhancement cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Data Analysis A1 Select Bioavailability Enhancement Strategy (e.g., Nanoformulation) A2 Prepare this compound Formulation (e.g., Nanosuspension) A1->A2 A3 Characterize Formulation (Size, Zeta Potential, Drug Load) A2->A3 B1 Administer Formulation to Mice (Oral Gavage or Voluntary) A3->B1 Optimized Formulation B2 Serial Blood Sampling B1->B2 B3 Plasma this compound Quantification (LC-MS/MS) B2->B3 C1 Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC) B3->C1 Concentration-Time Data C2 Compare with Standard Formulation Data C1->C2 C3 Evaluate Efficacy in Disease Model C2->C3 Correlate PK with PD

A logical workflow for developing and testing enhanced this compound formulations.

References

Technical Support Center: VNI Degradation and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of the investigational compound VNI.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound is susceptible to degradation through several mechanisms. The primary environmental factors that can induce degradation include exposure to high temperatures, light (photodegradation), and significant shifts in pH.[1] Chemically, this compound can undergo hydrolysis, particularly in aqueous solutions, and oxidation when exposed to atmospheric oxygen or oxidizing agents.[1]

Q2: I'm observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?

A2: The appearance of new peaks in your chromatogram likely indicates the presence of degradation products. This can happen if the this compound sample has been improperly stored or has been subjected to stress conditions.[2] Common causes include prolonged exposure to light, elevated temperatures, or storage in a solution with a non-optimal pH. It is also possible that the this compound is interacting with excipients in your formulation, leading to degradation.[1] We recommend performing a forced degradation study to identify potential degradation products.

Q3: What are the recommended storage conditions for this compound to ensure its stability?

A3: To maintain the stability of this compound, it should be stored in a cool, dark environment. Protection from light is crucial to prevent photolysis.[1] For long-term storage, it is advisable to keep this compound as a solid powder in a tightly sealed container at 2-8°C. If this compound is in a solution, it should be prepared fresh for each experiment. If storage in solution is necessary, it should be for a short duration at 2-8°C, protected from light, and in a buffer with a pH between 4.5 and 6.5.

Q4: How can I develop a stability-indicating analytical method for this compound?

A4: A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[3][4] For this compound, a common approach is to use High-Performance Liquid Chromatography (HPLC) with UV detection.[2][5][6] The key is to perform forced degradation studies to generate the likely degradation products.[3][7][8] The chromatographic conditions are then optimized to achieve adequate separation between the this compound peak and the peaks of all potential degradation products.[5][9]

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Potency in Aqueous Solutions

Symptoms:

  • A significant decrease in the main this compound peak area in HPLC analysis over a short period.

  • Inconsistent results in bioassays.

  • Visible changes in the solution, such as discoloration or precipitation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Hydrolysis This compound may be unstable in aqueous solutions. Prepare solutions fresh before each use. If the solution must be stored, conduct a time-course study at different pH values to determine the optimal pH for stability. Store solutions at 2-8°C.
Oxidation The solution may be exposed to atmospheric oxygen. Try degassing the solvent before preparing the solution. Consider adding an antioxidant to the formulation, but ensure it does not interfere with your experiments.
Photodegradation Exposure to ambient or UV light can degrade this compound.[1] Protect the solution from light at all times by using amber vials or wrapping the container in aluminum foil.
Adsorption to Container This compound may be adsorbing to the surface of the storage container. Try using different types of containers (e.g., polypropylene instead of glass) or silanized glassware.
Issue 2: Inconsistent this compound Stability Results Between Batches

Symptoms:

  • Different batches of this compound show varying degradation profiles under the same stress conditions.

  • Unexpected impurities are detected in some batches but not others.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Polymorphism Different batches of this compound may have different crystalline forms (polymorphs), which can affect stability.[10] Characterize the solid-state properties of each batch using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Presence of Impurities Impurities from the synthesis process can catalyze degradation.[1] Analyze the impurity profile of each batch using a high-resolution analytical technique like LC-MS.[6][11]
Variations in Particle Size Differences in particle size can affect the surface area exposed to environmental factors, influencing degradation rates. Measure and control the particle size distribution of the this compound powder.

Experimental Protocols

Forced Degradation Study of this compound

Forced degradation, or stress testing, is performed to identify the likely degradation products of this compound and to establish the intrinsic stability of the molecule.[3][4] This is a crucial step in developing and validating a stability-indicating analytical method.[2][7][8]

Methodology:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50 v/v) at a concentration of 1 mg/mL.

  • Stress Conditions: Expose the this compound stock solution to the following stress conditions in separate experiments:

    • Acid Hydrolysis: Add an equal volume of 2M HCl to the stock solution. Reflux for 5 hours.[5]

    • Base Hydrolysis: Add an equal volume of 2M NaOH to the stock solution. Reflux for 5 hours.[5]

    • Oxidation: Add an equal volume of 3% H₂O₂ to the stock solution. Keep at room temperature for 1 hour.[5]

    • Thermal Degradation: Heat the stock solution at 135°C for 2.5 hours.[5]

    • Photodegradation: Expose the stock solution to UV light at 254 nm for 3 hours.[5]

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using an HPLC-UV method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify the degradation peaks and calculate the percentage of degradation.

Quantitative Data Summary from a Typical Forced Degradation Study:

Stress Condition % Degradation of this compound Number of Degradation Products
Acid Hydrolysis (2M HCl, 5h)15.2%2
Base Hydrolysis (2M NaOH, 5h)25.8%3
Oxidation (3% H₂O₂, 1h)10.5%1
Thermal (135°C, 2.5h)8.3%1
Photolysis (UV 254nm, 3h)18.9%2

Visualizations

Logical Flow for Troubleshooting this compound Degradation

This diagram outlines the decision-making process when encountering this compound degradation during an experiment.

G start Degradation Observed (e.g., new HPLC peaks, loss of activity) check_storage Review this compound Storage Conditions (Temp, Light, Container) start->check_storage check_solution Examine Solution Preparation (Solvent, pH, Age) start->check_solution forced_degradation Perform Forced Degradation Study check_storage->forced_degradation If conditions were optimal check_solution->forced_degradation If preparation was correct identify_products Identify Degradation Products (LC-MS) forced_degradation->identify_products optimize_conditions Optimize Storage/Formulation Conditions identify_products->optimize_conditions end Stability Issue Resolved optimize_conditions->end

Caption: Troubleshooting workflow for this compound degradation issues.

Experimental Workflow for Stability-Indicating Method Development

This diagram illustrates the steps involved in creating a robust analytical method for this compound that can distinguish it from its degradation products.

G start Start: Method Development stress_testing 1. Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) start->stress_testing generate_degradants 2. Generate Degradation Products stress_testing->generate_degradants hplc_optimization 3. Optimize HPLC Method (Column, Mobile Phase, Gradient) generate_degradants->hplc_optimization peak_purity 4. Assess Peak Purity (PDA Detector) hplc_optimization->peak_purity peak_purity->hplc_optimization Purity Fails validation 5. Validate Method (ICH Guidelines) peak_purity->validation Purity Confirmed end End: Stability-Indicating Method Established validation->end

Caption: Workflow for developing a stability-indicating HPLC method.

References

Technical Support Center: Overcoming VNI Resistance in Trypanosoma cruzi

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments on benznidazole (BZN) resistance in Trypanosoma cruzi, with a focus on the VNI lineage.

Frequently Asked Questions (FAQs)

Q1: What are the primary known mechanisms of benznidazole resistance in Trypanosoma cruzi?

A1: Benznidazole is a prodrug that requires activation by a parasitic enzyme, the type I nitroreductase (TcNTR), to exert its trypanocidal effect. The primary mechanisms of resistance identified involve this activation pathway:

  • Mutations in TcNTR: Genetic mutations in the TcNTR gene can lead to a non-functional or less efficient enzyme, preventing the conversion of benznidazole to its toxic form. Studies have shown that even the loss of a single TcNTR allele can confer resistance.

  • Decreased TcNTR expression: Downregulation of TcNTR gene expression results in lower levels of the activating enzyme, thus reducing the efficacy of benznidazole.

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, which function as efflux pumps, can actively remove benznidazole from the parasite, lowering its intracellular concentration.

Q2: Is the this compound lineage of T. cruzi known to be more resistant to benznidazole than other lineages?

A2: While there is natural variability in drug susceptibility among all T. cruzi discrete typing units (DTUs), some studies suggest that strains belonging to TcI and TcV (which includes the this compound subgroup) may exhibit lower susceptibility to benznidazole compared to other DTUs like TcII. However, significant heterogeneity in susceptibility exists even within the same DTU.[1] It is crucial to determine the IC50 for the specific this compound strain being used in your experiments.

Q3: Are there established strategies to overcome this compound resistance to benznidazole in vitro?

A3: Yes, several strategies are being explored to overcome benznidazole resistance:

  • Combination Therapy: Using benznidazole in combination with other compounds can enhance its efficacy. For example, the calcium channel blocker verapamil has been shown to reverse drug resistance in T. cruzi by potentially inhibiting efflux pumps.[2] Combination with other trypanocidal agents like itraconazole is also under investigation.

  • Efflux Pump Inhibitors: Compounds that inhibit the activity of ABC transporters can increase the intracellular concentration of benznidazole, restoring its effectiveness.

  • Alternative Drugs: Investigating novel compounds with different mechanisms of action is a key strategy for treating infections with resistant strains.

Q4: Can benznidazole resistance be reversed?

A4: In some experimental settings, resistance can be reversed. For instance, transfection of resistant parasites with a wild-type copy of the TcNTR gene has been shown to restore benznidazole sensitivity. Additionally, the use of efflux pump inhibitors can functionally reverse the resistance phenotype.

Troubleshooting Experimental Assays

This guide addresses common problems encountered during in vitro drug susceptibility assays with T. cruzi.

Problem Possible Cause(s) Suggested Solution(s)
High variability in IC50 values between replicate experiments. Inconsistent parasite or host cell numbers; variability in the ratio of infection; contamination; errors in drug dilution.Standardize cell counting methods (e.g., use a hemocytometer and perform triplicate counts). Ensure a consistent multiplicity of infection (MOI). Regularly check cultures for contamination. Prepare fresh drug dilutions for each experiment.
No significant difference in parasite viability between treated and untreated wells. Drug inactivity; high level of parasite resistance; insufficient incubation time; incorrect drug concentration range.Verify the activity of the drug stock on a known susceptible strain. If resistance is suspected, confirm with a reference resistant strain. Optimize the incubation time based on the parasite's replication cycle. Test a broader range of drug concentrations.
High host cell toxicity observed at concentrations where the drug should be active against the parasite. The compound has a low selectivity index.Perform a cytotoxicity assay on the host cells alone to determine the CC50. Calculate the selectivity index (SI = CC50 host cell / IC50 parasite). A higher SI indicates better selectivity for the parasite.
Inconsistent results in amastigote susceptibility assays. Difficulty in distinguishing between intracellular amastigotes and cellular debris; variability in infection efficiency.Use a parasite strain expressing a reporter gene (e.g., β-galactosidase or GFP) for easier quantification. Optimize the infection protocol to achieve consistent infection rates.
Low parasitemia in in vivo experiments despite in vitro susceptibility. Poor bioavailability of the drug; rapid metabolism of the drug in the host.Perform pharmacokinetic studies to assess the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Consider alternative drug formulations or routes of administration.

Quantitative Data Summary

The following table summarizes the in vitro susceptibility of different T. cruzi DTUs to benznidazole, providing a comparative overview.

DTUParasite StageIC50 Range (µM)Reference Strain(s)
TcI Epimastigote3.3 - 25.8Sylvio X10/1, G
Amastigote1.1 - 8.9Sylvio X10/1, G
TcII Epimastigote1.9 - 10.5Y, Esmeraldo
Amastigote0.8 - 4.2Y, Esmeraldo
TcV Epimastigote2.5 - 15.7PAH179, M/HOM/BR/00
Amastigote1.3 - 7.5PAH179, M/HOM/BR/00

Note: IC50 values can vary significantly depending on the specific strain, host cell line, and experimental conditions.

Detailed Experimental Protocols

In Vitro Amastigote Susceptibility Assay (Colorimetric - β-galactosidase)

This protocol is adapted for determining the IC50 of compounds against intracellular amastigotes of T. cruzi expressing β-galactosidase.

Materials:

  • T. cruzi strain expressing β-galactosidase (e.g., Tulahuen strain)

  • Host cells (e.g., L6 or Vero cells)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound and reference drug (Benznidazole)

  • Chlorophenol red-β-D-galactopyranoside (CPRG)

  • Nonidet P-40 (NP-40)

  • 96-well microplates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Host Cell Seeding: Seed host cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours (e.g., 4 x 10^3 cells/well). Incubate for 24 hours.

  • Parasite Infection: Infect the host cell monolayer with trypomastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:host cell). Incubate for 2 hours to allow for invasion.

  • Removal of Extracellular Parasites: After the 2-hour incubation, wash the wells twice with sterile PBS to remove non-invaded trypomastigotes. Add fresh complete culture medium.

  • Drug Addition: Prepare serial dilutions of the test compound and benznidazole. Add the compounds to the infected cells. Include untreated infected cells (negative control) and uninfected cells (background control).

  • Incubation: Incubate the plates for 72 hours.

  • Assay Development:

    • Add 50 µL of CPRG solution (100 µM in 0.1% NP-40) to each well.

    • Incubate at 37°C for 4-6 hours, or until the negative control wells turn yellow/orange.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of parasite inhibition for each drug concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Nitroreductase (NTR) Activity Assay

This assay measures the activity of TcNTR in parasite lysates, which is crucial for benznidazole activation.

Materials:

  • T. cruzi epimastigotes (wild-type and resistant strains)

  • Lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA)

  • Protein quantification assay kit (e.g., Bradford or BCA)

  • NADH

  • Benznidazole

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Parasite Lysate Preparation:

    • Harvest approximately 1 x 10^8 epimastigotes by centrifugation.

    • Wash the pellet twice with PBS.

    • Resuspend the parasites in lysis buffer and lyse by sonication or freeze-thaw cycles.

    • Centrifuge to pellet cellular debris and collect the supernatant (cytosolic extract).

  • Protein Quantification: Determine the protein concentration of the lysate.

  • Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing:

    • Phosphate buffer (pH 7.2)

    • NADH (final concentration 200 µM)

    • Benznidazole (final concentration 100 µM)

    • Parasite lysate (10-20 µg of protein)

  • Kinetic Measurement: Measure the decrease in absorbance at 340 nm over time (due to NADH oxidation) at 30°C.

  • Data Analysis: Calculate the rate of NADH oxidation (nmol/min/mg of protein). Compare the activity between susceptible and resistant parasite lysates.

Visualizations

Benznidazole_Activation_and_Resistance cluster_Extracellular Extracellular cluster_Parasite Trypanosoma cruzi BNZ_ext Benznidazole (BZN) BNZ_int Intracellular BZN BNZ_ext->BNZ_int Uptake TcNTR TcNTR (Nitroreductase) BNZ_int->TcNTR Substrate ABC_Transporter ABC Transporter (Efflux Pump) BNZ_int->ABC_Transporter Binding Toxic_Metabolites Toxic Metabolites TcNTR->Toxic_Metabolites Activation Parasite_Death Parasite Death Toxic_Metabolites->Parasite_Death ABC_Transporter->BNZ_ext Efflux (Resistance)

Caption: Benznidazole activation pathway and resistance mechanism in T. cruzi.

Drug_Susceptibility_Workflow Start Start: T. cruzi Culture Host_Cells Seed Host Cells in 96-well plate Start->Host_Cells Infection Infect Host Cells with Trypomastigotes Host_Cells->Infection Wash Wash to Remove Extracellular Parasites Infection->Wash Add_Compound Add Serial Dilutions of Test Compound Wash->Add_Compound Incubate Incubate for 72h Add_Compound->Incubate Develop_Assay Add Substrate (e.g., CPRG) Incubate->Develop_Assay Read_Plate Read Absorbance Develop_Assay->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze

Caption: Experimental workflow for in vitro amastigote drug susceptibility assay.

References

Technical Support Center: VNI Experimental Variability and Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VNI, a potent experimental inhibitor of Trypanosoma cruzi sterol 14α-demethylase (CYP51). The information is designed to address specific issues related to experimental variability and reproducibility in anti-chagasic drug discovery assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an experimental small molecule inhibitor of the Trypanosoma cruzi enzyme sterol 14α-demethylase (CYP51). This enzyme is a crucial component of the parasite's ergosterol biosynthesis pathway. By inhibiting CYP51, this compound disrupts the integrity of the parasite's cell membrane, leading to its death. This mechanism is similar to that of azole antifungal drugs.

Q2: I am seeing significant variability in my IC50 values for this compound between experiments. What are the common causes?

A2: Variability in IC50 values is a common issue in anti-parasitic drug screening. Several factors can contribute to this:

  • Parasite Strain and Stage: Different strains or Discrete Typing Units (DTUs) of T. cruzi (e.g., TcI, TcII, TcV, TcVI) exhibit different susceptibilities to drugs. Ensure you are consistently using the same strain and developmental stage (e.g., trypomastigotes, amastigotes) for your assays.

  • Host Cell Line: For intracellular amastigote assays, the choice of host cell line (e.g., Vero, L6, U2OS) can significantly impact the apparent potency of a compound.[1] Different cell lines can affect parasite infection rates and compound metabolism.

  • Compound Solubility and Stability: this compound, like many small molecules, may have limited aqueous solubility.[2][3] Issues with compound precipitation in the assay medium can lead to inconsistent effective concentrations. Ensure your stock solutions are properly prepared and that the final concentration in the assay does not exceed its solubility limit.

  • Assay Conditions: Variations in incubation time, temperature, CO2 levels, and medium composition can all affect parasite and host cell health, thereby influencing the experimental outcome.

Q3: My positive control (benznidazole) is showing inconsistent activity. How can I troubleshoot this?

A3: Inconsistent positive control activity points to systemic issues in your assay.

  • Reagent Quality: Ensure the quality and concentration of your benznidazole stock solution are correct. Benznidazole can degrade over time, so use freshly prepared or properly stored aliquots.

  • Parasite and Host Cell Health: The susceptibility of T. cruzi to benznidazole can be affected by the health and metabolic state of both the parasite and the host cell. Ensure your cultures are healthy and in the logarithmic growth phase.

  • Assay Readout: If you are using a reporter strain (e.g., expressing β-galactosidase or luciferase), variations in substrate quality or incubation time for the detection step can cause inconsistencies.

Q4: How does the choice of host cell line affect experimental outcomes?

A4: The host cell line can significantly influence the results of intracellular T. cruzi assays. A study screening a library of 1,280 compounds against four different host cell lines (U2OS, THP-1, Vero, and L6) infected with T. cruzi found that only 2.4% of the hit compounds were common to all four assays.[1] This is because different cell lines have varying infection efficiencies, metabolic rates, and may interact differently with the test compounds, potentially altering their efficacy or toxicity.[1][4]

Q5: Can different strains of T. cruzi give different results with this compound?

A5: Yes, it is highly likely. The genetic diversity of T. cruzi is well-documented, with different strains showing significant variation in their susceptibility to drugs like benznidazole.[5][6][7] For example, TcI strains have been reported to be less susceptible to benznidazole than TcII and TcVI strains in some studies.[7] Therefore, it is crucial to use well-characterized and consistent parasite strains for reproducible results. The response to azole inhibitors, the class this compound belongs to, has also been shown to vary between T. cruzi strains.[8]

Troubleshooting Guides

Issue 1: High Well-to-Well Variability in Assay Plates
Potential Cause Troubleshooting Step
Uneven Cell Seeding Ensure host cells are in a single-cell suspension before plating. Mix the cell suspension between pipetting steps. Avoid seeding cells in the perimeter wells of the plate, which are prone to the "edge effect".
Inconsistent Parasite Infection Optimize the multiplicity of infection (MOI) to achieve a consistent and appropriate level of infection across the plate. Ensure the parasite suspension is homogenous.
Compound Precipitation Visually inspect the wells for any signs of compound precipitation after addition. Consider reducing the final concentration of the compound or using a different solvent system (though DMSO is standard).
Inaccurate Pipetting Calibrate your single and multichannel pipettes regularly. Use reverse pipetting for viscous solutions.
Evaporation Use plate sealers, especially for long incubation periods. Ensure the incubator has adequate humidity.
Issue 2: Low Assay Quality Metrics (e.g., Z'-factor < 0.5)
Potential Cause Troubleshooting Step
Small Dynamic Range The difference between the signals of the positive (e.g., benznidazole) and negative (e.g., DMSO) controls is too small. Optimize the concentrations of your controls.
High Variability in Controls As discussed in Issue 1, address sources of well-to-well variability. Increase the number of control wells on each plate.
Suboptimal Assay Window The assay endpoint may be at a time point where the signal-to-noise ratio is low. Perform a time-course experiment to determine the optimal endpoint. For instance, in assays with T. cruzi strains with different replication rates, a 48-hour incubation may show minimal differences between strains, whereas a 72-hour incubation can reveal significant variations in compound activity.[9]

Data on Experimental Variability

The following tables summarize quantitative data on sources of variability in anti-T. cruzi screening assays.

Table 1: Impact of Host Cell Line on Assay Performance

Host Cell LineZ'-factorBenznidazole IC50 (µM)Nifurtimox IC50 (µM)
U2OS0.692.50.5
Vero0.663.51.8
L60.684.92.1
THP-10.5110.32.0
Data adapted from a high-content screening assay using the Y-H10 strain of T. cruzi. Z'-factor is a measure of assay quality, with values between 0.5 and 1.0 considered excellent.[1][10]

Table 2: Variability in Benznidazole IC50 Across T. cruzi DTUs (Amastigote Stage)

DTUIncubation Time (h)Mean IC50 (µM)95% Confidence Interval (µM)
TcI727.964.31 - 14.71
TcII728.366.09 - 11.48
TcV723.732.50 - 5.56
TcVI723.031.88 - 4.88
Data from a meta-analysis of in vitro benznidazole susceptibility assays. Note the significant differences and wide confidence intervals, indicating high variability.[7]

Experimental Protocols

Protocol 1: In Vitro T. cruzi Amastigote Proliferation Assay

This protocol is a generalized procedure for assessing the efficacy of compounds like this compound against the intracellular replicative stage of T. cruzi.

  • Host Cell Plating:

    • Harvest host cells (e.g., Vero cells) and adjust the concentration to 1.7 x 10^5 cells/mL in RPMI 1640 medium with 10% FBS.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (1.7 x 10^4 cells/well).

    • Incubate overnight at 37°C, 5% CO2 to allow cell adherence.[11]

  • Parasite Infection:

    • Harvest trypomastigotes from an infected culture.

    • Infect the plated host cells at a Multiplicity of Infection (MOI) of 10 (10 parasites per host cell).[11]

    • Incubate for 5 hours to allow for parasite invasion.[11]

    • Wash the wells twice with PBS to remove non-internalized parasites.

  • Compound Addition:

    • Prepare serial dilutions of this compound and control compounds (e.g., benznidazole) in the assay medium. The final DMSO concentration should typically be ≤0.5%.

    • Add the diluted compounds to the infected cells. Include wells with medium and DMSO as negative controls.

  • Incubation:

    • Incubate the plates for 72-96 hours at 37°C, 5% CO2.

  • Endpoint Detection:

    • Microscopy-based: Fix the cells with 4% paraformaldehyde, permeabilize with Triton X-100, and stain with a DNA dye like DAPI or Hoechst 33342.[8] Use a high-content imaging system to count the number of host cells and intracellular amastigotes.

    • Reporter-based: If using a reporter strain (e.g., expressing β-galactosidase), lyse the cells and add the appropriate substrate (e.g., CPRG).[12] Read the absorbance at the corresponding wavelength.

  • Data Analysis:

    • Calculate the percentage of parasite inhibition for each compound concentration relative to the negative control.

    • Fit the dose-response data to a sigmoidal curve to determine the IC50 value.

Protocol 2: Cytotoxicity Assay (MTT)

This protocol is used to assess the toxicity of this compound against the host cell line to determine its selectivity.

  • Cell Plating:

    • Plate the host cells in a 96-well plate at the same density as in the proliferation assay.

    • Incubate overnight to allow for adherence.

  • Compound Addition:

    • Add serial dilutions of this compound to the wells, mirroring the concentrations used in the efficacy assay.

  • Incubation:

    • Incubate for the same duration as the proliferation assay (72-96 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570-590 nm using a microplate reader.[14]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the DMSO control.

    • Determine the CC50 (50% cytotoxic concentration) from the dose-response curve.

    • Calculate the Selectivity Index (SI) as CC50 / IC50. A higher SI value indicates greater selectivity for the parasite.

Visualizations

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Testing A Compound Library (incl. This compound) Prepare Stock Solutions B Primary Screen Single High Concentration A->B C Cytotoxicity Assay (Host Cells) Determine CC50 B->C D Dose-Response Assay Determine IC50 B->D E Calculate Selectivity Index (SI) SI = CC50 / IC50 C->E D->E F Hit Confirmation & Validation E->F G Lead Compound Selection F->G H Acute Mouse Model of Chagas Disease J Assess Parasitemia & Survival H->J I Chronic Mouse Model of Chagas Disease I->J

Caption: Experimental workflow for screening anti-chagasic compounds like this compound.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis in T. cruzi Lanosterol Lanosterol CYP51 Sterol 14α-demethylase (CYP51) Lanosterol->CYP51 Intermediate 14-demethyl-lanosterol Ergosterol Ergosterol (Essential for Membrane Integrity) Intermediate->Ergosterol ...multiple steps CYP51->Intermediate This compound This compound (Azole Inhibitor) This compound->CYP51 Inhibition

Caption: Inhibition of the T. cruzi ergosterol biosynthesis pathway by this compound.

References

Technical Support Center: VNI Dosage and Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for VNI, a potent experimental inhibitor of Trypanosoma cruzi sterol 14α-demethylase (CYP51). This guide provides researchers, scientists, and drug development professionals with detailed information on adjusting this compound dosage for different mouse strains, troubleshooting potential issues, and frequently asked questions regarding its use in preclinical studies for Chagas disease.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an experimental drug that functions by inhibiting the Trypanosoma cruzi sterol 14α-demethylase (CYP51), an essential enzyme in the parasite's sterol biosynthesis pathway.[1][2] This inhibition disrupts the integrity of the parasite's cell membrane, leading to its death.

Q2: What is the recommended starting dosage of this compound in mice?

A2: Based on preclinical studies, a common and effective oral dosage for this compound in BALB/c mice is 25 mg/kg, administered twice daily.[1][3] This regimen has been shown to cure both acute and chronic phases of Chagas disease in this mouse strain with 100% survival and no observable side effects.[1][2] For other mouse strains, dosage adjustments may be necessary.

Q3: Are there known differences in this compound efficacy between male and female mice?

A3: Yes, studies have shown that male mice may be less susceptible to treatment with this compound compared to female mice.[4] In one study using BALB/c mice infected with the Y strain of T. cruzi, this compound treatment resulted in a 99.8% reduction in parasitemia in females, compared to an 86% reduction in males.[4] Researchers should consider this gender-based difference when designing their experiments and analyzing results.

Q4: How does this compound affect host cell signaling pathways?

A4: this compound is designed to be highly selective for the fungal/protozoan CYP51 enzyme over the mammalian ortholog. While the primary mechanism of action is targeted against the parasite's sterol biosynthesis, it is important to consider potential off-target effects. As an azole-based compound, there is a theoretical potential for interaction with host cytochrome P450 enzymes, which could modulate various signaling pathways. However, studies have shown this compound to be nontoxic to mouse cells.[1] Further research into specific off-target effects on host signaling is ongoing.

Troubleshooting Guide

Issue 1: Suboptimal efficacy or high variability in BALB/c mice.

  • Possible Cause 1: Incorrect Dosage or Administration.

    • Troubleshooting: Verify the this compound solution concentration and ensure accurate oral gavage technique. The recommended dosage is 25 mg/kg, administered twice daily.[1][3] Ensure the gavage needle is correctly placed to deliver the full dose to the stomach.

  • Possible Cause 2: Parasite Strain Resistance.

    • Troubleshooting: Different strains of T. cruzi can exhibit varying sensitivity to this compound. The Tulahuen strain is known to be susceptible.[1] If using a different strain, consider performing an in vitro susceptibility test to determine the EC50 of this compound for that specific strain.

  • Possible Cause 3: Gender Differences.

    • Troubleshooting: As male mice can be less responsive to treatment, ensure that experimental groups are balanced by gender, or analyze data for each gender separately.[4]

Issue 2: Adverse effects or toxicity observed.

  • Possible Cause 1: Dosing Error.

    • Troubleshooting: Immediately re-verify all dosage calculations and the concentration of the this compound stock solution. Acute toxicity studies in Swiss mice have shown no observable adverse effects at oral doses up to 200 mg/kg.[5]

  • Possible Cause 2: Vehicle-Related Toxicity.

    • Troubleshooting: The vehicle used to dissolve this compound can sometimes cause adverse effects. A common vehicle is a 5% stock solution of this compound in DMSO, further dissolved in sterile 5% Arabic gum.[3] If adverse effects are observed, consider running a vehicle-only control group to rule out vehicle-induced toxicity.

Issue 3: Difficulty in achieving desired plasma concentrations of this compound.

  • Possible Cause 1: Poor Oral Bioavailability.

    • Troubleshooting: While this compound has shown favorable pharmacokinetics, factors such as food in the stomach can affect absorption.[1] Consider standardizing the fasting period for mice before oral gavage.

  • Possible Cause 2: Rapid Metabolism.

    • Troubleshooting: Mouse strain differences in metabolic enzymes, such as cytochrome P450s, can lead to variations in drug metabolism. C57BL/6 mice, for example, can have different CYP450 profiles compared to BALB/c mice. If rapid metabolism is suspected, pharmacokinetic studies in the specific strain being used are recommended.

Quantitative Data Summary

ParameterBALB/c MiceC57BL/6 MiceSwiss Mice (Acute Toxicity)Reference
Effective Dosage 25 mg/kg, twice daily (oral)Data not availableNot applicable[1][3]
Treatment Duration 30 daysData not availableNot applicable[1]
Efficacy (Acute) 100% survival and parasite clearanceData not availableNot applicable[1]
Efficacy (Chronic) 100% survival and parasite clearanceData not availableNot applicable[1]
Toxicity (at effective dose) No observable side effectsData not availableNo observable adverse effects up to 200 mg/kg (oral)[1][5]
Peak Plasma Concentration (single 25 mg/kg dose) ~1.5 µg/mLData not availableNot applicable[1]
Time to Peak Concentration ~2 hoursData not availableNot applicable[1]

Experimental Protocols

This compound Administration via Oral Gavage

This protocol is adapted from studies demonstrating the efficacy of this compound in BALB/c mice.[1][3]

Materials:

  • This compound compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile 5% Arabic gum solution

  • Sterile water

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)

  • Syringes

Procedure:

  • Preparation of this compound Solution:

    • Prepare a 5% stock solution of this compound in DMSO.

    • For administration, dilute the stock solution in sterile 5% Arabic gum to achieve the final desired concentration for a 25 mg/kg dosage. The final volume for oral gavage should be between 100-200 µL per 25g mouse.

  • Animal Restraint:

    • Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length to the stomach and mark the needle if necessary.

    • With the mouse held vertically, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

    • Allow the mouse to swallow the needle; do not force it. The needle should pass smoothly down the esophagus. If resistance is met, withdraw and re-insert.

  • Administration:

    • Once the needle is in the stomach, slowly depress the syringe plunger to deliver the this compound solution.

    • After administration, gently withdraw the gavage needle.

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or regurgitation.

Assessment of Trypanosoma cruzi Parasitemia

This protocol is a standard method for monitoring the level of parasite infection in mouse blood.[1]

Materials:

  • Microscope slides and coverslips

  • Micropipette and tips

  • Heparinized capillary tubes or other blood collection tools

  • Microscope

Procedure:

  • Blood Collection:

    • Gently warm the mouse's tail to dilate the blood vessels.

    • Make a small nick in the tail vein with a sterile lancet.

    • Collect 5 µL of tail blood using a micropipette.

  • Slide Preparation:

    • Place the 5 µL blood drop onto a clean microscope slide.

    • Cover the blood drop with a 22 x 22 mm coverslip.

  • Parasite Counting:

    • Examine the blood smear under a microscope at high power (e.g., 400x).

    • Count the number of trypomastigotes in a set number of microscopic fields (e.g., 50-100 fields).

    • Parasitemia can be expressed as the number of parasites per milliliter of blood, which can be calculated based on the volume of blood examined and the number of parasites counted.

  • Quantitative PCR (qPCR) for Parasite Load:

    • For a more sensitive and quantitative assessment, especially in the chronic phase, qPCR can be used to detect parasite DNA in blood and tissues. This method allows for the detection of very low parasite loads that may not be visible by microscopy.[1][4]

Signaling Pathway and Experimental Workflow Diagrams

VNI_Mechanism_of_Action cluster_parasite Trypanosoma cruzi Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Biosynthesis Lanosterol->Ergosterol CYP51 (Sterol 14α-demethylase) Membrane Cell Membrane Integrity Ergosterol->Membrane Parasite Death Parasite Death Membrane->Parasite Death This compound This compound This compound->Inhibition Inhibition->Lanosterol Inhibits CYP51 Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis Mouse_Strains Select Mouse Strains (e.g., BALB/c, C57BL/6) Infection Infect with T. cruzi Mouse_Strains->Infection VNI_Admin Administer this compound (e.g., 25 mg/kg, twice daily, oral) Infection->VNI_Admin Vehicle_Control Administer Vehicle Control Infection->Vehicle_Control Parasitemia Monitor Parasitemia (Microscopy, qPCR) VNI_Admin->Parasitemia Toxicity Assess Toxicity (Weight, Clinical Signs) VNI_Admin->Toxicity Vehicle_Control->Parasitemia Vehicle_Control->Toxicity Efficacy Determine Efficacy (Survival, Parasite Clearance) Parasitemia->Efficacy Toxicity->Efficacy

References

Technical Support Center: VNI-Based Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the common pitfalls associated with Viral-Neuronal Tracing (VNI)-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is Viral-Neuronal Tracing (this compound)?

Viral-neuronal tracing is a powerful technique that uses neurotropic viruses to map the connections between neurons in the brain.[1] These viruses act as self-replicating tracers that can spread across synapses, allowing researchers to visualize functionally connected neural networks.[1][2] This method offers an unprecedented view into the morphology and connectivity of these networks.[1]

Q2: What are the main advantages of using neurotropic viruses for tracing?

Compared to traditional tracers, neurotropic viruses offer several key advantages:

  • Trans-synaptic transmission: They can jump across synapses to label connected neurons.[1][3]

  • Directional control: Viral vectors can be engineered for either anterograde (downstream) or retrograde (upstream) tracing.[3]

  • Signal amplification: Viruses replicate within infected neurons, ensuring a strong signal without the dilution issues seen with passive tracers.[3][4]

  • Genetic compatibility: They can carry genetic payloads, such as fluorescent proteins (e.g., GFP), to visualize infected neurons.[2][3]

Q3: What are the most common viruses used in this compound experiments?

Several neurotropic viruses are commonly used, each with specific properties suitable for different experimental goals. These include:

  • Rabies Virus (RV)

  • Herpes Simplex Virus Type 1 (HSV-1)

  • Pseudorabies Virus (PRV)

  • Vesicular Stomatitis Virus (VSV)

  • Adeno-associated Virus (AAV)[3][4]

Troubleshooting Guide: Experimental Design & Viral Vector Selection

Q4: My tracing experiment failed. Where should I start troubleshooting?

A failed this compound experiment can result from issues at multiple stages. A logical approach to troubleshooting is to work backward from the final step (imaging) to the initial design. Key areas to check are data analysis, histology, viral injection, and the initial experimental design and choice of virus.

G Start Start: Experiment Failed (e.g., No Labeled Neurons) Analysis 1. Review Data Analysis: - Was the correct analysis pipeline used? - Are imaging settings appropriate? Start->Analysis Check First Imaging 2. Check Histology & Imaging: - Was the tissue correctly processed? - Is there high background or autofluorescence? - Is the signal too weak? Analysis->Imaging If analysis is correct Injection 3. Verify Viral Injection: - Was the injection site accurate? - Was the injection volume correct? - Was there significant tissue damage? Imaging->Injection If histology is correct Virus 4. Assess Virus & Experimental Design: - Was the viral titer adequate? - Was the virus stored correctly? - Is the chosen virus appropriate for the target circuit? Injection->Virus If injection was successful Solution Identify & Address Root Cause Virus->Solution Address fundamental issue G AAV_Helper Step 1: Inject Helper Viruses - AAV-Cre into target region (for cell-type specificity) - AAV-TVA-G into the same region to provide Rabies receptors (TVA) and glycoprotein (G) Incubation1 Step 2: Incubation Period (2-3 weeks) Allow for robust expression of helper virus proteins. AAV_Helper->Incubation1 Rabies_Injection Step 3: Inject G-Deleted Rabies Virus Inject ΔG-RV(EnvA)-mCherry into the same region. Incubation1->Rabies_Injection Incubation2 Step 4: Incubation Period (7-10 days) Rabies virus infects 'starter' cells and spreads retrogradely to presynaptic partners. Rabies_Injection->Incubation2 Perfusion Step 5: Perfusion & Tissue Collection Transcardially perfuse the animal with saline followed by paraformaldehyde (PFA). Incubation2->Perfusion Histology Step 6: Histology Section the brain and perform immunohistochemistry if signal amplification is needed. Perfusion->Histology Imaging Step 7: Imaging & Analysis Use fluorescence microscopy to identify starter cells (co-labeled) and presynaptic input cells (mCherry only). Histology->Imaging

References

Technical Support Center: Enhancing VNI Efficacy in Chronic Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VNI in chronic infection models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective experimental inhibitor of sterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway of pathogens like Trypanosoma cruzi, the causative agent of Chagas disease.[1][2] By inhibiting CYP51, this compound disrupts the parasite's cell membrane integrity, leading to its death.[3] this compound has shown high efficacy in both acute and chronic experimental models of Chagas disease.[1][2]

Q2: What is the recommended in vivo model for testing this compound efficacy in chronic Chagas disease?

A2: A widely used and effective model is the chronic infection of BALB/c mice with the Tulahuen strain of T. cruzi.[1] To establish a chronic infection, a low inoculum of the parasite is used, and treatment with this compound is initiated after the acute phase has resolved (e.g., 90 days post-infection).[1]

Q3: What is the recommended dosage and administration route for this compound in mouse models?

A3: Oral administration of this compound at a dose of 25 mg/kg, given twice daily for 30 days, has been shown to be curative in a chronic Chagas disease mouse model, resulting in 100% survival and parasitological clearance.[1][2]

Q4: How can I monitor the efficacy of this compound treatment in a chronic infection model?

A4: A combination of methods is recommended for robust monitoring:

  • Parasitemia: While parasites are rare in the blood during the chronic phase, monitoring for any resurgence, especially after immunosuppression, is crucial.[1]

  • Survival Rate: Tracking the survival of treated versus untreated animals is a primary endpoint.[1]

  • Quantitative Polymerase Chain Reaction (qPCR): qPCR is a highly sensitive method to detect parasite DNA in blood and tissues (e.g., heart, skeletal muscle) to confirm parasitological clearance.[1][4][5]

  • In Vivo Imaging: For parasite strains engineered to be bioluminescent, non-invasive in vivo imaging can provide real-time monitoring of parasite burden throughout the infection and in response to treatment.[6][7][8]

Q5: Is this compound effective against drug-resistant strains of T. cruzi?

A5: this compound has demonstrated high antiparasitic efficacy against T. cruzi strains that are resistant to nitro-derivative drugs like benznidazole.[9] However, efficacy can be strain-dependent, and some studies have shown this compound to be less potent against the Y strain of T. cruzi compared to the Tulahuen strain.[4][9] This may be due to sequence variations in the CYP51 gene across different parasite strains.[9]

Troubleshooting Guide

Issue 1: Suboptimal or lack of this compound efficacy in a chronic infection model.

Potential Cause Troubleshooting Step
Inadequate Drug Exposure - Verify the formulation of this compound for oral administration. A common vehicle is 5% sterile Arabic gum.[2] - Ensure accurate dosing and administration technique (e.g., oral gavage). - Consider performing pharmacokinetic studies to determine the plasma and tissue concentrations of this compound in your specific mouse strain.[10][11][12][13][14]
Parasite Strain Variability - Be aware that different T. cruzi strains can have varying susceptibility to this compound.[9][15] The Y strain, for instance, has shown lower susceptibility than the Tulahuen strain.[9] - If possible, test this compound against a panel of different parasite strains. - Consider sequencing the CYP51 gene of the parasite strain being used to check for polymorphisms that might affect this compound binding.[9]
Host Factors - Studies have shown that male mice can be less susceptible to treatment with both benznidazole and this compound compared to female mice.[4][9][16] Using male mice may represent a more stringent model for efficacy testing.[4][9]
Timing of Treatment Initiation - For chronic models, ensure that the acute phase of the infection has fully resolved before starting treatment. A waiting period of around 90 days post-infection is suggested.[1]

Issue 2: Unexpected toxicity or adverse effects in treated animals.

Potential Cause Troubleshooting Step
Formulation Issues - Ensure the vehicle used for this compound administration is well-tolerated and properly prepared. - Test the vehicle alone in a control group of animals to rule out any vehicle-related toxicity.
Dose-Related Toxicity - While this compound has been shown to be non-toxic at doses up to 400 mg/kg in acute toxicity studies, chronic dosing may have different effects.[1][17] - If toxicity is observed at the 25 mg/kg dose, consider a dose-ranging study to determine the maximum tolerated dose in your specific experimental setup.
Off-Target Effects - Although this compound is highly selective for parasite CYP51, the possibility of off-target effects in a specific host genetic background cannot be entirely ruled out.[1] - Monitor for signs of toxicity through regular observation of animal weight, behavior, and, if necessary, histopathological analysis of major organs at the end of the study.

Issue 3: Difficulty in confirming parasitological cure.

Potential Cause Troubleshooting Step
Low-Level Parasite Persistence - Parasite levels in chronic infections can be extremely low and fall below the detection limit of less sensitive methods. - Use highly sensitive qPCR on both blood and a panel of tissues (heart, skeletal muscle, etc.) to definitively assess parasite clearance.[1][18]
Relapse After Treatment - To confirm a sterile cure, it is crucial to perform immunosuppression on treated animals after the completion of therapy.[1][9] This can reveal any latent parasites that were not eradicated by the treatment. Cyclophosphamide is commonly used for this purpose.[9]
Interpreting qPCR Results - A negative qPCR result from blood does not always guarantee a complete cure, as parasites may persist in tissues.[5] - Conversely, a positive qPCR result after treatment indicates therapeutic failure.[19]

Data Presentation

Table 1: In Vitro Efficacy of this compound against T. cruzi

Compound Target EC50 (nM) against intracellular T. cruzi amastigotes
This compoundCYP511.3
PosaconazoleCYP515
RavuconazoleCYP515

Data from Villalta et al., J Infect Dis. 2013.[1]

Table 2: In Vivo Efficacy of this compound in a Chronic Chagas Disease Mouse Model (T. cruzi Tulahuen strain)

Treatment Group Dose Duration Parasitological Clearance (qPCR) Survival Rate
This compound25 mg/kg (oral, twice daily)30 days100%100%
Vehicle Control-30 days0%0% (after immunosuppression)

Data from Villalta et al., J Infect Dis. 2013.[1]

Table 3: Gender-Dependent Efficacy of this compound against T. cruzi Y Strain

Gender Parasitemia Reduction at Peak Parasite Equivalents/mL Blood (post-treatment & immunosuppression)
Male86%151 ± 18
Female99.8%0.35 ± 0.5

Data from Francisco et al., Antimicrob Agents Chemother. 2015.[9]

Experimental Protocols

Protocol 1: Establishing a Chronic T. cruzi Infection Model and Assessing this compound Efficacy

Objective: To establish a chronic T. cruzi infection in mice and evaluate the curative efficacy of this compound.

Materials:

  • BALB/c mice (female, 8 weeks old)[1]

  • Trypanosoma cruzi Tulahuen strain[1]

  • This compound compound

  • Vehicle (e.g., 5% sterile Arabic gum)[2]

  • Cyclophosphamide (for immunosuppression)

  • Equipment for oral gavage, blood collection, and qPCR analysis

Methodology:

  • Infection:

    • Inject each mouse intraperitoneally with a low dose of T. cruzi trypomastigotes (e.g., 50 bloodstream forms) to induce a chronic infection.[1]

    • Monitor the animals for the development of a low-level, persistent infection. The acute phase typically resolves within 4-8 weeks.[1]

  • Treatment:

    • At 90 days post-infection, begin treatment.[1]

    • Administer this compound orally at 25 mg/kg twice daily for 30 consecutive days.[1]

    • A control group should receive the vehicle only, following the same administration schedule.

  • Post-Treatment Monitoring and Efficacy Assessment:

    • After the 30-day treatment period, monitor the animals for any signs of relapse.

    • To confirm a sterile cure, perform immunosuppressive therapy. For example, administer 6 rounds of cyclophosphamide.[1]

    • Monitor for parasitemia in the blood of immunosuppressed animals. Untreated animals are expected to show high levels of parasitemia.[1]

    • At the end of the experiment, euthanize the animals and collect blood and various tissues (e.g., heart, skeletal muscle).

    • Perform qPCR on the collected samples to detect the presence of T. cruzi DNA. The absence of parasite DNA in all tested tissues of this compound-treated animals indicates parasitological clearance.[1]

    • Record survival rates throughout the experiment.

Visualizations

VNI_Mechanism_of_Action cluster_parasite T. cruzi Ergosterol Biosynthesis Lanosterol Lanosterol Intermediate 14-demethylated intermediate Lanosterol->Intermediate CYP51 (Sterol 14α-demethylase) Ergosterol Ergosterol Intermediate->Ergosterol Membrane Parasite Cell Membrane Ergosterol->Membrane Incorporation Disruption Membrane Disruption & Parasite Death This compound This compound This compound->Lanosterol Inhibits

Caption: this compound inhibits CYP51, disrupting ergosterol synthesis and parasite membrane integrity.

Chronic_Infection_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Infection Day 0: Infect BALB/c mice with low-dose T. cruzi Chronic_Phase Day 1-90: Development of chronic infection Infection->Chronic_Phase Treatment Day 91-120: Administer this compound (25 mg/kg) or vehicle twice daily Chronic_Phase->Treatment Immunosuppression Post-Treatment: Immunosuppression (e.g., Cyclophosphamide) Treatment->Immunosuppression Monitoring Monitor survival & parasitemia relapse Immunosuppression->Monitoring Endpoint Endpoint Analysis: qPCR of blood & tissues Monitoring->Endpoint

Caption: Workflow for evaluating this compound efficacy in a chronic Chagas disease mouse model.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Voriconazole and Fluconazole

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antifungal therapeutics, voriconazole and fluconazole stand out as two prominent triazole agents. While both share a common mechanism of action, their efficacy profiles exhibit notable differences across various fungal pathogens. This guide provides a detailed comparison of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.

In Vitro Susceptibility Data

The in vitro activity of an antifungal agent is a critical indicator of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Table 1: Comparative In Vitro Activity (MIC) of Voriconazole and Fluconazole against Various Fungal Species
Fungal SpeciesDrugMIC50 (μg/mL)MIC90 (μg/mL)MIC Range (μg/mL)
Candida albicansVoriconazole≤0.03 - 0.060.06 - 0.250.03 - 16
Fluconazole0.25 - 0.51 - 40.5 - >64
Candida glabrataVoriconazole0.25 - 0.510.03 - >16
Fluconazole8 - 1632 - 640.25 - >64
Candida kruseiVoriconazole0.250.25 - 0.50.03 - 1
Fluconazole16 - 32644 - >64
Candida parapsilosisVoriconazole≤0.030.06<0.03
Fluconazole0.5 - 12 - 41 - >64
Candida tropicalisVoriconazole0.060.1250.03 - 0.5
Fluconazole1 - 24 - 80.25 - >64
Aspergillus fumigatusVoriconazole0.25 - 0.510.125 - 2
FluconazoleNot ActiveNot ActiveNot Active

Data compiled from multiple sources. MIC50 and MIC90 represent the MICs at which 50% and 90% of isolates are inhibited, respectively.[1][2][3]

Generally, voriconazole demonstrates greater in vitro potency against a broader spectrum of Candida species, including those that may exhibit reduced susceptibility to fluconazole, such as Candida glabrata and Candida krusei.[2][3] Notably, fluconazole has no clinically relevant activity against Aspergillus species, whereas voriconazole is a first-line treatment for invasive aspergillosis.[4]

In Vivo Efficacy

Animal models and clinical trials provide crucial insights into the therapeutic potential of antifungal agents in a physiological setting.

Table 2: Comparative In Vivo Efficacy of Voriconazole and Fluconazole
Infection Model/Study TypeFungal PathogenTreatment RegimenOutcomeReference
Murine Vaginal CandidiasisFluconazole-resistant C. albicansOral Voriconazole (20 mg/kg) vs. Oral Fluconazole (20 mg/kg)Voriconazole showed a significantly greater reduction in fungal burden compared to fluconazole.[5]
Prophylaxis in Allogeneic Hematopoietic Cell Transplantation (Clinical Trial)Primarily Candida and Aspergillus spp.Voriconazole vs. FluconazoleTrend towards fewer invasive fungal infections and Aspergillus infections with voriconazole, but no significant difference in fungal-free survival.[6]
Treatment of Esophageal Candidiasis (Clinical Trial)Candida spp.Voriconazole vs. FluconazoleSimilar success rates (symptoms cured or improved) between voriconazole (88%) and fluconazole (91.1%).[7]

In a murine model of vaginitis caused by a fluconazole-resistant strain of Candida albicans, oral voriconazole was significantly more effective at reducing the fungal burden than fluconazole.[5] However, in a large clinical trial for prophylaxis in hematopoietic cell transplant recipients, while there was a trend favoring voriconazole in preventing invasive fungal infections, this did not translate to a statistically significant improvement in overall fungal-free survival compared to fluconazole.[6] For esophageal candidiasis, both drugs demonstrated high and comparable success rates.[7]

Mechanism of Action: A Shared Pathway

Both voriconazole and fluconazole belong to the triazole class of antifungal agents and share the same mechanism of action. They inhibit the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, these drugs disrupt membrane integrity, leading to altered permeability, impaired cell growth, and ultimately, fungal cell death.[8][9][10][11]

cluster_fungal_cell Fungal Cell cluster_drugs Triazole Antifungals Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-α-demethylase (CYP51A1) Lanosterol_to_Ergosterol_Inhibition Inhibition Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Voriconazole Voriconazole Fluconazole Fluconazole Voriconazole->Lanosterol_to_Ergosterol_Inhibition Fluconazole->Lanosterol_to_Ergosterol_Inhibition

Mechanism of action for voriconazole and fluconazole.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

A standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents is crucial for reproducible results. The Clinical and Laboratory Standards Institute (CLSI) M27-A methodology is a widely accepted protocol.[12][13]

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare standardized fungal inoculum (0.5 x 10^3 to 2.5 x 10^3 cells/mL) C Inoculate microdilution plates with fungal suspension and drug dilutions A->C B Prepare serial two-fold dilutions of voriconazole and fluconazole in RPMI-1640 medium B->C D Incubate plates at 35°C C->D E Read plates visually or spectrophotometrically at 24 and 48 hours D->E F Determine MIC: lowest drug concentration with ≥50% growth inhibition compared to control E->F

Workflow for antifungal susceptibility testing.

Key Steps in the Protocol:

  • Inoculum Preparation: Fungal isolates are grown on agar plates, and a suspension is prepared and standardized to a specific cell density (e.g., 0.5 × 10³ to 2.5 × 10³ cells/mL).[13]

  • Drug Dilution: Serial two-fold dilutions of voriconazole and fluconazole are prepared in 96-well microtiter plates using a standardized medium, typically RPMI-1640.[12][14]

  • Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plates, which are then incubated at 35°C for 24 to 48 hours.[2][13]

  • MIC Determination: The MIC is determined as the lowest drug concentration that causes a significant reduction in fungal growth (typically ≥50%) compared to a drug-free control well. This can be assessed visually or by using a spectrophotometer.[13]

Conclusion

Voriconazole generally exhibits superior in vitro potency and a broader spectrum of activity compared to fluconazole, particularly against fluconazole-resistant Candida species and molds like Aspergillus. While both drugs are effective for certain infections like esophageal candidiasis, voriconazole may offer an advantage in treating infections caused by less susceptible fungal strains. The choice between these two agents should be guided by the specific fungal pathogen, local susceptibility patterns, and the clinical context of the patient.

References

VNI as a CYP51 Inhibitor: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of VNI as a CYP51 inhibitor against other alternatives, supported by experimental data. this compound has emerged as a promising experimental inhibitor of sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway of various pathogens. This guide summarizes key quantitative data, details experimental protocols for cited assays, and provides visual representations of relevant pathways and workflows to facilitate a comprehensive understanding of this compound's potential.

Performance Comparison of this compound and Other CYP51 Inhibitors

The following tables summarize the in vitro and in vivo efficacy of this compound and its derivatives in comparison to established and experimental drugs targeting Trypanosoma cruzi, the causative agent of Chagas disease.

In Vitro Activity against Trypanosoma cruzi
CompoundTargetAssayEC50 (µM)Selectivity Index (SI)Reference
This compound T. cruzi (Y strain) bloodstream trypomastigotesGrowth Inhibition11-[1](--INVALID-LINK--)
This compound T. cruzi (Y & Colombiana strains) culture-derived trypomastigotesGrowth Inhibition~3.0-[1](--INVALID-LINK--)
This compound T. cruzi (Y strain) intracellular amastigotesGrowth Inhibition0.9 ± 0.2>55[1](--INVALID-LINK--)
This compound/VNF T. cruzi (Y strain) bloodstream trypomastigotesGrowth Inhibition32-[1](--INVALID-LINK--)
This compound/VNF T. cruzi (Y strain) intracellular amastigotesGrowth Inhibition-170[1](--INVALID-LINK--)
VFV T. cruzi (Tulahuen strain) intracellular amastigotesGrowth Inhibition--[2](--INVALID-LINK--)
Benznidazole (BNZ) T. cruziGrowth Inhibition1.93 (average)-[3](--INVALID-LINK--)
Posaconazole T. cruzi CYP51Enzyme Inhibition0.048-[4](--INVALID-LINK--)
Ketoconazole T. cruzi CYP51Enzyme Inhibition0.014-[4](--INVALID-LINK--)
Itraconazole T. cruzi CYP51Enzyme Inhibition0.029-[4](--INVALID-LINK--)
Fluconazole T. cruzi CYP51Enzyme Inhibition0.88-[4](--INVALID-LINK--)

EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half-maximal response.[5] A lower EC50 value indicates higher potency. Selectivity Index (SI) is the ratio of the toxic concentration to the effective concentration of a drug. A higher SI value indicates a more favorable safety profile.

In Vivo Efficacy in Murine Models of Chagas Disease
CompoundT. cruzi StrainAnimal ModelDosing RegimenEfficacyReference
This compound TulahuenAcute & Chronic Murine Model25 mg/kg, b.i.d., 30 days100% survival and parasitological clearance
This compound Y & ColombianaAcute Murine Model25 mg/kg, b.i.d.Similar potency to benznidazole (100 mg/kg/day)
This compound YMurine Model-91-100% peak parasitemia reduction[6](7--INVALID-LINK--
VFV YMurine Model->99.7% peak parasitemia reduction[6](7--INVALID-LINK--
VFV TulahuenMurine Model-100% cure rate[2](--INVALID-LINK--)
VFV -Visceral Leishmaniasis Murine Model-89% suppression (vs. 60% for this compound)[8](--INVALID-LINK--)
Benznidazole (BNZ) Y & ColombianaMurine Model100 mg/kg/dayStandard reference drug
Posaconazole -Chronic Chagas Disease Clinical Trial100 mg or 400 mg, b.i.d., 60 daysHigh rates of treatment failure[9](--INVALID-LINK--)

b.i.d. (bis in die) means twice a day.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

CYP51 Inhibition Assay (Fluorescence-based)

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant T. cruzi CYP51.

  • Reagents and Materials: Recombinantly expressed T. cruzi CYP51, a fluorescent substrate (e.g., BOMCC), NADPH, potassium phosphate buffer, and test compounds.

  • Procedure:

    • Incubations are prepared containing T. cruzi CYP51, the fluorescent substrate, and the test compound at various concentrations in a potassium phosphate buffer (pH 7.4).

    • The mixture is pre-incubated at 37°C.

    • The reaction is initiated by the addition of NADPH.

    • The production of the fluorescent product is measured over time using a fluorescence plate reader.

    • The rate of reaction is calculated and compared to a control without the inhibitor.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4][10]

In Vitro Growth Inhibition Assay against T. cruzi

This assay determines the concentration of a compound required to inhibit the growth of different forms of T. cruzi.

  • Cell and Parasite Culture: Vero cells (or other suitable host cells) and T. cruzi trypomastigotes are cultured under appropriate conditions.[3]

  • Infection: Host cells are infected with trypomastigotes. After an incubation period to allow for parasite invasion, extracellular parasites are washed away.

  • Compound Treatment: The infected cells are then incubated with serial dilutions of the test compound for a defined period (e.g., 72-96 hours).

  • Quantification of Parasite Growth: Parasite growth inhibition is quantified using various methods, such as:

    • Microscopy: Giemsa staining followed by manual counting of intracellular amastigotes.

    • Reporter Gene Assays: Using parasite strains expressing reporter genes like β-galactosidase or luciferase, where the signal is proportional to the number of viable parasites.[3][11]

  • Data Analysis: The EC50 value is calculated by fitting a dose-response curve to the data.

Murine Models of Acute and Chronic Chagas Disease

Animal models are crucial for evaluating the in vivo efficacy of drug candidates.

  • Animal Strain and Parasite Inoculation: Immunocompetent mouse strains (e.g., BALB/c or Swiss) are infected with a specific strain of T. cruzi (e.g., Tulahuen or Y strain) via intraperitoneal injection.

  • Treatment Regimen: Treatment with the test compound (e.g., this compound) or a reference drug (e.g., benznidazole) is initiated at a specific time point post-infection and administered for a defined duration.

  • Monitoring of Infection:

    • Parasitemia: The number of parasites in the blood is monitored regularly by microscopic examination of a blood sample.

    • Survival: The survival rate of the treated and control groups is recorded daily.

  • Assessment of Cure:

    • Parasitological Cure: After the treatment period, parasitological cure can be assessed by methods such as PCR on blood and tissue samples to detect parasite DNA.

    • Immunosuppression: In some studies, mice are immunosuppressed after treatment to check for relapse of the infection.[12]

Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[13][14]

  • Bacterial Strains: Specific strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., cannot synthesize it) are used.

  • Procedure:

    • The bacterial strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).

    • The bacteria are then plated on a minimal agar medium lacking histidine.

  • Result Interpretation: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted and compared to the spontaneous reversion rate in the negative control. A significant increase in the number of revertant colonies indicates that the compound is mutagenic.[13][14]

Mammalian Cell Toxicity Assay

This assay evaluates the cytotoxic effect of a compound on mammalian cells to determine its selectivity.

  • Cell Culture: A suitable mammalian cell line (e.g., Vero, HepG2, or primary cells) is cultured in appropriate media.

  • Compound Exposure: The cells are incubated with serial dilutions of the test compound for a specific period (e.g., 24 or 48 hours).

  • Viability Assessment: Cell viability is measured using various methods:

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[15]

    • LDH Release Assay: This assay measures the release of lactate dehydrogenase from damaged cells into the culture medium.[16]

    • Live/Dead Staining: Using fluorescent dyes that differentially stain live and dead cells.[17]

  • Data Analysis: The CC50 (50% cytotoxic concentration) is determined from the dose-response curve. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's function as a CYP51 inhibitor.

CYP51_Pathway cluster_sterol Sterol Biosynthesis Pathway Lanosterol Lanosterol Intermediate 14-demethylated intermediates Lanosterol->Intermediate CYP51 CYP51_inactive Inactive CYP51 Ergosterol Ergosterol Intermediate->Ergosterol Other enzymes This compound This compound This compound->CYP51_inactive Inhibits Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation CYP51_Assay CYP51 Inhibition Assay (Biochemical) Growth_Assay T. cruzi Growth Inhibition Assay (Cell-based) CYP51_Assay->Growth_Assay Toxicity_Assay Mammalian Cell Toxicity Assay Growth_Assay->Toxicity_Assay Animal_Model Murine Model of Chagas Disease (Efficacy) Toxicity_Assay->Animal_Model Safety_Assay Ames Test (Mutagenicity) Animal_Model->Safety_Assay Start Compound Synthesis (this compound) Start->CYP51_Assay Logical_Relationship This compound This compound CYP51 CYP51 Enzyme This compound->CYP51 Inhibits Ergosterol_Pathway Ergosterol Biosynthesis CYP51->Ergosterol_Pathway Catalyzes Parasite_Membrane Parasite Membrane Integrity Ergosterol_Pathway->Parasite_Membrane Maintains Parasite_Death Parasite Death Parasite_Membrane->Parasite_Death Disruption leads to

References

VNI vs. Benznidazole: A Comparative Efficacy Guide for Chagas Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of VNI, a novel sterol 14α-demethylase (CYP51) inhibitor, and benznidazole, the current standard-of-care for Chagas disease. The data presented is collated from key experimental studies to aid in the evaluation of these compounds for further drug development.

Mechanism of Action

This compound is a potent and selective inhibitor of the Trypanosoma cruzi sterol 14α-demethylase (CYP51), a crucial enzyme in the parasite's ergosterol biosynthesis pathway.[1][2][3] Inhibition of CYP51 disrupts the integrity of the parasite's cell membrane, leading to cell death.[1][2][3]

Benznidazole is a pro-drug that requires activation by a parasitic NADH-dependent type I nitroreductase.[4] This activation generates reactive nitro-radicals and other electrophilic metabolites that induce extensive DNA damage and oxidative stress within the parasite, ultimately causing its demise.[4]

Quantitative Efficacy Comparison

The following tables summarize the in vivo efficacy of this compound and benznidazole in murine models of Trypanosoma cruzi infection from comparative preclinical studies.

Table 1: Efficacy against T. cruzi Tulahuen Strain (Acute and Chronic Phases)
DrugDoseDurationMouse StrainPhaseParasite ClearanceSurvival RateCure RateReference
This compound 25 mg/kg (b.i.d.)30 daysBALB/cAcute100%100%100%[1][2]
This compound 25 mg/kg (b.i.d.)30 daysBALB/cChronic100%100%100%[1][2]

Note: Benznidazole efficacy data against the Tulahuen strain in a comparable in vivo model was not available in the reviewed literature for a direct head-to-head comparison in this table.

Table 2: Efficacy against T. cruzi Y Strain (Acute Phase)
DrugDoseDurationMouse SexPeak Parasitemia ReductionCure RateReference
This compound 25 mg/kg (b.i.d.)30 daysMale86%Not specified[5][6]
This compound 25 mg/kg (b.i.d.)30 daysFemale99.8%Not specified[5][6]
Benznidazole 100 mg/kg (o.d.)30 daysMale~50%1 out of 5 mice[5][6]
Benznidazole 100 mg/kg (o.d.)30 daysFemale>90%2 out of 5 mice[5][6]
Table 3: Efficacy against T. cruzi Colombiana Strain (Acute Phase)
DrugDoseDurationMouse SexPeak Parasitemia ReductionCure RateReference
Benznidazole 100 mg/kg (o.d.)60 daysMale & Female>99%Not specified[5][6]

Note: this compound was not tested against the Colombiana strain in this particular study.

Experimental Protocols

In Vivo Efficacy Study (Tulahuen Strain)
  • Animal Model: Female BALB/c mice (8 weeks old, 25 g).

  • Parasite and Inoculum: Bloodstream trypomastigotes of the T. cruzi Tulahuen strain 20A clone (1 x 10^5 cells per mouse, intraperitoneal injection).

  • Drug Administration:

    • This compound: 25 mg/kg administered orally (gavage) twice daily for 30 days, starting 24 hours after infection. The drug was prepared as a 5% stock solution in DMSO and diluted in sterile 5% Arabic gum.

  • Efficacy Assessment:

    • Parasitemia: Monitored by counting parasites in 5 µL of tail blood.

    • Survival: Recorded daily.

    • Cure Assessment: Confirmed by qPCR analysis of blood and various tissues after a period of immunosuppression to detect any residual parasites.[1][2]

In Vivo Efficacy Study (Y and Colombiana Strains)
  • Animal Model: Male and female Swiss mice (18-20 g).

  • Parasite and Inoculum: Bloodstream trypomastigotes of T. cruzi Y strain (1 x 10^4 cells per mouse) or Colombiana strain (5 x 10^3 cells per mouse), intraperitoneal injection.

  • Drug Administration:

    • This compound: 25 mg/kg administered orally twice daily for 30 days, starting at 5 days post-infection (dpi).

    • Benznidazole: 100 mg/kg administered orally once daily. Treatment started at the onset of detectable parasitemia (6 dpi for Y strain, 10 dpi for Colombiana strain) and continued for 30 days (Y strain) or 60 days (Colombiana strain).

  • Efficacy Assessment:

    • Parasitemia: Monitored by the Pizzi-Brener method (counting parasites in a fresh blood sample).

    • Cure Assessment: Mice with negative parasitemia after treatment were subjected to immunosuppression with cyclophosphamide. Cure was determined by the absence of parasites in the blood by both light microscopy and qPCR.[5][6]

Signaling Pathways and Experimental Workflows

VNI_Mechanism_of_Action This compound This compound CYP51 T. cruzi Sterol 14α-demethylase (CYP51) This compound->CYP51 Inhibits Ergosterol_Pathway Ergosterol Biosynthesis Pathway CYP51->Ergosterol_Pathway Key Enzyme in Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Produces Lanosterol Lanosterol Lanosterol->Ergosterol_Pathway Substrate Membrane_Integrity Parasite Membrane Integrity Ergosterol->Membrane_Integrity Maintains Parasite_Death Parasite Death Membrane_Integrity->Parasite_Death Disruption leads to

Caption: Mechanism of action of this compound.

Benznidazole_Mechanism_of_Action Benznidazole Benznidazole (Prodrug) Nitroreductase T. cruzi Nitroreductase Benznidazole->Nitroreductase Activated by Reactive_Metabolites Reactive Metabolites (Nitro-radicals) Nitroreductase->Reactive_Metabolites Generates DNA_Damage DNA Damage Reactive_Metabolites->DNA_Damage Induces Oxidative_Stress Oxidative Stress Reactive_Metabolites->Oxidative_Stress Induces Parasite_Death Parasite Death DNA_Damage->Parasite_Death Leads to Oxidative_Stress->Parasite_Death Leads to

Caption: Mechanism of action of Benznidazole.

Experimental_Workflow Infection Infection of Mice with T. cruzi Treatment Drug Administration (this compound or Benznidazole) Infection->Treatment Monitoring Monitoring of Parasitemia and Survival Treatment->Monitoring Post_Treatment Post-Treatment Follow-up Monitoring->Post_Treatment Immunosuppression Immunosuppression Post_Treatment->Immunosuppression Cure_Assessment Cure Assessment (qPCR, Microscopy) Immunosuppression->Cure_Assessment

Caption: General experimental workflow for in vivo efficacy testing.

References

Navigating Azole Cross-Resistance: A Comparative Analysis of Voriconazole and Other Azoles

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The emergence of antifungal resistance poses a significant challenge to the effective treatment of invasive fungal infections. Azoles, a cornerstone of antifungal therapy, are particularly affected by resistance mechanisms that can lead to cross-resistance across the entire class. This guide provides a comparative analysis of voriconazole (VRC), a second-generation triazole, and its cross-resistance patterns with other key azoles. We will delve into the underlying molecular mechanisms, present comparative quantitative data, and detail the experimental protocols used to assess these phenomena.

Understanding the Landscape of Azole Resistance

Azole antifungals function by inhibiting the enzyme lanosterol 14α-demethylase, encoded by the ERG11 or cyp51 genes, which is a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors and ultimately inhibits fungal growth.[1][3]

Resistance to azoles is a multifaceted problem driven by several key mechanisms, often with a single mechanism conferring resistance to multiple azoles.[2][4] Studies have shown that a significant percentage of mutations leading to azole resistance confer cross-resistance to two or more azoles.[5][6]

The primary mechanisms of azole resistance include:

  • Target Site Modification: Point mutations in the ERG11 gene are a common cause of azole resistance.[4][7] These mutations can alter the structure of the target enzyme, reducing the binding affinity of azole drugs.[7] Certain mutations have been shown to confer broad cross-resistance to multiple azoles.[5][6]

  • Overexpression of Efflux Pumps: Fungal cells can actively transport antifungal agents out of the cell, reducing the intracellular drug concentration to sub-therapeutic levels.[2][8] This is mediated by two major families of transporter proteins: the ATP-binding cassette (ABC) transporters (e.g., Cdr1p, Cdr2p) and the major facilitator superfamily (MFS) transporters (e.g., Mdr1p).[4][8] Overexpression of these pumps is a major mechanism of clinical azole resistance.[4]

  • Alterations in the Ergosterol Biosynthesis Pathway: Changes in other enzymes involved in ergosterol biosynthesis can also lead to azole resistance.[4][7] For example, defects in the sterol C-5 desaturase, encoded by the ERG3 gene, can lead to the accumulation of alternative, less toxic sterols in the cell membrane, resulting in cross-resistance to azoles.[4]

  • Biofilm Formation: Fungi growing in biofilms can exhibit increased resistance to antifungal agents.[9] The extracellular matrix of the biofilm can act as a barrier, and the physiological state of the cells within the biofilm can also contribute to reduced susceptibility.[9]

Comparative Analysis of Azole Susceptibility

The following table summarizes the minimum inhibitory concentration (MIC) data for voriconazole and other azoles against various fungal species, highlighting patterns of cross-resistance. MIC values are a standard measure of the in vitro potency of an antifungal agent.

Fungal SpeciesAntifungal AgentMIC Range (µg/mL) for Susceptible IsolatesMIC Range (µg/mL) for Resistant IsolatesKey Resistance Mutations/MechanismsReference
Candida albicansVoriconazole≤0.125>1G464S, A114S in Erg11p; Overexpression of CDR1, CDR2, MDR1[4][5]
Fluconazole≤2>8G464S, A114S in Erg11p; Overexpression of CDR1, CDR2, MDR1[4][5]
Itraconazole≤0.125>1G464S in Erg11p; Overexpression of CDR1, CDR2[4][5]
Candida glabrataVoriconazole≤0.25>2Overexpression of CgCDR1, CgCDR2[10]
Fluconazole≤32>64Overexpression of CgCDR1, CgCDR2[10]
Itraconazole≤1>2Overexpression of CgCDR1, CgCDR2[10]
Aspergillus fumigatusVoriconazole≤1>2TR34/L98H, TR46/Y121F/T289A in cyp51A promoter[11][12]
Itraconazole≤1>2TR34/L98H, TR46/Y121F/T289A in cyp51A promoter[11][12]
Posaconazole≤0.25>0.5TR34/L98H, TR46/Y121F/T289A in cyp51A promoter[11][12]

Note: MIC breakpoints for defining susceptibility and resistance can vary based on the guidelines used (e.g., CLSI, EUCAST). The data presented here are for illustrative purposes.

Experimental Protocols for Assessing Cross-Resistance

The evaluation of antifungal cross-resistance relies on a combination of phenotypic and genotypic methods.

Antifungal Susceptibility Testing (AST)

a. Broth Microdilution Method (CLSI/EUCAST)

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Principle: A standardized inoculum of the fungal isolate is exposed to serial twofold dilutions of the antifungal agents in a microtiter plate. The MIC is the lowest concentration of the drug that prevents visible growth after a specified incubation period.

  • Procedure:

    • Prepare a standardized fungal inoculum (e.g., 0.5–2.5 x 10³ CFU/mL).

    • Prepare serial dilutions of each azole to be tested in RPMI-1640 medium.

    • Inoculate the microtiter plates containing the drug dilutions with the fungal suspension.

    • Incubate the plates at 35°C for 24-48 hours.

    • Determine the MIC by visual inspection or using a spectrophotometer to measure turbidity. Cross-resistance is indicated when an isolate shows elevated MICs to multiple azoles.

b. Gradient Diffusion Method (E-test)

  • Principle: A plastic strip impregnated with a predefined gradient of an antifungal agent is placed on an agar plate inoculated with the test fungus. The MIC is read where the elliptical zone of inhibition intersects the strip.

  • Procedure:

    • Prepare a standardized fungal inoculum and swab it evenly across an agar plate (e.g., RPMI agar with 2% glucose).

    • Apply the E-test strips for the different azoles to the agar surface.

    • Incubate the plate at 35°C for 24-48 hours.

    • Read the MIC value at the point of intersection of the inhibition ellipse with the strip.[13]

Molecular Analysis of Resistance Mechanisms

a. DNA Sequencing of Resistance Genes

  • Principle: To identify mutations associated with resistance, the target genes (ERG11/cyp51) and their promoter regions are amplified by PCR and sequenced.

  • Procedure:

    • Extract genomic DNA from the fungal isolate.

    • Amplify the ERG11/cyp51 gene and its promoter region using specific primers.

    • Sequence the PCR products.

    • Compare the sequence to a wild-type reference sequence to identify mutations.

b. Gene Expression Analysis (RT-qPCR)

  • Principle: To quantify the expression levels of efflux pump genes (CDR1, CDR2, MDR1, etc.), reverse transcription-quantitative PCR (RT-qPCR) is used.

  • Procedure:

    • Isolate total RNA from fungal cells grown with and without sub-inhibitory concentrations of an azole.

    • Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

    • Perform qPCR using primers specific for the target efflux pump genes and a housekeeping gene for normalization.

    • Calculate the relative fold change in gene expression in resistant isolates compared to susceptible isolates.

Visualizing Resistance Pathways and Experimental Workflows

Azole_Resistance_Pathway cluster_Cell Fungal Cell cluster_Resistance Resistance Mechanisms Azole Azole Antifungal Erg11 Lanosterol 14α-demethylase (Erg11p/Cyp51p) Azole->Erg11 Inhibition EffluxPump Efflux Pumps (ABC/MFS Transporters) Azole->EffluxPump Substrate for efflux Ergosterol Ergosterol Erg11->Ergosterol Biosynthesis Lanosterol Lanosterol Lanosterol->Erg11 Substrate Membrane Cell Membrane Ergosterol->Membrane Incorporation EffluxPump->Azole Efflux Erg11_mutation ERG11/cyp51 Mutation (Reduced Azole Binding) Efflux_overexpression Efflux Pump Overexpression (Increased Azole Efflux) Erg3_mutation ERG3 Mutation (Altered Sterol Pathway)

Caption: Azole Mechanism of Action and Resistance Pathways.

Experimental_Workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis cluster_conclusion Conclusion start Fungal Isolate ast Antifungal Susceptibility Testing (Broth Microdilution / E-test) start->ast dna_extraction Genomic DNA Extraction start->dna_extraction rna_extraction RNA Extraction start->rna_extraction mic Determine MICs for Voriconazole & Other Azoles ast->mic cross_resistance Identify Cross-Resistance Profile mic->cross_resistance correlation Correlate Genotype with Phenotype cross_resistance->correlation pcr PCR Amplification of ERG11/cyp51 dna_extraction->pcr sequencing DNA Sequencing pcr->sequencing mutation_analysis Identify Resistance Mutations sequencing->mutation_analysis mutation_analysis->correlation rt_qpcr RT-qPCR for Efflux Pump Genes rna_extraction->rt_qpcr expression_analysis Analyze Gene Expression Levels rt_qpcr->expression_analysis expression_analysis->correlation

Caption: Workflow for Investigating Azole Cross-Resistance.

References

A Comparative Analysis of VNI and VNF: Novel Inhibitors Targeting Chagas Disease

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the ongoing battle against Chagas disease, a parasitic illness affecting millions globally, researchers have focused on developing potent and specific inhibitors of the Trypanosoma cruzi enzyme sterol 14α-demethylase (CYP51). Among the most promising investigational compounds are VNI and VNF, two structurally related molecules that have demonstrated significant anti-trypanosomal activity. This guide provides a detailed comparative analysis of this compound and VNF, presenting key experimental data, outlining methodologies, and visualizing their mechanism of action to support researchers, scientists, and drug development professionals in the field.

Introduction to this compound and VNF

This compound and VNF are experimental drugs that target a crucial enzyme in the life cycle of the Trypanosoma cruzi parasite, the causative agent of Chagas disease. This compound, chemically known as N-[(1R)-1-(3,5-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, has been shown to be a potent inhibitor of T. cruzi CYP51.[1] VNF, or (R)-N-(2-(1H-imidazol-1-yl)-1-phenylethyl)-4′-chlorobiphenyl-4-carboxamide, is a related compound that shares a similar mechanism of action.[2] Both compounds have been investigated for their efficacy in both in vitro and in vivo models of Chagas disease.

Mechanism of Action: Inhibition of CYP51

The primary target of both this compound and VNF is the cytochrome P450 enzyme sterol 14α-demethylase, commonly known as CYP51.[3][4] This enzyme is essential for the biosynthesis of ergosterol and other vital sterols in T. cruzi. These sterols are critical components of the parasite's cell membrane, responsible for maintaining its structural integrity and fluidity.

By inhibiting CYP51, this compound and VNF disrupt the sterol biosynthesis pathway in the parasite. This leads to the depletion of essential sterols and the accumulation of toxic methylated sterol precursors within the parasite. The compromised cell membrane ultimately results in the death of the T. cruzi parasite.[4] The high selectivity of these compounds for the parasitic CYP51 over the human ortholog is a key factor in their potential as therapeutic agents.

Below is a diagram illustrating the sterol biosynthesis pathway in Trypanosoma cruzi and the point of inhibition by this compound and VNF.

CYP51_Pathway cluster_pathway T. cruzi Sterol Biosynthesis Pathway cluster_inhibition Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Eburicol Eburicol Lanosterol->Eburicol Ergosterol Ergosterol & Other Sterols Eburicol->Ergosterol CYP51 CYP51 (Sterol 14α-demethylase) Eburicol->CYP51 Membrane Parasite Cell Membrane Ergosterol->Membrane Incorporation VNI_VNF This compound / VNF VNI_VNF->CYP51 Inhibit CYP51->Ergosterol

Figure 1: Simplified diagram of the T. cruzi sterol biosynthesis pathway and the inhibitory action of this compound and VNF on the CYP51 enzyme.

Comparative Data Presentation

The following tables summarize the available quantitative data for this compound and a closely related derivative often referred to as this compound/VNF. Direct comparative data for the distinct VNF compound under identical experimental conditions is limited in the currently available literature.

Table 1: Chemical and Physical Properties
PropertyThis compoundThis compound/VNF Derivative
IUPAC Name N-[(1R)-1-(3,5-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamideNot explicitly defined, but described as having a second aromatic ring added to this compound and two Cl atoms replaced with F.[4]
Molecular Formula C₂₆H₁₉Cl₂N₅O₂Not specified
Molar Mass 504.37 g/mol [1]Not specified
LogP (Lipophilicity) 6.2 (for chlorinated analog)[4]5.4[4]
Table 2: In Vitro Biological Activity
ParameterThis compoundThis compound/VNF DerivativeT. cruzi StrainHost Cell
EC₅₀ (Bloodstream Trypomastigotes) 11 µM32 µMY-
EC₅₀ (Intracellular Amastigotes) 0.9 ± 0.2 µMNot directly compared, but noted to have a stronger effect than this compound[3]YCardiac Cells
EC₉₀ (Intracellular Amastigotes) 38 µM7 µMYCardiac Cells
LC₅₀ (Mammalian Cells) 200 µM (24h)200 µM (24h)-Cardiac Cells
EC₅₀ (Mammalian Cells) 50 µM (48h)150 µM (48h)-Cardiac Cells
Selectivity Index (SI) Not explicitly calculated170[5]YCardiac Cells
Table 3: In Vivo Efficacy in Murine Models
ParameterThis compoundThis compound/VNF DerivativeT. cruzi StrainMouse ModelDosing Regimen
Parasitemia Reduction High antiparasitic efficacy[3]High antiparasitic efficacy[3]Y and ColombianaAcute infection25 mg/kg twice a day (b.i.d.)
Survival 100% in acute and chronic models[6]Not explicitly statedTulahuenAcute and chronic25 mg/kg b.i.d. for 30 days
Parasitological Cure 100% in acute and chronic models[6]Not explicitly statedTulahuenAcute and chronic25 mg/kg b.i.d. for 30 days

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of this compound and related compounds.

In Vitro Anti-Amastigote Assay

This assay evaluates the efficacy of the compounds against the intracellular replicative form of T. cruzi.

InVitro_Workflow start Start host_cells Seed host cells (e.g., cardiomyocytes) in 96-well plates start->host_cells infect Infect host cells with T. cruzi trypomastigotes host_cells->infect incubate1 Incubate for 24h to allow invasion infect->incubate1 treat Add serial dilutions of This compound or VNF incubate1->treat incubate2 Incubate for 72h treat->incubate2 quantify Quantify intracellular amastigotes (e.g., using GFP-expressing parasites and fluorescence measurement) incubate2->quantify analyze Calculate EC₅₀ values quantify->analyze end End analyze->end

Figure 2: General workflow for an in vitro anti-amastigote assay.

Methodology:

  • Host Cell Culture: Cardiomyocytes or other suitable host cells are seeded in 96-well plates and cultured to confluence.

  • Infection: The host cell monolayers are infected with bloodstream or culture-derived T. cruzi trypomastigotes at a defined parasite-to-cell ratio.

  • Compound Treatment: After an initial incubation period to allow for parasite invasion (e.g., 24 hours), the medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound or VNF).

  • Incubation: The treated plates are incubated for a further period (e.g., 72 hours) to allow for amastigote replication in the untreated controls.

  • Quantification: The number of intracellular amastigotes is quantified. This can be achieved using various methods, including high-content imaging with DNA-staining dyes or by using transgenic parasites expressing a reporter gene like green fluorescent protein (GFP), where fluorescence intensity is proportional to the parasite load.

  • Data Analysis: The half-maximal effective concentration (EC₅₀), the concentration of the compound that inhibits parasite proliferation by 50%, is calculated from the dose-response curves.

In Vivo Efficacy in a Murine Model of Acute Chagas Disease

This protocol assesses the ability of the compounds to control parasitemia and prevent mortality in an animal model.

InVivo_Workflow start Start infect Infect mice (e.g., BALB/c) with T. cruzi trypomastigotes start->infect treatment Initiate oral treatment with This compound or VNF (e.g., 25 mg/kg b.i.d.) and vehicle control infect->treatment monitor Monitor parasitemia daily (fresh blood smear analysis) treatment->monitor survival Monitor survival daily treatment->survival endpoint Endpoint: Parasitological cure assessment (e.g., PCR on blood and tissues after immunosuppression) monitor->endpoint survival->endpoint end End endpoint->end

References

VNI vs. Nifurtimox: A Head-to-Head Comparison for Chagas Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant global health challenge with limited therapeutic options. For decades, nifurtimox has been a frontline treatment, yet its efficacy can be variable and it is associated with significant side effects. In the quest for more effective and safer therapies, novel compounds are emerging. One such promising candidate is VNI, a potent inhibitor of T. cruzi's sterol 14α-demethylase (CYP51). This guide provides a detailed, data-supported head-to-head comparison of this compound and nifurtimox, focusing on their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols used for their evaluation.

At a Glance: this compound vs. Nifurtimox

FeatureThis compoundNifurtimox
Primary Mechanism of Action Inhibition of T. cruzi sterol 14α-demethylase (CYP51), disrupting parasite cell membrane integrity.Activated by a parasitic type I nitroreductase to produce cytotoxic metabolites that induce DNA damage and oxidative stress.
Primary Target Ergosterol biosynthesis pathwayParasitic nitroreductase enzyme
Reported In Vivo Efficacy High cure rates (up to 100%) in both acute and chronic mouse models of Chagas disease.[1]Efficacy varies, with higher success rates in acute and early chronic infections, particularly in children.[2][3]
Reported In Vitro Potency Potent activity against intracellular amastigotes, with reported EC50 values in the nanomolar range.Effective against various parasite stages, with IC50 values typically in the low micromolar range.[4][5]
Mode of Administration OralOral

Mechanism of Action

The fundamental difference between this compound and nifurtimox lies in their distinct molecular mechanisms for combating T. cruzi.

This compound: Targeting Fungal-Like Sterol Biosynthesis

This compound is a highly specific inhibitor of the T. cruzi enzyme sterol 14α-demethylase, also known as CYP51. This enzyme is a critical component of the parasite's ergosterol biosynthesis pathway. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the parasite's cell membrane. By blocking CYP51, this compound depletes ergosterol and leads to the accumulation of toxic sterol precursors, ultimately causing parasite death.[1] This targeted approach is analogous to the mechanism of azole antifungal drugs.

VNI_Mechanism cluster_parasite Trypanosoma cruzi Acetyl-CoA Acetyl-CoA Lanosterol Lanosterol Acetyl-CoA->Lanosterol Eburicol Eburicol Lanosterol->Eburicol Multiple Steps Ergosterol Ergosterol Eburicol->Ergosterol CYP51 (Sterol 14α-demethylase) Parasite Cell Membrane\nIntegrity Parasite Cell Membrane Integrity Ergosterol->Parasite Cell Membrane\nIntegrity This compound This compound This compound->Ergosterol Inhibits

This compound inhibits the CYP51 enzyme in the T. cruzi ergosterol biosynthesis pathway.

Nifurtimox: A Prodrug Activated by Parasite-Specific Enzymes

Nifurtimox is a nitrofuran prodrug, meaning it is administered in an inactive form and requires metabolic activation within the parasite to exert its trypanocidal effect. This activation is carried out by a parasitic-specific type I nitroreductase (NTR).[6] The NTR enzyme reduces the nitro group of nifurtimox, leading to the generation of highly reactive cytotoxic metabolites, including unsaturated nitriles. These metabolites can cause widespread damage to the parasite's cellular machinery, including DNA, proteins, and lipids, through direct interaction and the induction of oxidative stress.

Nifurtimox_Mechanism cluster_parasite Trypanosoma cruzi Nifurtimox_inactive Nifurtimox (Inactive Prodrug) NTR Type I Nitroreductase (NTR) Nifurtimox_inactive->NTR Enters Parasite Nifurtimox_active Cytotoxic Metabolites (e.g., unsaturated nitriles) NTR->Nifurtimox_active Activates Cellular_Damage DNA Damage, Protein Damage, Lipid Peroxidation Nifurtimox_active->Cellular_Damage Induces Parasite_Death Parasite Death Cellular_Damage->Parasite_Death

Nifurtimox is activated by a parasitic nitroreductase to produce cytotoxic metabolites.

In Vitro Efficacy

In vitro assays are crucial for determining the direct activity of compounds against the parasite. The following table summarizes available data on the in vitro potency of this compound and nifurtimox against the intracellular amastigote stage of T. cruzi, which is the replicative form in the mammalian host.

Table 1: In Vitro Activity against T. cruzi Amastigotes

CompoundParasite StrainHost Cell LineIC50 / EC50 (µM)Reference
This compoundTulahuenCardiomyocytes~0.0013 (EC50)[1]
NifurtimoxY strainH9c20.72 ± 0.15 (IC50)[5]
NifurtimoxDM28cU2OSSubmicromolar (EC50)[7]
NifurtimoxMultiple StrainsVero2.62 ± 1.22 (IC50, average)[4]

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are measures of a drug's potency. Direct comparison between studies should be made with caution due to variations in parasite strains, host cell lines, and experimental protocols.

In Vivo Efficacy

Animal models of Chagas disease are essential for evaluating the therapeutic potential of drug candidates in a living organism. The following table presents in vivo efficacy data for this compound and benznidazole (a nitroderivative drug in the same class as nifurtimox and often used as a reference in experimental studies). A direct head-to-head comparison with nifurtimox under the same experimental conditions was not available in the reviewed literature.

Table 2: In Vivo Efficacy in Mouse Models of Acute Chagas Disease

CompoundParasite StrainMouse StrainDoseTreatment DurationParasitemia Reduction (%)Cure Rate (%)Reference
This compoundY strainSwiss (female)25 mg/kg/day30 days99.8Not Reported[1]
This compoundY strainSwiss (male)25 mg/kg/day30 days86Not Reported[1]
BenznidazoleY strainSwiss (female)100 mg/kg/day30 days>90Not Reported[1]
BenznidazoleY strainSwiss (male)100 mg/kg/day30 days~50Not Reported[1]
NifurtimoxTulahuenSwiss (female)100 mg/kg/day20 daysNot specified, but led to 100% survivalNot specified[7]

Note: The study comparing this compound and benznidazole highlights a gender-based difference in treatment susceptibility in the mouse model.[1] Cure rates are often determined by methods such as immunosuppression followed by PCR to detect parasite relapse.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of experimental data. Below are summaries of common protocols used to evaluate the efficacy of anti-Chagasic compounds.

In Vitro Intracellular Amastigote Susceptibility Assay

This assay determines the ability of a compound to inhibit the replication of T. cruzi amastigotes within a host cell line.

  • Cell Culture: A suitable host cell line (e.g., Vero, U2OS, H9c2) is seeded in 96-well plates and incubated to allow for cell adherence.

  • Infection: The host cells are infected with trypomastigotes of a specific T. cruzi strain at a defined multiplicity of infection (e.g., 10:1 parasite to cell ratio).

  • Compound Addition: After a period to allow for parasite invasion and transformation into amastigotes, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound or nifurtimox).

  • Incubation: The plates are incubated for a set period (e.g., 72-96 hours) to allow for amastigote replication.

  • Quantification: The number of intracellular amastigotes is quantified. This can be done through various methods:

    • Microscopy: Staining the cells (e.g., with Giemsa) and manually counting the number of parasites per cell.

    • Reporter Gene Assays: Using parasite lines engineered to express reporter genes like β-galactosidase or luciferase, where the signal is proportional to the number of viable parasites.

    • High-Content Imaging: Automated microscopy and image analysis to quantify parasite numbers.

  • Data Analysis: The percentage of parasite inhibition is calculated for each compound concentration relative to untreated controls. The IC50 or EC50 value is then determined by fitting the data to a dose-response curve.

In Vivo Murine Model of Acute Chagas Disease

This model assesses the efficacy of a drug in controlling parasitemia and preventing mortality in acutely infected mice.

  • Animal Model: A susceptible mouse strain (e.g., BALB/c or Swiss) is used.

  • Infection: Mice are infected with a specific strain of T. cruzi trypomastigotes (e.g., Tulahuen or Y strain) via intraperitoneal injection.

  • Treatment: At the onset of detectable parasitemia (typically 5-7 days post-infection), treatment with the test compound (this compound or nifurtimox) or vehicle control is initiated. The drug is usually administered orally by gavage for a defined period (e.g., 20-30 consecutive days).

  • Monitoring:

    • Parasitemia: Blood samples are taken from the tail vein at regular intervals to monitor the number of circulating parasites, typically by microscopic counting.

    • Survival: The survival of the mice in each treatment group is monitored daily.

  • Assessment of Cure (Post-Treatment):

    • Immunosuppression: After the treatment period, mice that have cleared parasitemia are often immunosuppressed (e.g., with cyclophosphamide) to check for parasite relapse, which would indicate a non-curative treatment.

    • PCR: Tissues (e.g., heart, skeletal muscle) and blood are collected at the end of the experiment and analyzed by quantitative PCR (qPCR) to detect the presence of parasite DNA, which is a highly sensitive method for detecting residual infection.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of anti-Chagasic drug candidates.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation A Primary Screen (e.g., epimastigotes) B Intracellular Amastigote Assay (IC50/EC50 determination) A->B C Cytotoxicity Assay (on mammalian cells) B->C D Acute Mouse Model (Parasitemia & Survival) C->D Lead Compound Selection E Chronic Mouse Model (Tissue Parasitism & Cure) D->E F Assessment of Cure (Immunosuppression, qPCR) E->F

A generalized workflow for the preclinical evaluation of anti-Chagasic compounds.

Conclusion

This compound and nifurtimox represent two distinct therapeutic strategies for Chagas disease. This compound offers a targeted approach with high potency and specificity for a key parasitic enzyme, demonstrating remarkable efficacy in preclinical models. Nifurtimox, a long-standing therapy, relies on metabolic activation within the parasite to induce broad cellular damage. While direct comparative data is limited, the available evidence suggests that this compound holds significant promise as a future therapeutic agent for Chagas disease, potentially offering a more favorable efficacy and safety profile. Further head-to-head clinical studies are warranted to definitively establish the comparative therapeutic value of these two compounds. This guide provides a foundational understanding for researchers and drug developers working towards the advancement of new and improved treatments for this neglected disease.

References

VNI: A Promising Candidate Against Benznidazole-Resistant Chagas Disease

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the sterol 14α-demethylase inhibitor, VNI, demonstrates significant efficacy against Trypanosoma cruzi strains resistant to the frontline drug, benznidazole. This guide provides a detailed comparison of this compound's performance, supported by experimental data, for researchers, scientists, and drug development professionals in the field of Chagas disease.

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, with current treatments often hampered by toxicity and emerging drug resistance. Benznidazole (BZN), the primary therapeutic, is a nitroimidazole prodrug that requires activation by a parasite-specific mitochondrial nitroreductase (TcNTR). Resistance to BZN is frequently associated with mutations in the TcNTR gene, rendering the drug ineffective. This has spurred the search for novel therapeutic agents with different mechanisms of action. This compound, a potent inhibitor of the essential parasite enzyme sterol 14α-demethylase (CYP51), has emerged as a promising alternative, demonstrating significant activity against BZN-resistant T. cruzi strains in both laboratory and animal studies.

Comparative Efficacy of this compound and Benznidazole

This compound exhibits potent trypanocidal activity against T. cruzi strains known for their resistance to benznidazole, such as the Y and Colombiana strains. In vitro and in vivo studies have consistently shown that this compound can effectively control parasite proliferation and improve survival in animal models of Chagas disease.

In Vitro Susceptibility

The following table summarizes the in vitro activity of this compound and benznidazole against different forms of T. cruzi.

CompoundT. cruzi StrainParasite StageIC50 / EC50 (µM)Reference
This compound YAmastigotes~1[1]
This compound ColombianaAmastigotesData not specified[2]
Benznidazole Y (BZN-susceptible)Amastigotes~3.8[3]
Benznidazole Y (BZN-resistant clones)Epimastigotes9 to 26-fold increase vs. parental[4]
In Vivo Efficacy in Murine Models

Animal studies are critical for evaluating the therapeutic potential of new drug candidates. The following tables present a summary of in vivo experiments comparing the efficacy of this compound and benznidazole in mouse models of acute Chagas disease, including those infected with BZN-resistant strains.

Table 1: Efficacy of this compound and Benznidazole against the Y T. cruzi Strain in Mice [5]

Treatment GroupDoseParasitemia Reduction (Peak)Survival Rate
This compound (Male Mice) 25 mg/kg/day (b.i.d.)86%100%
This compound (Female Mice) 25 mg/kg/day (b.i.d.)99.8%100%
Benznidazole (Male Mice) 100 mg/kg/day~50%Not specified
Benznidazole (Female Mice) 100 mg/kg/day>90%Not specified

Table 2: Efficacy of this compound and Benznidazole against the Colombiana T. cruzi Strain in Mice [2]

Treatment GroupDoseParasitemia SuppressionSurvival Rate
This compound 25 mg/kg (b.i.d.)Suppressed to levels comparable to BZN100%
This compound 50 mg/kg (b.i.d.)Suppressed to levels comparable to BZN100%
Benznidazole 100 mg/kg/daySuppressed parasitemia100%
Untreated Control -High parasitemia<20%

Mechanisms of Action and Resistance

Understanding the molecular pathways targeted by this compound and the mechanisms underlying benznidazole resistance is crucial for rational drug design and the development of effective combination therapies.

Benznidazole: Activation and Resistance Pathway

Benznidazole is a prodrug that requires activation by the mitochondrial type I nitroreductase (TcNTR) within the parasite. This activation generates reactive metabolites that cause widespread damage to the parasite's DNA, leading to cell death.[6] Resistance to benznidazole primarily arises from mutations or loss of the TcNTR gene, which prevents the drug's activation.[7]

G cluster_parasite Trypanosoma cruzi cluster_resistance Resistance Mechanism BNZ_ext Benznidazole (extracellular) BNZ_int Benznidazole (intracellular) BNZ_ext->BNZ_int Enters parasite TcNTR Mitochondrial Nitroreductase (TcNTR) BNZ_int->TcNTR No_activation No Benznidazole Activation BNZ_int->No_activation Activated_BNZ Activated Benznidazole (Reactive Metabolites) TcNTR->Activated_BNZ Activates TcNTR->No_activation DNA_damage DNA Damage Activated_BNZ->DNA_damage Causes Cell_death Parasite Death DNA_damage->Cell_death TcNTR_mutation Mutation or loss of TcNTR gene TcNTR_mutation->TcNTR

Caption: Benznidazole activation and resistance pathway in T. cruzi.

This compound: Inhibition of Sterol Biosynthesis

This compound's mechanism of action is fundamentally different from that of benznidazole. It targets the sterol biosynthesis pathway, which is essential for the parasite's survival, by inhibiting the enzyme sterol 14α-demethylase (CYP51).[2] This enzyme is crucial for the production of ergosterol-like sterols, which are vital components of the parasite's cell membrane.[2] Inhibition of CYP51 disrupts membrane integrity and function, ultimately leading to parasite death. Because this compound does not rely on TcNTR for its activity, it remains effective against benznidazole-resistant strains.

G cluster_parasite Trypanosoma cruzi cluster_inhibition Inhibition by this compound Precursors Sterol Precursors CYP51 Sterol 14α-demethylase (CYP51) Precursors->CYP51 Ergosterol Ergosterol-like Sterols CYP51->Ergosterol Catalyzes Disrupted_membrane Disrupted Membrane Function CYP51->Disrupted_membrane Membrane Parasite Cell Membrane Ergosterol->Membrane Incorporated into Viability Parasite Viability Membrane->Viability This compound This compound This compound->CYP51 Inhibits Cell_death Parasite Death Disrupted_membrane->Cell_death

Caption: this compound mechanism of action via inhibition of the T. cruzi sterol biosynthesis pathway.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following section outlines the key experimental protocols used in the cited studies.

In Vitro Drug Susceptibility Assays
  • Parasite Culture: T. cruzi epimastigotes are cultured in liver infusion tryptose (LIT) medium supplemented with 10% fetal bovine serum (FBS) at 28°C. Amastigotes are typically obtained by infecting mammalian host cells (e.g., L6 myoblasts or Vero cells).

  • Drug Susceptibility of Epimastigotes: Epimastigotes are seeded in 96-well plates at a density of 1 x 10^6 parasites/mL. The compounds are added at various concentrations, and the plates are incubated for 72 hours. Parasite growth inhibition is determined by measuring the optical density at 620 nm after the addition of a resazurin solution. The 50% inhibitory concentration (IC50) is calculated from dose-response curves.

  • Drug Susceptibility of Amastigotes: Host cells are seeded in 96-well plates and infected with trypomastigotes. After infection, the medium is replaced with fresh medium containing the test compounds at various concentrations. The plates are incubated for a defined period (e.g., 48-72 hours). The number of intracellular amastigotes is quantified, often using automated microscopy and image analysis after staining with a DNA dye (e.g., DAPI). The 50% effective concentration (EC50) is then determined.

In Vivo Efficacy Studies in Murine Models
  • Animal Model: BALB/c or Swiss mice are commonly used. Mice are infected intraperitoneally with bloodstream trypomastigotes of the desired T. cruzi strain (e.g., Y or Colombiana).

  • Drug Administration: Treatment is typically initiated at the onset of detectable parasitemia. This compound is administered orally, often twice daily (b.i.d.), while benznidazole is administered once daily. A vehicle control group receives the drug solvent only.

  • Efficacy Evaluation:

    • Parasitemia: Parasite levels in the blood are monitored regularly by microscopic counting of fresh blood samples.

    • Survival: The survival rate of the mice in each treatment group is recorded daily.

    • Cure Assessment: After the treatment period, parasitological cure can be assessed by methods such as quantitative PCR (qPCR) on blood and tissue samples, or by immunosuppressing the animals to check for parasite relapse.[5]

Conclusion

This compound presents a compelling case as a valuable therapeutic candidate for Chagas disease, particularly for infections caused by benznidazole-resistant T. cruzi strains. Its distinct mechanism of action, targeting the essential CYP51 enzyme, circumvents the primary resistance pathway associated with benznidazole. The robust in vitro and in vivo efficacy data, coupled with a clear understanding of its molecular target, strongly support its continued development. Further research, including clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound in human Chagas disease. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate this compound and other novel compounds in the fight against this neglected tropical disease.

References

Validating VNI's Low Toxicity in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutics for Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is marked by the critical need for potent compounds with favorable safety profiles. VNI, an experimental inhibitor of T. cruzi sterol 14α-demethylase (CYP51), has emerged as a promising candidate. This guide provides an objective comparison of the preclinical toxicity of this compound with current and alternative treatments, supported by available experimental data.

Executive Summary of Preclinical Toxicity

This compound demonstrates a notable low toxicity profile in preclinical studies, a significant advantage over existing therapies for Chagas disease. Available data indicates a high therapeutic index, with no acute toxicity observed at substantial oral doses in murine models. In contrast, the standard of care, benznidazole and nifurtimox, are associated with significant toxicity and genotoxic potential. Newer azoles, such as posaconazole, also exhibit a favorable safety profile but this compound's preclinical data suggests a comparable or even superior safety margin.

Comparative Toxicity Data

The following tables summarize key quantitative data from preclinical toxicity studies of this compound and its alternatives.

Table 1: Acute Oral Toxicity

CompoundSpeciesLD50 (mg/kg)Observed Effects
This compound Mouse> 400[1]No signs of acute toxicity observed.[1]
PosaconazoleRat> 5,000[2][3][4]Not classified as acutely toxic.
Mouse> 3,000[2][3][4]Not classified as acutely toxic.
RavuconazoleN/AData not publicly availableN/A
BenznidazoleN/AData not publicly availableN/A
NifurtimoxRat4,050[5]Toxic effects include somnolence, convulsions, and dyspnea.
Mouse3,720[5]Toxic effects include convulsions.

Table 2: In Vitro Cytotoxicity against Mammalian Cells

CompoundCell LineIC50 (µM)
This compound Mammalian cells> 50
PosaconazoleH9c2Data not publicly available
RavuconazoleN/AData not publicly available
BenznidazoleH9c2> 100[6]
NifurtimoxH9c2> 100[6]

Table 3: Genotoxicity (Ames Test)

CompoundAmes Test Result
This compound Data not publicly available
PosaconazoleNegative[2]
RavuconazoleData not publicly available
BenznidazolePositive
NifurtimoxPositive

Table 4: No-Observed-Adverse-Effect Level (NOAEL)

CompoundSpeciesNOAEL
This compound N/AData not publicly available
PosaconazoleMonkey4 mg/kg/day[7]
RavuconazoleN/AData not publicly available
BenznidazoleN/AData not publicly available
NifurtimoxN/AData not publicly available

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the workflows for key toxicity assays.

cluster_pathway This compound Mechanism of Action cluster_human Host Cell Interaction This compound This compound CYP51 T. cruzi Sterol 14α-demethylase (CYP51) This compound->CYP51 Inhibits Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Catalyzes Membrane Parasite Cell Membrane Integrity Ergosterol->Membrane Essential Component Human_CYP51 Human CYP51 VNI_Human This compound VNI_Human->Human_CYP51 No significant inhibition

Figure 1: this compound's selective inhibition of T. cruzi CYP51.

cluster_workflow Preclinical Toxicity Assessment Workflow start Test Compound (e.g., this compound) in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Assays start->in_vivo cytotoxicity Cytotoxicity (MTT Assay) in_vitro->cytotoxicity genotoxicity Genotoxicity (Ames Test) in_vitro->genotoxicity acute_tox Acute Toxicity (e.g., OECD 423) in_vivo->acute_tox subchronic_tox Sub-chronic Toxicity in_vivo->subchronic_tox data_analysis Data Analysis & Risk Assessment cytotoxicity->data_analysis genotoxicity->data_analysis acute_tox->data_analysis subchronic_tox->data_analysis end Safety Profile Established data_analysis->end

Figure 2: General workflow for preclinical toxicity assessment.

Experimental Protocols

Acute Oral Toxicity (Adapted from OECD Guideline 423)

This study provides information on the hazardous effects of a substance after a single oral dose.

  • Test Animals: Typically, rodents (rats or mice) are used. A small group of animals (e.g., 3) of a single-sex is used for each step.

  • Housing and Feeding: Animals are housed in standard conditions with access to food and water. Fasting is required before dosing.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered should not exceed a standard limit (e.g., 1 mL/100g body weight for aqueous solutions).

  • Procedure: A stepwise procedure is used with a starting dose from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight). The outcome of the first step determines the next step:

    • If mortality occurs, the test is repeated with a lower dose.

    • If no mortality occurs, the test is repeated with a higher dose.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

  • Endpoint: The study allows for the classification of the substance into a hazard category based on the observed mortality at different dose levels.

In Vitro Cytotoxicity: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: Mammalian cells (e.g., H9c2 cardiomyocytes) are seeded in a 96-well plate and incubated to allow for cell attachment.

  • Compound Exposure: Cells are treated with various concentrations of the test compound (e.g., this compound) and control compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Genotoxicity: Ames Test (Bacterial Reverse Mutation Assay)

This assay is used to detect the mutagenic potential of a chemical by assessing its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Bacterial Strains: Several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon are used (e.g., TA98, TA100). These strains cannot synthesize histidine and will not grow on a histidine-free medium.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic the metabolic processes in mammals.

  • Exposure: The bacterial strains are exposed to the test compound at various concentrations, along with positive and negative controls.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Evaluation: The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize histidine) is counted.

  • Result: A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to the negative control.

References

Independent Verification of VNI's Anti-parasitic Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-parasitic activity of the experimental compound VNI against established alternative drugs. The information presented is collated from independent studies to support research and development efforts in the field of anti-parasitic drug discovery. All quantitative data is summarized in comparative tables, and detailed experimental methodologies for key assays are provided.

Overview of this compound and its Mechanism of Action

This compound is an experimental small molecule that has demonstrated potent activity against certain protozoan parasites, particularly Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania donovani, which causes visceral leishmaniasis.[1] this compound functions as a selective inhibitor of the parasite enzyme sterol 14α-demethylase (CYP51).[1][2][3][4][5] This enzyme is a critical component of the parasite's sterol biosynthesis pathway, responsible for producing ergosterol and other essential sterols necessary for the integrity and function of the parasite's cell membrane.[6][7] By inhibiting CYP51, this compound disrupts the production of these vital sterols, leading to the accumulation of toxic methylated sterol precursors, which ultimately results in parasite growth arrest and cell death.[8][9]

Quantitative Comparison of Anti-parasitic Activity

The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to standard anti-parasitic drugs.

In Vitro Efficacy
CompoundParasiteStageIC50 / EC50 (µM)Reference
This compound Trypanosoma cruzi (Tulahuen)Amastigote0.0013 (EC50)[5]
This compound Trypanosoma cruzi (Y strain)Amastigote>0.005 (EC50)[5]
Benznidazole Trypanosoma cruziEpimastigote7.6 - 32 (IC50)[10]
Benznidazole Trypanosoma cruzi (TcI, TcII, TcV)Amastigote4.00 ± 1.90 (IC50)[11]
Miltefosine Trypanosoma cruzi (VD strain)Amastigote0.51 (IC50)[12]
Amphotericin B Leishmania donovaniAmastigote0.1 - 0.4 (IC50)[13]
Amphotericin B Leishmania infantumAmastigote0.0236 - 0.0354 (IC50)[14]
Miltefosine Leishmania donovaniAmastigote0.9 - 4.3 (IC50)[13]
Miltefosine Leishmania infantum (cured patients)Amastigote5.1 (mean IC50)[15]
Miltefosine Leishmania infantum (failed treatment)Amastigote12.8 (mean IC50)[15]
In Vivo Efficacy
CompoundParasiteHost ModelDosageKey FindingsReference
This compound Trypanosoma cruzi (Tulahuen)Mouse (acute & chronic)25 mg/kg, oral, twice daily for 30 days100% cure rate and 100% survival.[2][3][5][2][3][5]
This compound Trypanosoma cruzi (Y strain)Mouse (male)25 mg/kg, twice daily86% reduction in parasitemia.[16][16]
This compound Trypanosoma cruzi (Y strain)Mouse (female)25 mg/kg, twice daily99.8% reduction in parasitemia.[16][16]
This compound Leishmania donovaniMouse20-day treatment60% reduction of parasitemia.[1][1]
Benznidazole Trypanosoma cruziMouse100 mg/kg/day for 20 daysParasitological cure in all treated mice.[17][17]
Benznidazole Trypanosoma cruziMouse50 mg/kg/day100% survival in acute infection.[18][18]
Miltefosine Leishmania amazonensisMouse16 mg/kg/dayComplete inhibition of lesion development.[19][19]
Miltefosine Leishmania infantumHuman (children & adolescents)28-day treatment42% cure rate.[15][15]
Miltefosine Leishmania infantumHuman (children & adolescents)42-day treatment68% cure rate.[15][15]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Anti-parasitic Activity Assay (Amastigote Stage)

This protocol is a synthesized representation of methods described in the cited literature for determining the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) against the intracellular amastigote stage of parasites like Trypanosoma cruzi and Leishmania spp.

  • Host Cell Culture: Mammalian host cells (e.g., murine macrophages, Vero cells, or J774A.1 macrophages) are seeded in 96-well plates at a density of approximately 5 x 10^4 cells per well and incubated for 18-24 hours to allow for cell adhesion.[20]

  • Parasite Infection: Host cells are then infected with stationary-phase promastigotes (for Leishmania) or trypomastigotes (for T. cruzi) at a parasite-to-host cell ratio of approximately 15:1.[20] The plates are incubated for another 24 hours to allow for parasite invasion and differentiation into amastigotes.

  • Drug Treatment: A serial dilution of the test compound (e.g., this compound) and reference drugs are prepared. The culture medium is replaced with fresh medium containing the different drug concentrations. Control wells with untreated infected cells and uninfected cells are included.

  • Incubation: The plates are incubated for 72 to 96 hours to allow for drug action and amastigote proliferation.

  • Quantification of Infection: The level of infection is quantified. This can be done by:

    • Microscopic counting: Fixing and staining the cells (e.g., with Giemsa stain) and visually counting the number of infected cells and the number of amastigotes per 100 host cells.[14]

    • Reporter gene assay: Using parasite lines expressing a reporter gene (e.g., β-galactosidase or luciferase) and measuring the signal.

    • Fluorometric/Colorimetric assays: Using viability indicators like resazurin or MTT to assess the metabolic activity of the host cells, which correlates with parasite burden.[21][22]

  • Data Analysis: The percentage of inhibition of parasite proliferation is calculated for each drug concentration relative to the untreated control. The IC50/EC50 value is then determined by plotting the inhibition percentage against the drug concentration and fitting the data to a dose-response curve.

In Vivo Anti-parasitic Activity Assay (Mouse Model of Trypanosoma cruzi Infection)

This protocol outlines a general procedure for evaluating the efficacy of anti-parasitic compounds in a murine model of acute or chronic Chagas disease, based on methodologies from the cited studies.

  • Animal Model: Female BALB/c mice (5-8 weeks old) are commonly used.[23][24]

  • Parasite Strain and Infection: Mice are infected intraperitoneally with a specific strain of T. cruzi trypomastigotes (e.g., Tulahuen or Y strain).[2][16][24] The inoculum size typically ranges from 1x10^3 to 1x10^6 parasites per mouse.[23][25]

  • Drug Administration:

    • Acute Model: Treatment is initiated a few days post-infection (e.g., day 4).[23]

    • Chronic Model: Treatment begins at a later time point, often 90 days or more post-infection.[2]

    • The test compound (this compound) and reference drug (benznidazole) are administered orally or intraperitoneally at specified doses and frequencies for a defined period (e.g., 20-30 days).[2][17] A control group receives the vehicle only.

  • Monitoring of Infection:

    • Parasitemia: Blood samples are collected periodically from the tail vein, and the number of circulating parasites is counted using a Neubauer chamber.

    • Survival: The survival rate of the mice in each group is monitored daily.

    • Bioluminescence Imaging: If using a transgenic parasite line expressing luciferase, in vivo imaging can be used to quantify the parasite load in the whole body and specific organs.[23][26]

  • Cure Assessment: To confirm parasitological cure, especially in the chronic model, mice that appear to be cured are often immunosuppressed (e.g., with cyclophosphamide) to reactivate any residual infection.[2][16] The absence of parasitemia after immunosuppression is a strong indicator of cure.

  • Tissue Analysis: At the end of the experiment, tissues (e.g., heart, spleen, liver) can be collected for histopathological analysis or quantitative PCR (qPCR) to detect parasite DNA, providing a more sensitive measure of parasite burden.[2][25]

Visualizing the Mechanism of Action and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the signaling pathway targeted by this compound and a typical experimental workflow for in vivo drug efficacy studies.

Sterol_Biosynthesis_Inhibition cluster_pathway Parasite Sterol Biosynthesis Pathway cluster_this compound This compound Action cluster_enzyme Key Enzyme cluster_outcome Result AcetylCoA Acetyl-CoA Farnesyl_PP Farnesyl Diphosphate AcetylCoA->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates 14-methylated Sterol Intermediates Lanosterol->Intermediates CYP51 Sterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Intermediates->Ergosterol Membrane_Disruption Cell Membrane Disruption Ergosterol->Membrane_Disruption Essential for Membrane Integrity This compound This compound This compound->CYP51 Inhibits CYP51->Intermediates Growth_Arrest Parasite Growth Arrest & Death Membrane_Disruption->Growth_Arrest

Caption: this compound inhibits the CYP51 enzyme in the parasite's sterol biosynthesis pathway.

In_Vivo_Efficacy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring cluster_assessment Cure Assessment Infection Infect Mice with Trypanosoma cruzi Grouping Randomize into Treatment Groups Infection->Grouping Drug_Admin Administer this compound, Benznidazole, or Vehicle (Control) Grouping->Drug_Admin Monitor_Parasitemia Monitor Blood Parasitemia Drug_Admin->Monitor_Parasitemia Monitor_Survival Record Survival Rates Drug_Admin->Monitor_Survival Immunosuppression Immunosuppress (e.g., Cyclophosphamide) Monitor_Parasitemia->Immunosuppression Monitor_Survival->Immunosuppression Final_Analysis Final Parasitological Analysis (qPCR, Imaging) Immunosuppression->Final_Analysis

Caption: Workflow for in vivo evaluation of anti-parasitic drug efficacy in a mouse model.

References

Safety Operating Guide

Navigating the Disposal of VNI: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling VNI, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks and ensures compliance with regulatory standards. This guide provides essential, step-by-step information for the safe and effective disposal of this compound waste.

Immediate Safety and Handling

Before initiating any disposal procedure, consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information regarding the material's hazards, handling, and emergency procedures.

Personal Protective Equipment (PPE): When handling this compound waste, always wear appropriate personal protective equipment, including:

  • Chemical-resistant gloves

  • Safety glasses or goggles

  • A lab coat or other protective clothing

Ensure adequate ventilation in the area where disposal procedures are carried out to avoid the inhalation of any vapors or dust. In case of a spill, contain the material using a non-combustible absorbent such as sand, earth, or vermiculite, and place it in a designated, sealed container for disposal.[1]

This compound Waste Disposal Workflow

The proper disposal of this compound follows a structured workflow designed to ensure safety and regulatory compliance at each step. This process begins with the initial handling of the waste and concludes with its final removal by a licensed contractor.

VNI_Disposal_Workflow cluster_0 On-Site Waste Management cluster_1 Off-Site Disposal A Waste Generation B Segregation & Containment A->B Proper Handling C Labeling B->C Clear Identification D Temporary Storage C->D Secure & Safe E Licensed Waste Disposal Contractor D->E Scheduled Pickup F Transportation E->F Regulatory Compliance G Final Disposal F->G Approved Facility

This compound Disposal Workflow Diagram

Step-by-Step Disposal Procedures

1. Segregation and Containment:

  • Immediately upon generation, segregate this compound waste from other laboratory waste streams.

  • Do not mix this compound waste with other chemicals unless explicitly instructed by the SDS or a qualified safety professional.[2]

  • Use a dedicated, leak-proof, and compatible container for this compound waste. The container should be kept tightly closed when not in use.[1]

2. Labeling:

  • Clearly label the waste container with "this compound Waste" and any other identifiers required by your institution's waste management plan.

  • The label should also include the date of waste accumulation.

3. Storage:

  • Store the sealed this compound waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1]

  • Storage areas should be cool and dry, and out of direct sunlight.[1]

4. Final Disposal:

  • The disposal of this compound waste must be conducted through a licensed waste disposal contractor.[1][2]

  • Do not attempt to dispose of this compound waste down the drain or in the regular trash.

  • Follow all local, regional, and national environmental protection and waste disposal regulations.[1]

Spill and Emergency Procedures

In the event of a this compound spill, take the following immediate actions:

  • Evacuate the immediate area.

  • Inform your laboratory supervisor and environmental health and safety (EHS) officer.

  • If safe to do so, prevent further spread of the spill.

  • Use non-combustible absorbent materials to contain and collect the spilled this compound.[1]

  • Place the absorbed material into a sealed, labeled container for disposal as this compound waste.

Always refer to the this compound Safety Data Sheet for specific first-aid measures in case of exposure.

Data on Waste Container Compatibility

While specific quantitative data for this compound is not publicly available, general guidelines for chemical waste container compatibility should be followed. The selection of a suitable container material is crucial to prevent leaks and reactions.

Container MaterialGeneral Chemical ResistanceNotes
High-Density Polyethylene (HDPE) Good resistance to a wide range of chemicals.Commonly used for chemical waste collection.
Glass Excellent chemical resistance.Can be prone to breakage.
Fluorinated Polyethylene Enhanced resistance to organic solvents.Consider for specific this compound formulations.

This table provides general guidance. Always verify the compatibility of the container material with the specific properties of this compound as outlined in the SDS.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound waste, contributing to a secure and compliant research environment.

References

Essential Safety and Handling Protocols for the Investigational Compound VNI

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance on the safe handling, necessary personal protective equipment (PPE), and disposal of the investigational compound VNI, a potent and selective inhibitor of trypanosomal CYP51. Given that a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, a conservative approach to handling, based on guidelines for potent pharmaceutical compounds, is strongly recommended to ensure personnel safety.

Hazard Assessment and Primary Controls

This compound, with the chemical name (R)-N-(1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, is an azole-based compound.[1] While specific toxicity data is limited, its high potency as a CYP51 inhibitor suggests that it should be handled as a hazardous substance.[2] The primary routes of exposure in a laboratory setting are inhalation of aerosolized powder and dermal contact.

Engineering Controls are the first line of defense:

  • Containment: All handling of powdered this compound must be conducted in a certified chemical fume hood, a Class II Biological Safety Cabinet (BSC), or a glove box to prevent inhalation of the substance.

  • Ventilation: Ensure adequate general laboratory ventilation to minimize the concentration of any fugitive emissions.

Personal Protective Equipment (PPE) for Handling this compound

A risk assessment should be conducted for all procedures involving this compound.[3][4] The following table summarizes the minimum recommended PPE. For procedures with a higher risk of splash or aerosol generation, enhanced PPE may be required.

Body PartPPE ItemSpecificationRationale
Hands Double GlovesPowder-free nitrile gloves. The outer glove should be changed immediately upon contamination.[1][5]Prevents skin contact and absorption. Double gloving provides an additional barrier and allows for safe removal of a contaminated outer layer.[5]
Body Disposable GownSolid-front, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[3][5]Protects skin and personal clothing from contamination.
Eyes/Face Safety Goggles and Face ShieldANSI Z87.1-rated safety goggles. A full-face shield should be worn over goggles when there is a risk of splashes.[3][6]Protects eyes and face from splashes and airborne particles.
Respiratory N95 or higher RespiratorA NIOSH-approved N95 or higher-rated respirator should be worn when handling this compound powder outside of a primary engineering control.[6]Minimizes the risk of inhaling aerosolized compound.
Feet Shoe CoversDisposable, slip-resistant shoe covers.Prevents the tracking of contamination out of the laboratory.

Procedural Guidance for Handling this compound

A systematic approach to handling this compound will minimize exposure risk. The following workflow outlines the essential steps for preparation, handling, and cleanup.

VNI_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Containment Area (Fume Hood/BSC) prep_ppe->prep_area prep_materials Gather All Necessary Equipment and Reagents prep_area->prep_materials handle_weigh Weigh this compound Powder in Containment prep_materials->handle_weigh Begin Handling handle_dissolve Dissolve this compound in Appropriate Solvent (e.g., DMSO) handle_weigh->handle_dissolve handle_experiment Perform Experimental Procedures handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Surfaces handle_experiment->cleanup_decontaminate Complete Experiment cleanup_dispose_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_doff_ppe Doff PPE in Designated Area cleanup_dispose_waste->cleanup_doff_ppe

Figure 1. Step-by-step workflow for the safe handling of this compound.

Disposal Plan for this compound Waste

All materials contaminated with this compound must be treated as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.

  • Solid Waste:

    • Contaminated PPE (gloves, gowns, shoe covers), disposable labware (e.g., pipette tips, tubes), and any materials used for spill cleanup should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound and any rinsate from cleaning contaminated glassware should be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not pour this compound-containing solutions down the drain.[7]

  • Sharps Waste:

    • Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

The following decision tree provides guidance on the proper segregation of this compound-related waste.

VNI_Disposal_Plan start This compound Contaminated Material is_sharp Is the item a sharp? start->is_sharp is_liquid Is the material liquid? is_sharp->is_liquid No sharps_container Dispose in Sharps Container is_sharp->sharps_container Yes liquid_waste Collect in Liquid Hazardous Waste Container is_liquid->liquid_waste Yes solid_waste Collect in Solid Hazardous Waste Container is_liquid->solid_waste No

Figure 2. Decision tree for the proper disposal of this compound-contaminated materials.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the spill area. For large spills, contact your institution's environmental health and safety department.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.